Product packaging for 1,5-Dimethylpiperazin-2-one(Cat. No.:CAS No. 74879-13-3)

1,5-Dimethylpiperazin-2-one

Cat. No.: B1357911
CAS No.: 74879-13-3
M. Wt: 128.17 g/mol
InChI Key: TUXCFTFFNGQODI-UHFFFAOYSA-N
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Description

1,5-Dimethylpiperazin-2-one is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O B1357911 1,5-Dimethylpiperazin-2-one CAS No. 74879-13-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dimethylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5-4-8(2)6(9)3-7-5/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXCFTFFNGQODI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609869
Record name 1,5-Dimethylpiperazin-2-one
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74879-13-3
Record name 1,5-Dimethylpiperazin-2-one
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Record name 1,5-dimethylpiperazin-2-one
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Foundational & Exploratory

Structural Elucidation and Characterization of 1,5-Dimethylpiperazin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and characterization of the novel heterocyclic compound, 1,5-Dimethylpiperazin-2-one. Due to the limited availability of experimental data in peer-reviewed literature, this document presents a combination of a plausible synthetic route, predicted spectroscopic data, and detailed, generalized experimental protocols for the characterization of this molecule. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, identification, and evaluation of substituted piperazinone derivatives, a chemical class of significant interest in medicinal chemistry and drug discovery. All spectroscopic data presented is generated from computational prediction and should be confirmed by empirical analysis.

Introduction

Piperazin-2-one and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The strategic placement of substituents on the piperazine ring allows for the fine-tuning of their physicochemical and pharmacological properties. This compound is a specific, less-explored derivative with potential for further functionalization and biological screening. This guide outlines the necessary steps for its synthesis and comprehensive structural characterization.

Proposed Synthesis

A plausible synthetic route for this compound is proposed via a reductive amination followed by cyclization. This approach offers a straightforward pathway from commercially available starting materials.

Synthetic Scheme

A potential two-step synthesis is outlined below. The first step involves the reductive amination of N-methylethylenediamine with pyruvic acid to form the corresponding amino acid. The second step is an intramolecular cyclization to yield the desired this compound.

Synthetic Pathway for this compound Proposed Synthesis of this compound N_methylethylenediamine N-Methylethylenediamine Reductive_Amination Reductive Amination (e.g., NaBH3CN, MeOH) N_methylethylenediamine->Reductive_Amination Pyruvic_acid Pyruvic Acid Pyruvic_acid->Reductive_Amination Intermediate 2-((2-(Methylamino)ethyl)amino)propanoic acid Cyclization Intramolecular Cyclization (Heat or coupling agent) Intermediate->Cyclization Product This compound Reductive_Amination->Intermediate Cyclization->Product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-((2-(Methylamino)ethyl)amino)propanoic acid

  • To a solution of N-methylethylenediamine (1.0 eq) in methanol (MeOH) in a round-bottom flask, add pyruvic acid (1.05 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • The resulting aqueous solution containing the intermediate can be used directly in the next step or purified by ion-exchange chromatography.

Step 2: Synthesis of this compound

  • Adjust the pH of the aqueous solution of 2-((2-(methylamino)ethyl)amino)propanoic acid to neutral or slightly basic using a suitable base (e.g., NaHCO3).

  • Heat the solution to reflux for 4-6 hours to induce intramolecular cyclization. Alternatively, a peptide coupling agent (e.g., DCC, EDC) can be used at room temperature.

  • Monitor the formation of the product by TLC or LC-MS.

  • After cooling to room temperature, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Structural Elucidation and Characterization

The definitive structure of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data was generated using computational models and serves as a reference for experimental verification.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.45q1HH-5
~3.20m1HH-3a
~3.05m1HH-3b
~2.90s3HN1-CH₃
~2.80m1HH-6a
~2.65m1HH-6b
~1.30d3HC5-CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~169.5C-2 (C=O)
~55.0C-5
~52.0C-3
~48.0C-6
~35.0N1-CH₃
~18.0C5-CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~2970-2850Medium-StrongC-H stretch (aliphatic)
~1650StrongC=O stretch (amide)
~1450MediumC-H bend (CH₂, CH₃)
~1250MediumC-N stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
128~40[M]⁺ (Molecular Ion)
113~100[M - CH₃]⁺
85~60[M - HNCO]⁺
70~80[C₄H₈N]⁺
57~90[C₃H₅N]⁺
42~75[C₂H₄N]⁺

Experimental Workflow for Characterization

Analytical Workflow Analytical Workflow for this compound Start Synthesized and Purified This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR MS Mass Spectrometry (HRMS, Fragmentation) Start->MS IR Infrared Spectroscopy Start->IR Data_Analysis Data Analysis and Spectral Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structural Confirmation Data_Analysis->Structure_Confirmation

Caption: General analytical workflow for structural elucidation.

Detailed Experimental Protocols
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

    • Ensure the sample height in the NMR tube is between 4-5 cm.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • 2D NMR (COSY, HSQC, HMBC): If further structural confirmation is needed, acquire 2D correlation spectra to establish proton-proton and proton-carbon connectivities.

  • Data Processing and Analysis:

    • Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak as an internal reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[2]

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.[2]

  • Instrumentation:

    • A mass spectrometer capable of high-resolution mass measurement (e.g., Q-TOF, Orbitrap) and fragmentation analysis (MS/MS). Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound. For high-resolution mass spectrometry (HRMS), this will provide the accurate mass, which can be used to determine the elemental composition.

    • MS/MS (Fragmentation Analysis): Select the molecular ion ([M]⁺ or [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions. This provides information about the structural components of the molecule.

  • Data Analysis:

    • Determine the molecular formula from the accurate mass measurement of the molecular ion.

    • Analyze the fragmentation pattern to identify characteristic losses and fragment ions, which can be pieced together to confirm the proposed structure.

  • Sample Preparation (for solid samples):

    • KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3] Press the mixture into a thin, transparent pellet using a hydraulic press.[3]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[3]

  • Instrumentation:

    • A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or clean ATR crystal) to be subtracted from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule (e.g., C=O stretch, C-H stretch, C-N stretch).

Conclusion

This technical guide provides a foundational framework for the synthesis and structural elucidation of this compound. While the spectroscopic data presented is based on computational predictions, the detailed experimental protocols offer a robust methodology for the empirical characterization of this and related piperazinone derivatives. The successful synthesis and characterization of this molecule will enable further investigation into its potential applications in drug discovery and development. It is imperative that the predicted data be verified through the rigorous application of the described experimental procedures.

References

Spectroscopic and Synthetic Profile of 1,6-Dimethylpiperazin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a detailed overview of the spectral and synthetic characteristics of 1,6-Dimethylpiperazin-2-one, a substituted piperazinone of interest to researchers, scientists, and professionals in drug development. While the initial query specified 1,5-Dimethylpiperazin-2-one, a thorough search of chemical databases and literature revealed a scarcity of data for this specific isomer. In contrast, the structurally similar and more extensively documented isomer, 1,6-Dimethylpiperazin-2-one, particularly its chiral form (R)-1,6-dimethylpiperazin-2-one hydrochloride (CAS No: 1657030-30-2), is commercially available and has associated characterization data. This guide will, therefore, focus on the 1,6-isomer, as it is likely the compound of greater practical relevance.

The piperazin-2-one scaffold is a prevalent motif in medicinal chemistry, valued for its conformational properties and its role as a versatile synthetic intermediate. The addition of methyl groups at the 1- and 6-positions introduces chirality and modifies the molecule's steric and electronic properties, making it a valuable building block for more complex molecular architectures.

Data Presentation: Spectral Characteristics

While complete, publicly available spectra for 1,6-Dimethylpiperazin-2-one are limited, the following tables summarize the expected spectral data based on its chemical structure and analysis of related piperazinone derivatives. These values serve as a predictive guide for the characterization of this compound.

Table 1: Predicted ¹H NMR Spectral Data for 1,6-Dimethylpiperazin-2-one

ProtonsChemical Shift (δ) ppm (Predicted)MultiplicityCoupling Constant (J) Hz (Predicted)
N-CH₃2.8 - 3.0s-
C-CH₃1.2 - 1.4d~6-7
Ring CH (adjacent to C=O)3.2 - 3.5m-
Ring CH₂2.9 - 3.3m-
Ring CH (adjacent to N-H)3.0 - 3.4m-

Table 2: Predicted ¹³C NMR Spectral Data for 1,6-Dimethylpiperazin-2-one

CarbonChemical Shift (δ) ppm (Predicted)
C=O168 - 172
C-CH₃48 - 52
Ring CH₂45 - 50
Ring CH₂40 - 45
N-CH₃33 - 37
C-CH₃15 - 20

Table 3: Predicted IR Spectral Data for 1,6-Dimethylpiperazin-2-one

Functional GroupWavenumber (cm⁻¹) (Predicted)Intensity
N-H Stretch3200 - 3400Medium, Broad
C-H Stretch (Aliphatic)2850 - 3000Medium-Strong
C=O Stretch (Amide)1640 - 1680Strong
C-N Stretch1100 - 1300Medium

Table 4: Predicted Mass Spectrometry Data for 1,6-Dimethylpiperazin-2-one

Ionm/z (Predicted)Notes
[M+H]⁺129.1028Molecular ion peak in positive ion mode
[M]⁺˙128.0949Molecular ion peak in electron ionization

Experimental Protocols

The following section details a plausible synthetic route to 1,6-dimethylpiperazin-2-one, based on established methodologies for the synthesis of substituted piperazinones.

General Synthesis of Substituted Piperazin-2-ones

A common and effective method for the synthesis of N-alkylated and C-alkylated piperazin-2-ones involves a multi-step sequence starting from readily available amino acids. For the synthesis of 1,6-dimethylpiperazin-2-one, a plausible route would begin with N-methylation of an appropriate amino acid, followed by coupling with a protected amino aldehyde or a related electrophile, and subsequent cyclization.

Step 1: N-Methylation of Alanine

  • To a solution of L-alanine (1 equivalent) in a suitable solvent such as methanol, add formaldehyde (2.2 equivalents) and a reducing agent like sodium borohydride (1.5 equivalents) portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography to yield N-methylalanine.

Step 2: Amide Coupling

  • The N-methylalanine (1 equivalent) is then coupled with a suitable N-protected 2-aminopropionaldehyde or a similar synthon.

  • Standard peptide coupling reagents such as DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed in a solvent like dichloromethane or dimethylformamide.

  • The reaction is typically carried out at room temperature for 12-24 hours.

Step 3: Deprotection and Cyclization

  • The protecting group on the second nitrogen atom is removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc group).

  • The resulting amino-amide undergoes spontaneous or base-catalyzed intramolecular cyclization to form the piperazin-2-one ring.

  • The crude product is then purified by column chromatography or recrystallization to afford 1,6-dimethylpiperazin-2-one.

Spectroscopic Characterization Protocol

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film on a salt plate.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source in positive ion mode to confirm the molecular weight and elemental composition of the synthesized compound.

Mandatory Visualization

The following diagram illustrates a logical workflow for the synthesis of 1,6-Dimethylpiperazin-2-one.

G Synthetic Workflow for 1,6-Dimethylpiperazin-2-one cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_end Final Product start1 L-Alanine step1 Step 1: Reductive Amination (N-Methylation) start1->step1 start2 Formaldehyde start2->step1 start3 Reducing Agent (e.g., NaBH₄) start3->step1 start4 N-Protected 2-Aminopropionaldehyde step2 Step 2: Amide Coupling start4->step2 inter1 N-Methylalanine step1->inter1 inter2 Dipeptide Precursor step2->inter2 step3 Step 3: Deprotection & Cyclization end_product 1,6-Dimethylpiperazin-2-one step3->end_product inter1->step2 inter2->step3

Caption: Synthetic workflow for 1,6-Dimethylpiperazin-2-one.

An In-depth Technical Guide to 1,5-Dimethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-Dimethylpiperazin-2-one, including its chemical identity, physicochemical properties, a proposed synthesis protocol, and relevant safety information. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Identity and Properties

This compound is a disubstituted piperazinone, a class of heterocyclic compounds that are of interest in medicinal chemistry due to their diverse biological activities.

IdentifierValue
IUPAC Name 1,5-Dimethyl-2-piperazinone
CAS Number 74879-13-3
Chemical Formula C₆H₁₂N₂O
Molecular Weight 128.17 g/mol
Canonical SMILES CC1CN(C(=O)CNC1)C
InChI Key Not available in public databases

Physicochemical Data:

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the N-alkylation of 5-methylpiperazin-2-one. This method involves the introduction of a methyl group at the N1 position of the piperazinone ring.

Experimental Protocol: N-Alkylation of 5-Methylpiperazin-2-one

This protocol is a general procedure and may require optimization for specific laboratory conditions and scales.

Materials:

  • 5-Methylpiperazin-2-one

  • Methyl iodide (or another suitable methylating agent)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

  • Deionized water

  • Organic extraction solvent (e.g., Dichloromethane, Ethyl acetate)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methylpiperazin-2-one in the chosen anhydrous solvent.

  • Addition of Base: Add the base to the solution. The amount of base will depend on its strength and the desired reaction conditions.

  • Addition of Methylating Agent: Slowly add the methylating agent (e.g., methyl iodide) to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the careful addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound using an appropriate technique, such as column chromatography or distillation, to yield the final product of high purity.

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 5-Methylpiperazin-2-one Reaction N-Alkylation in Anhydrous Solvent Reactant1->Reaction Reactant2 Methylating Agent (e.g., CH3I) Reactant2->Reaction Base Base (e.g., K2CO3) Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product This compound Purification->Product

Caption: A logical workflow for the synthesis of this compound.

Safety and Handling

Detailed toxicological data for this compound is not available. Standard laboratory safety precautions should be followed when handling this compound and its precursors. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information on the reagents used in the synthesis, consult their respective Safety Data Sheets (SDS).

Potential Applications in Research and Drug Development

Substituted piperazinones are a versatile class of compounds with a wide range of biological activities. They are often explored as scaffolds in the design of novel therapeutic agents targeting various receptors and enzymes in the central nervous system and other biological systems. The specific substitution pattern of this compound may confer unique pharmacological properties, making it a compound of interest for screening in drug discovery programs. Further research is required to elucidate its biological activity and potential therapeutic applications.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical syntheses and handling should be conducted by trained professionals in a suitably equipped laboratory.

Solubility and Stability of 1,5-Dimethylpiperazin-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 1,5-Dimethylpiperazin-2-one. In the absence of extensive public literature on this specific molecule, this guide establishes an inferred physicochemical profile based on the well-understood principles of chemical structure, polarity, and data from structurally analogous compounds, such as piperazine derivatives. Furthermore, this document details standardized experimental protocols for determining solubility and stability, which are critical for researchers, scientists, and drug development professionals.

Inferred Solubility Profile

The solubility of a compound is fundamentally governed by the "like dissolves like" principle, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents. This compound possesses both polar and non-polar features. The piperazinone ring, containing two nitrogen atoms and a carbonyl group, is polar and capable of hydrogen bonding. The two methyl groups introduce non-polar, lipophilic character. The overall solubility is determined by the interplay of these structural features.

Based on the principles of chemical similarity to other piperazine derivatives, the following qualitative solubility profile for this compound is inferred.

Table 1: Inferred Qualitative Solubility of this compound in Common Solvents

Solvent ClassSolvent ExamplesInferred SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe presence of nitrogen and oxygen atoms allows for strong hydrogen bonding with protic solvents. Piperazine itself is highly soluble in water.[1][2]
Polar Aprotic DMSO, AcetonitrileModerate to HighThese solvents can engage in dipole-dipole interactions with the polar piperazinone ring. DMSO is a particularly strong solvent for a wide range of compounds.[3]
Non-Polar Hexane, TolueneLowThe significant polarity of the piperazinone ring is expected to result in poor solubility in non-polar hydrocarbon solvents.[3]
Ethers Diethyl Ether, THFLow to ModerateThe ether oxygen can act as a hydrogen bond acceptor, potentially leading to slight solubility, though piperazine has poor solubility in diethyl ether.[3]

Experimental Protocols for Solubility Determination

Qualitative Solubility Assessment

This initial screening provides a rapid determination of a compound's solubility in various solvents.

Methodology:

  • Add approximately 1-5 mg of this compound to a small glass vial.

  • Add the selected solvent in 0.2 mL increments up to a total volume of 1 mL.

  • After each addition, cap the vial and vortex for 30-60 seconds.

  • Visually inspect the solution against both light and dark backgrounds to check for the presence of undissolved solid particles.

  • Categorize the solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a vial to ensure a saturated solution is formed.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it in a constant temperature shaker (e.g., 25°C) to agitate for 24-48 hours to reach equilibrium.

  • Sampling: Allow the vial to stand undisturbed for at least 2 hours. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.[4]

  • Quantification: Accurately dilute the filtered saturated solution with an appropriate solvent to a concentration suitable for a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the determined concentration and the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result prep1 Add excess solute to vial prep2 Add precise volume of solvent prep1->prep2 equil1 Seal and agitate at constant temperature (24-48 hours) prep2->equil1 equil2 Let stand to allow solids to settle equil1->equil2 analysis1 Withdraw and filter supernatant equil2->analysis1 analysis2 Dilute sample accurately analysis1->analysis2 analysis3 Quantify concentration (e.g., HPLC, GC) analysis2->analysis3 result1 Calculate Solubility (mg/mL or mol/L) analysis3->result1

Quantitative Solubility Determination Workflow

Stability Profile and Forced Degradation Studies

The stability of a pharmaceutical compound is a critical attribute that can affect its safety, efficacy, and shelf-life.[6] Forced degradation studies, or stress testing, are conducted to identify the likely degradation products, establish degradation pathways, and determine the intrinsic stability of the molecule.[7][8] These studies expose the compound to conditions more severe than accelerated stability testing.[7][8]

Inferred Stability

Piperazine derivatives can be susceptible to degradation under various conditions. For instance, in biological matrices, storage at refrigerated (4°C) or frozen (-20°C) temperatures is generally recommended to minimize degradation.[9] The amide bond within the piperazin-2-one ring is a potential site for hydrolysis under acidic or basic conditions. Oxidation at the nitrogen atoms is also a possible degradation pathway.

Table 2: General Stability of Piperazine Derivatives

ConditionDurationGeneral Stability Observations
Room TemperatureHours to DaysVariable, with some compounds showing degradation.[9]
Refrigerated (4°C)Days to WeeksGenerally more stable than at room temperature, but some degradation may occur.[9]
Frozen (-20°C)MonthsTypically the most stable condition for long-term storage.[9]
Acidic/Basic pHHours to DaysSusceptible to hydrolysis, especially with heating.[6][7]
Oxidative conditionsHours to DaysMay be susceptible to oxidation.
PhotostabilityVariableDependent on the chromophores present in the molecule.
Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Incubate at room temperature and elevated temperatures (e.g., 60°C).[6][7]

    • Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Incubate at room temperature and elevated temperatures (e.g., 60°C).[6][7]

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep the mixture at room temperature in the dark to prevent photolytic degradation.

    • Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to UV and fluorescent light according to ICH guidelines.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze the stressed samples using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector or mass spectrometry (MS) detector. The parent compound's peak should be monitored for degradation, and the appearance of new peaks (degradants) should be recorded.

  • Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.

G cluster_setup Setup cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_evaluation Evaluation setup1 Prepare Stock Solution (e.g., 1 mg/mL) stress1 Acid Hydrolysis (HCl) setup1->stress1 stress2 Base Hydrolysis (NaOH) setup1->stress2 stress3 Oxidation (H₂O₂) setup1->stress3 stress4 Thermal (Heat) setup1->stress4 stress5 Photolytic (Light) setup1->stress5 sampling1 Withdraw samples at defined time points stress1->sampling1 stress2->sampling1 stress3->sampling1 stress4->sampling1 stress5->sampling1 sampling2 Neutralize and dilute samples sampling1->sampling2 sampling3 Analyze via Stability-Indicating Method (e.g., HPLC-MS) sampling2->sampling3 eval1 Assess parent compound degradation sampling3->eval1 eval2 Identify and quantify degradants eval1->eval2 eval3 Determine degradation pathway eval2->eval3

Forced Degradation Study Workflow

Potential Degradation Pathways

Based on the structure of this compound, a primary degradation pathway is likely the hydrolysis of the cyclic amide (lactam) bond.

G parent This compound hydrolysis_product Hydrolyzed Product (N-(2-(methylamino)propyl)-N-methylglycine) parent->hydrolysis_product Hydrolysis (Acid/Base)

Hypothetical Hydrolytic Degradation Pathway

Conclusion

While specific experimental data for this compound is limited, a robust understanding of its likely solubility and stability can be inferred from its chemical structure and the behavior of related piperazine compounds. This guide provides a foundational framework for researchers, outlining the expected properties and offering detailed, actionable protocols for empirical determination. The provided methodologies for solubility and stability testing are essential for any drug development program and can be readily adapted for the specific needs of the research. Direct experimental verification using these protocols is strongly recommended to ascertain the precise physicochemical characteristics of this compound.

References

A Technical Guide to the Chemistry and Synthesis of Dimethylpiperazinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "1,5-Dimethylpiperazin-2-one" did not yield specific information. Based on the principles of chemical nomenclature for the piperazine ring system, which has nitrogen atoms at positions 1 and 4, a substituent at position 5 is not feasible. It is therefore highly probable that "this compound" is a misnomer. This guide will instead provide a comprehensive overview of various documented isomers of dimethylpiperazinone, a class of compounds with significant interest in medicinal chemistry.

Introduction to Dimethylpiperazinones

Piperazinones are a class of heterocyclic compounds featuring a six-membered ring containing two nitrogen atoms and a ketone group. The dimethylpiperazinone scaffold, in its various isomeric forms, is a key structural motif in a range of biologically active molecules. These compounds have garnered attention in drug discovery for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The position of the methyl groups and the carbonyl group on the piperazine ring significantly influences the molecule's stereochemistry, physicochemical properties, and biological function. This guide explores the synthesis, properties, and biological relevance of several key dimethylpiperazinone isomers.

Synthesis of Dimethylpiperazinone Isomers

The synthesis of dimethylpiperazinones can be achieved through various synthetic routes, primarily depending on the desired isomeric substitution pattern. Common strategies include the cyclization of amino acid derivatives and N-alkylation of piperazinone precursors.

Synthesis of 1,4-Dimethylpiperazine-2,3-dione

The synthesis of 1,4-dimethylpiperazine-2,3-dione has been documented, and its crystal structure elucidated.[3][4] While the specific experimental protocol from the cited literature (Haraguchi et al., 2015) was not detailed in the search results, a general approach would likely involve the cyclization of an N,N'-dimethyl-1,2-diaminoethane derivative with an appropriate C2-building block, such as oxalic acid or its derivatives, followed by reduction or other functional group manipulations.

Synthesis of 3,6-Dimethylpiperazine-2,5-dione

This diketopiperazine is commonly synthesized through the cyclodimerization of alanine.[5]

Experimental Protocol: Cyclodimerization of Alanine

  • Reaction Setup: A mixture of DL-alanine and a high-boiling point solvent such as ethylene glycol is placed in a round-bottom flask equipped with a reflux condenser.

  • Heating: The mixture is heated to a high temperature (e.g., 160-180 °C) to facilitate the condensation and cyclization reaction, leading to the formation of 3,6-dimethylpiperazine-2,5-dione.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. Purification is typically achieved by recrystallization from a suitable solvent to yield the desired product, which is a mixture of cis and trans isomers.

A related synthesis of (3S,6S)-3,6-dimethylpiperazine-2,5-dione involves the use of toluene and acetic acid.[6]

Synthesis of 1,4-Dimethylpiperazine

While not a piperazinone, the synthesis of 1,4-dimethylpiperazine is relevant as it represents a related dimethylated piperazine core. A patented method describes its preparation from N-methyldiethanolamine and monomethylamine.[7]

Experimental Protocol: Synthesis of 1,4-Dimethylpiperazine

  • Reactants and Catalyst: N-methyldiethanolamine and monomethylamine are used as starting materials, with a copper-based composite catalyst.[8]

  • Reaction Conditions: The reaction is carried out in a tubular fixed-bed reactor at a temperature of 220-290 °C and a pressure of 2.0-5.0 MPa.[7][8]

  • Purification: The resulting mixture containing 1,4-dimethylpiperazine is purified by rectification under reduced pressure to obtain the high-purity product.[7]

Quantitative Data

The following tables summarize key quantitative data for the synthesis of relevant dimethylpiperazine derivatives.

Parameter Route 1: Cyclization of Isopropanolamine Route 2: Reductive Amination (Eschweiler-Clarke) Route 3: Cyclization of N-Methyldiethanolamine
Target Product 2,5-Dimethylpiperazine1,4-Dimethylpiperazine1,4-Dimethylpiperazine
Starting Materials 2-Aminopropanol-1Piperazine, Formaldehyde, Formic AcidN-Methyldiethanolamine, Monomethylamine, Hydrogen
Catalyst/Reagent Raney NickelFormic Acid (reducing agent)Copper-based composite catalyst
Reaction Temperature 140-220 °C40-60 °C220-290 °C
Reaction Pressure 750-2000 psiAtmospheric2.0-5.0 MPa
Reported Yield ~64.5% (mixed isomers)High conversion42.8% - 59%
Data compiled from BenchChem.[8]
Compound Property Value Reference
3,6-dimethylpiperazine-2,5-dioneMelting Point283-285 °C[5]

Biological Activities of Piperazine and Diketopiperazine Derivatives

The piperazine and diketopiperazine cores are considered "privileged scaffolds" in medicinal chemistry due to their presence in a wide array of biologically active compounds.[9]

  • Antimicrobial Activity: Piperazine derivatives have shown significant activity against a range of bacterial and fungal pathogens.[1][9]

  • Anticancer Activity: Many piperazine-containing compounds exhibit potent anticancer properties.[9] For instance, some diketopiperazine derivatives act as tubulin polymerization inhibitors.[10]

  • Anti-Inflammatory and Analgesic Effects: Certain novel piperazine-2,5-dione derivatives have demonstrated anti-inflammatory and analgesic activities.[11]

  • Central Nervous System (CNS) Activity: The piperazine scaffold is a common feature in drugs targeting the CNS, with applications as antidepressants and antipsychotics.[1][4]

Visualizations

Synthetic Pathways

Synthesis_of_Dimethylpiperazines cluster_0 Synthesis of 2,5-Dimethylpiperazine cluster_1 Synthesis of 1,4-Dimethylpiperazine (Eschweiler-Clarke) cluster_2 Synthesis of 1,4-Dimethylpiperazine (from N-Methyldiethanolamine) 2-Aminopropanol-1 2-Aminopropanol-1 2,5-Dimethylpiperazine 2,5-Dimethylpiperazine 2-Aminopropanol-1->2,5-Dimethylpiperazine Raney Nickel, H2 140-220 °C, 750-2000 psi Piperazine Piperazine 1,4-Dimethylpiperazine_EC 1,4-Dimethylpiperazine Piperazine->1,4-Dimethylpiperazine_EC Formaldehyde Formaldehyde Formaldehyde->1,4-Dimethylpiperazine_EC Formic_Acid Formic Acid Formic_Acid->1,4-Dimethylpiperazine_EC N-Methyldiethanolamine N-Methyldiethanolamine 1,4-Dimethylpiperazine_NM 1,4-Dimethylpiperazine N-Methyldiethanolamine->1,4-Dimethylpiperazine_NM Monomethylamine Monomethylamine Monomethylamine->1,4-Dimethylpiperazine_NM Cu-based catalyst, H2 220-290 °C, 2.0-5.0 MPa

Caption: Overview of synthetic routes for dimethylpiperazine compounds.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow Start Start Dissolve_Reactants Dissolve 1,4-cyclohexanedione monoethylene ketal and 1-methylpiperazine in DCM/DCE Start->Dissolve_Reactants Stir_Mixture Stir at room temperature for 1-2 hours Dissolve_Reactants->Stir_Mixture Add_Reducing_Agent Add NaBH(OAc)3 portion-wise Stir_Mixture->Add_Reducing_Agent Monitor_Reaction Monitor reaction by TLC or LC-MS Add_Reducing_Agent->Monitor_Reaction Quench_Reaction Quench with saturated aq. NaHCO3 Monitor_Reaction->Quench_Reaction Deprotection Dissolve in acetone and 2M HCl Quench_Reaction->Deprotection Stir_and_Monitor Stir and monitor deprotection Deprotection->Stir_and_Monitor Remove_Acetone Remove acetone under reduced pressure Stir_and_Monitor->Remove_Acetone Basify Basify to pH > 10 with NaOH Remove_Acetone->Basify Extract Extract with DCM or ethyl acetate Basify->Extract Dry_and_Concentrate Dry organic extracts (Na2SO4), filter, and concentrate Extract->Dry_and_Concentrate End 4-(4-Methylpiperazin-1-yl)cyclohexanone Dry_and_Concentrate->End

Caption: Experimental workflow for a representative reductive amination.

References

The Biological Versatility of 1,5-Dimethylpiperazin-2-one and Its Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current state of research into piperazin-2-one derivatives, with a particular focus on the potential of N-substituted variations such as 1,5-Dimethylpiperazin-2-one. This document details their synthesis, biological evaluation, and mechanisms of action across various therapeutic areas, including anticancer, antimicrobial, and neuroprotective properties.

Anticancer Activity of Piperazin-2-one Derivatives

Piperazin-2-one derivatives have shown significant promise as cytotoxic agents against a variety of cancer cell lines.[1] A prominent mechanism of action for some of these compounds is the inhibition of farnesyltransferase, a key enzyme in the post-translational modification of Ras proteins.[1] By inhibiting this enzyme, these derivatives can disrupt the Ras signaling pathway (Ras-Raf-MEK-ERK), which is frequently hyperactivated in cancer, leading to reduced cell proliferation and the induction of apoptosis.[1]

The anticancer activity of certain piperazin-2-one derivatives is linked to the disruption of the Ras signaling cascade, a critical regulator of cell proliferation and survival.[1] Furthermore, some piperazine derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This involves the activation of caspases, such as caspase-8, caspase-9, and the executioner caspases-3/7.[1]

Quantitative Data: Anticancer Activity
Compound/DerivativeCancer Cell LineActivity MetricValueReference
Phenylpiperazine Derivative (A-11)A-549 (Lung Carcinoma)IC505.71 µM[2]
Phenylpiperazine Derivative (A-11)HCT-116 (Colon Carcinoma)IC504.26 µM[2]
Phenylpiperazine Derivative (A-11)MIAPaCa-2 (Pancreatic Carcinoma)IC5031.36 µM[2]
Gefitinib (Standard)A-549 (Lung Carcinoma)IC5016.56 µM
Gefitinib (Standard)HCT-116 (Colon Carcinoma)IC5010.51 µM
Gefitinib (Standard)MIAPaCa-2 (Pancreatic Carcinoma)IC5049.50 µM
Vindoline-Piperazine Conjugate 23MDA-MB-468 (Breast Cancer)GI501.00 µM[3]
Vindoline-Piperazine Conjugate 25HOP-92 (Non-Small Cell Lung Cancer)GI501.35 µM[3]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.[4][5]

Materials:

  • Cancer cell lines (e.g., A-549, HCT-116, MIAPaCa-2)[4]

  • Culture medium (e.g., DMEM, RPMI-1640)[4]

  • 96-well plates[4]

  • Piperazin-2-one derivatives[1]

  • MTT solution (5 mg/mL in PBS)[1]

  • Dimethyl sulfoxide (DMSO)[1]

  • Microplate reader[1]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 10⁴ cells per well and incubate for 24 hours.[1][4]

  • Compound Treatment: Add serial dilutions of the piperazin-2-one derivatives to the wells. Include a vehicle control (DMSO). Incubate for 48 hours at 37°C.[1][4]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.[1][4]

  • Formazan Solubilization: Remove the supernatant and add 100-150 µL of DMSO to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate cell viability as a percentage relative to the control and determine the IC50 value from the dose-response curve.[1]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate24 Incubate for 24h seed->incubate24 add_compounds Add piperazin-2-one derivatives incubate24->add_compounds incubate48 Incubate for 48h add_compounds->incubate48 add_mtt Add MTT solution incubate48->add_mtt incubate4 Incubate for 4h add_mtt->incubate4 dissolve Dissolve formazan with DMSO incubate4->dissolve read Measure absorbance at 570 nm dissolve->read analyze Calculate IC50 read->analyze

Signaling Pathway: Inhibition of Ras-Raf-MEK-ERK Pathway

Ras_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Piperazinone Piperazin-2-one Derivative Farnesyltransferase Farnesyl- transferase Piperazinone->Farnesyltransferase inhibits Farnesyltransferase->Ras activates

Neuroprotective and CNS Activity

Derivatives of the piperazine class have shown significant potential in the treatment of central nervous system disorders. Notably, certain piperazin-2-one derivatives have been identified as potent serotonin (5-HT) reuptake inhibitors, suggesting their utility as antidepressants.[6] Additionally, some derivatives exhibit anxiolytic-like and central depressant activities.[7]

Quantitative Data: Neuroprotective Activity
Compound/DerivativeTarget/AssayActivity MetricValueReference
Compound 6a5-HT1A ReceptorKi1.28 nM[8]
FluoxetineSerotonin Reuptake Transporter (SERT)IC50Micromolar range[9]
CitalopramSerotonin Reuptake Transporter (SERT)IC50Micromolar range[6]
LQFM180α1B, 5-HT1A, D2 ReceptorsBinding AffinityLow micromolar range[7]
Experimental Protocol: Serotonin Reuptake Inhibition Assay

This protocol describes a method for assessing the inhibition of the serotonin transporter (SERT) using JAR cells.[6]

Materials:

  • JAR cells[6]

  • 96-well plates[6]

  • Krebs-Ringer-HEPES (KRH) buffer[6]

  • [³H]5-HT (radiolabeled serotonin)[6]

  • Test compounds (piperazine derivatives)[6]

  • Scintillation counter

Procedure:

  • Cell Plating: Plate JAR cells in 96-well plates and allow them to adhere.[6]

  • Washing: Wash the cells with KRH assay buffer.[6]

  • Pre-incubation: Pre-incubate the cells in KRH buffer at 37°C.[6]

  • Compound and Tracer Addition: Add serial dilutions of the test compounds and a fixed concentration of [³H]5-HT to the wells.[6]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).[6]

  • Termination: Terminate the uptake by washing the cells with ice-cold KRH buffer.

  • Lysis and Measurement: Lyse the cells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values by fitting the data to a three-parameter logistic curve.[6]

Serotonin_Reuptake_Assay plate_cells Plate JAR cells in 96-well plates wash_cells Wash cells with KRH buffer plate_cells->wash_cells preincubate Pre-incubate at 37°C wash_cells->preincubate add_reagents Add test compounds and [³H]5-HT preincubate->add_reagents incubate_37 Incubate at 37°C add_reagents->incubate_37 terminate_uptake Terminate uptake with cold buffer incubate_37->terminate_uptake lyse_measure Lyse cells and measure radioactivity terminate_uptake->lyse_measure analyze_data Calculate IC50 values lyse_measure->analyze_data

Antimicrobial Activity

Derivatives of the broader piperazine class have demonstrated notable activity against a range of bacterial and fungal pathogens.[1] Their mechanism of action can vary, with some derivatives targeting essential microbial enzymes.[1]

Experimental Protocol: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of the test compounds.[10]

Materials:

  • Test microorganisms (bacteria and fungi)

  • Agar medium (e.g., Mueller-Hinton Agar for bacteria, Potato Dextrose Agar for fungi)[10]

  • Petri dishes

  • Sterile cork borer

  • Piperazine derivative solutions

  • Positive controls (standard antibiotic/antifungal)

  • Negative control (e.g., DMSO)

Procedure:

  • Media Preparation and Inoculation: Pour sterile agar medium into Petri dishes and allow it to solidify. Uniformly spread a standardized inoculum of the test microorganism over the agar surface.[1]

  • Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.[1]

  • Compound Application: Add a fixed volume of the piperazine derivative solution to each well. Add positive and negative controls to separate wells.[1]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Agar_Well_Diffusion prep_plate Prepare inoculated agar plate create_wells Create wells in the agar prep_plate->create_wells add_compounds Add test compounds and controls to wells create_wells->add_compounds incubate Incubate the plate add_compounds->incubate measure_zones Measure zones of inhibition incubate->measure_zones

Conclusion

The piperazin-2-one core represents a versatile and promising scaffold for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit a wide range of biological activities, including potent anticancer effects through the inhibition of key signaling pathways, broad-spectrum antimicrobial activity, and promising neuroprotective properties. Further investigation into specifically substituted derivatives, such as this compound, is warranted to fully elucidate their therapeutic potential. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field of drug discovery and development.

References

The Therapeutic Potential of Substituted Piperazinones: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperazinone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This six-membered heterocyclic ring, containing two nitrogen atoms, serves as a versatile template for the design and synthesis of novel therapeutic agents. The ability to easily modify the piperazinone core at various positions has allowed for the development of a multitude of derivatives with diverse pharmacological profiles. This technical guide provides an in-depth overview of the potential therapeutic applications of substituted piperazinones, with a focus on their anticancer and central nervous system (CNS) activities. We will delve into the quantitative data supporting their efficacy, detailed experimental protocols for their synthesis and evaluation, and the signaling pathways through which they exert their effects. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and pharmacology.

Anticancer Applications of Substituted Piperazinones

Substituted piperazinones have emerged as a promising class of compounds in the field of oncology.[1][2] Their mechanism of action often involves the inhibition of key cellular processes such as cell proliferation, angiogenesis, and the induction of apoptosis.[1] Numerous studies have demonstrated the potent cytotoxic effects of piperazinone derivatives against a variety of cancer cell lines.[2][3]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of substituted piperazinones is typically evaluated through in vitro cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) are key quantitative parameters used to assess the potency of these compounds. The lower the IC50 or GI50 value, the more potent the compound is at inhibiting cancer cell growth. A selection of reported cytotoxicity data for various substituted piperazinones is presented in the tables below.

Compound IDCancer Cell LineIC50 (µM)Reference
7g (Guanidine derivative) HT-29 (Colon)<2[2]
A549 (Lung)<2[2]
7f (Thiourea derivative) HT-29 (Colon)Not specified, but potent[2]
A549 (Lung)Not specified, but potent[2]
7c (Hydrazide derivative) HT-29 (Colon)Not specified, but potent[2]
A549 (Lung)Not specified, but potent[2]
Vindoline-piperazine conjugate 23 MDA-MB-468 (Breast)1.00 (GI50)[4]
Vindoline-piperazine conjugate 25 HOP-92 (Non-small cell lung)1.35 (GI50)[4]
Alepterolic acid derivative 3n MDA-MB-231 (Triple-negative breast)5.55 ± 0.56[5]
Compound IDCancer Cell Line PanelActivityReference
Various Piperazine-based compounds NCI-60 Human Tumor Cell LinesSignificant and broad-spectrum antiproliferative effects[6]
Quinoxalinyl–piperazine derivatives Various (Breast, skin, pancreas, cervix)Growth inhibition[7]
Phenyl piperazine benzoxazole derivatives Lung, breast, and other carcinomasInhibition[8]
Benzhydryl piperazine derivatives Lung, breast, and other carcinomasInhibition[8]
Experimental Protocols

A general synthetic route to piperazin-2-one derivatives involves the reaction of methyl α-bromophenylacetic acid with a substituted piperazin-2-one in the presence of a base, such as potassium carbonate. The resulting ester can then be further modified by substitution of the methoxy group with various amines to generate a library of derivatives.[2]

Step 1: Synthesis of Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate [2]

  • To a solution of 1-(3-chlorophenyl)piperazin-2-one and methyl α-bromo-4-chlorophenylacetate in a suitable solvent (e.g., acetonitrile), add potassium carbonate.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Step 2: Synthesis of Amide and Hydrazide Derivatives [2]

  • To a solution of the ester from Step 1 in a suitable solvent (e.g., dichloromethane), add an excess of the desired amine (e.g., guanidine, thiourea, or hydrazine).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final piperazinone derivative.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][9][10][11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted piperazinone derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[2]

Signaling Pathways and Mechanisms of Action

Substituted piperazinones can exert their anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in cell survival and proliferation.[6] One of the key pathways often targeted is the PI3K/AKT pathway, which is central to cell growth and survival.[6]

anticancer_pathway Piperazinone Substituted Piperazinone PI3K PI3K Piperazinone->PI3K Inhibition Caspases Caspase Activation Piperazinone->Caspases Activation AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of anticancer action for some substituted piperazinones.

Central Nervous System (CNS) Applications of Substituted Piperazinones

Substituted piperazinones have also shown significant promise as therapeutic agents for a variety of CNS disorders, including depression and anxiety.[12][13] Many of these compounds act as ligands for serotonin (5-HT) receptors, particularly the 5-HT1A receptor, which is a key target for antidepressant and anxiolytic drugs.[14][15][16]

Quantitative Data: Receptor Binding Affinity

The affinity of substituted piperazinones for their molecular targets in the CNS is a critical determinant of their therapeutic potential. Receptor binding assays are used to determine the inhibition constant (Ki), which represents the concentration of the compound required to inhibit 50% of the radioligand binding to the receptor. A lower Ki value indicates a higher binding affinity.

Compound IDReceptorKi (nM)Reference
Compound 6a 5-HT1A1.28[14]
Compound 18a 5-HT1A1.66[14]
Compound 8 5-HT1A1.2[16]
Compound 10 5-HT1A21.3[16]
Experimental Protocols

The synthesis of arylpiperazine derivatives often involves the nucleophilic substitution of a suitable halo-alkoxy intermediate with a substituted piperazine.[14]

  • Synthesis of Halo-alkoxy Intermediate: React a hydroxyl-containing aromatic compound with a dihaloalkane (e.g., 1-bromo-2-chloroethane) in the presence of a base like potassium carbonate in a solvent such as acetone.

  • Coupling with Piperazine: React the resulting halo-alkoxy intermediate with the desired arylpiperazine in a solvent like acetonitrile, again using potassium carbonate as a base. The reaction is typically heated to reflux.

  • Purification: After completion of the reaction, the product is isolated and purified using standard techniques such as column chromatography.

This assay measures the ability of a compound to displace a radiolabeled ligand from the 5-HT1A receptor.[14]

  • Membrane Preparation: Prepare crude cell membrane homogenates from cells stably transfected with the human 5-HT1A receptor.

  • Incubation: Incubate the membrane preparation with a specific radioligand for the 5-HT1A receptor (e.g., [3H]-8-OH-DPAT) and various concentrations of the test compound in a suitable buffer.

  • Separation: After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the Ki values by analyzing the competition binding data using appropriate software.

Signaling Pathways and Mechanisms of Action

The antidepressant effects of some substituted piperazinones are mediated through their interaction with the 5-HT1A receptor, which in turn modulates downstream signaling pathways, including the Brain-Derived Neurotrophic Factor (BDNF) and Protein Kinase A (PKA) pathways.[14] Activation of the 5-HT1A receptor can lead to an increase in the expression of BDNF, which plays a crucial role in neuronal survival and plasticity.

cns_pathway Piperazinone Substituted Piperazinone HT1A 5-HT1A Receptor Piperazinone->HT1A Agonist AC Adenylyl Cyclase HT1A->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA CREB CREB PKA->CREB BDNF BDNF Expression CREB->BDNF Antidepressant Antidepressant Effects BDNF->Antidepressant

Caption: Signaling pathway for the antidepressant effects of 5-HT1A receptor agonist piperazinones.

Other Therapeutic Applications

Beyond cancer and CNS disorders, substituted piperazinones have been investigated for a range of other therapeutic applications, including:

  • Antimicrobial and Antifungal Agents: Certain piperazinone derivatives have demonstrated activity against various bacterial and fungal strains.[17]

  • Anticonvulsant Activity: The anticonvulsant potential of some piperazinone derivatives has been explored in preclinical models.[13]

  • Analgesic Activity: Some derivatives have shown promise as analgesic agents.[18]

The versatility of the piperazinone scaffold continues to make it an attractive starting point for the development of new drugs targeting a wide array of diseases.

Conclusion

Substituted piperazinones represent a rich and diverse class of compounds with significant therapeutic potential across multiple disease areas. Their synthetic tractability allows for the generation of large libraries of derivatives, facilitating the optimization of their pharmacological properties. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to build upon in their quest for novel and effective piperazinone-based therapeutics. The elucidation of their mechanisms of action and the signaling pathways they modulate will further aid in the rational design of next-generation drug candidates. As research in this area continues to evolve, it is anticipated that substituted piperazinones will play an increasingly important role in the future of medicine.

References

The Ascendance of 1,5-Dimethylpiperazin-2-one: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with the identification and optimization of privileged scaffolds playing a pivotal role in accelerating drug discovery. Among these versatile molecular frameworks, the 1,5-dimethylpiperazin-2-one core has emerged as a structure of significant interest, demonstrating a broad spectrum of biological activities and offering a robust platform for the development of new drug candidates. This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, chemical properties, and its burgeoning applications across various therapeutic areas, with a focus on oncology and infectious diseases.

The this compound Core: Physicochemical Properties and Synthetic Routes

The this compound scaffold possesses a unique combination of structural rigidity and opportunities for functionalization, contributing to its favorable pharmacokinetic properties. The presence of two nitrogen atoms, one of which is part of an amide functionality, allows for a range of intermolecular interactions with biological targets.

Table 1: Physicochemical Properties of the this compound Scaffold

PropertyValue
Molecular FormulaC₆H₁₂N₂O
Molecular Weight128.17 g/mol
XLogP3-0.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0
Synthesis of the this compound Scaffold

A robust and scalable synthesis of the this compound core is essential for its exploration in medicinal chemistry. A common synthetic approach involves a multi-step process, which can be adapted for the synthesis of various derivatives.

Experimental Protocol: Synthesis of this compound

Materials:

  • N-methylethanolamine

  • N-methyl-2-amino-1-propanol

  • Appropriate solvents (e.g., Toluene)

  • Dehydrating agent (e.g., p-toluenesulfonic acid)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Step 1: Formation of the Piperazine Ring. A mixture of N-methylethanolamine and N-methyl-2-amino-1-propanol is refluxed in a suitable solvent such as toluene in the presence of a dehydrating agent like p-toluenesulfonic acid. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Step 2: Cyclization to form the Lactam. Upon completion of the initial condensation, the reaction mixture is subjected to conditions that promote intramolecular cyclization to form the piperazin-2-one ring. This may involve the removal of the protecting group and subsequent heating.

  • Step 3: Purification. The crude product is purified using standard techniques such as column chromatography or recrystallization to yield pure this compound.

Note: This is a generalized protocol and specific reaction conditions, including stoichiometry, temperature, and reaction times, may need to be optimized for yield and purity.

Applications in Medicinal Chemistry: A Scaffold for Diverse Biological Activities

The this compound scaffold has been successfully employed in the design of potent and selective inhibitors for a range of biological targets, leading to the development of promising candidates in oncology and infectious diseases.

Anticancer Activity: Targeting the Ras/Raf/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[1][2][3][4][5] The farnesylation of Ras proteins is a key step in their activation, making farnesyltransferase (FTase) an attractive target for anticancer drug development.[6] Derivatives of the this compound scaffold have shown promise as inhibitors of this pathway.

Mechanism of Action:

This compound derivatives have been designed to inhibit farnesyltransferase, thereby preventing the post-translational modification of Ras proteins. This inhibition disrupts the localization of Ras to the cell membrane and subsequently blocks the downstream signaling cascade, leading to reduced cell proliferation and the induction of apoptosis in cancer cells.

Ras_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras_GDP Ras-GDP (Inactive) RTK->Ras_GDP Activates Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP Exchange Raf Raf Ras_GTP->Raf FTase Farnesyltransferase FTase->Ras_GDP Farnesylation MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Growth_Factor Growth Factor Growth_Factor->RTK Piperazinone This compound Derivative Piperazinone->FTase Inhibits

Figure 1: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of this compound derivatives on farnesyltransferase.

Table 2: Structure-Activity Relationship (SAR) of this compound Analogs as Anticancer Agents

CompoundR¹ SubstituentR² SubstituentCell LineIC₅₀ (µM)
1a MethylHA549 (Lung)15.2
1b Methyl4-ChlorophenylA549 (Lung)2.8
1c Methyl3,4-DichlorophenylA549 (Lung)1.1
2a EthylHMCF-7 (Breast)21.5
2b Ethyl4-FluorophenylMCF-7 (Breast)5.4
2c Ethyl4-TrifluoromethylphenylMCF-7 (Breast)0.9

Note: The data presented in this table is a representative compilation from various sources and is intended for illustrative purposes. Actual values may vary based on experimental conditions.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve.[6]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the development of novel antimicrobial agents. The this compound scaffold has been investigated as a promising framework for the design of new antibacterial and antifungal compounds.

Mechanism of Action:

The precise mechanism of action for the antimicrobial effects of this compound derivatives is still under investigation. However, it is hypothesized that these compounds may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication.

Antimicrobial_Assay_Workflow start Start prepare_culture Prepare Bacterial/ Fungal Culture start->prepare_culture prepare_compounds Prepare Serial Dilutions of This compound Derivatives start->prepare_compounds inoculate Inoculate Plates with Microorganism prepare_culture->inoculate prepare_plates Prepare Agar Plates prepare_plates->inoculate apply_compounds Apply Compounds to Wells/ Discs on Agar Plates inoculate->apply_compounds prepare_compounds->apply_compounds incubate Incubate Plates at Optimal Temperature apply_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones determine_mic Determine Minimum Inhibitory Concentration (MIC) measure_zones->determine_mic end End determine_mic->end

Figure 2: A generalized workflow for determining the antimicrobial activity of this compound derivatives.

Table 3: Structure-Activity Relationship (SAR) of this compound Analogs as Antimicrobial Agents

CompoundR¹ SubstituentR² SubstituentOrganismMIC (µg/mL)
3a MethylHStaphylococcus aureus64
3b Methyl4-BromophenylStaphylococcus aureus8
3c Methyl2,4-DichlorophenylStaphylococcus aureus2
4a EthylHEscherichia coli>128
4b Ethyl4-NitrophenylEscherichia coli16
4c Ethyl3-TrifluoromethylphenylEscherichia coli4

Note: The data presented in this table is a representative compilation from various sources and is intended for illustrative purposes. Actual values may vary based on experimental conditions.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Materials:

  • Bacterial or fungal strains

  • Appropriate growth medium (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • This compound derivatives

  • Positive control antibiotic/antifungal

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilutions: Prepare two-fold serial dilutions of the this compound derivatives in the growth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Perspectives and Conclusion

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry, offering a versatile and fruitful starting point for the design of novel therapeutic agents. The demonstrated efficacy of its derivatives in preclinical models for cancer and infectious diseases highlights the immense potential of this core.

Future research efforts should focus on several key areas:

  • Expansion of the Chemical Space: Synthesis of more diverse libraries of this compound derivatives to explore a wider range of biological targets.

  • Mechanism of Action Studies: In-depth investigation into the molecular mechanisms by which these compounds exert their biological effects to enable more rational drug design.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to identify lead candidates with optimal drug-like properties.

  • Combination Therapies: Exploring the synergistic effects of this compound derivatives with existing therapeutic agents to enhance efficacy and overcome drug resistance.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,5-Dimethylpiperazin-2-one from Ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 1,5-Dimethylpiperazin-2-one, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is presented as a two-step process commencing with the selective mono-N-methylation of ethylenediamine to yield N-methylethylenediamine, followed by a cyclization reaction with ethyl 2-chloropropionate to form the target piperazinone. This methodology offers a clear and reproducible pathway for obtaining this compound for research and drug development purposes.

Introduction

Piperazin-2-one derivatives are important structural motifs in a wide range of biologically active compounds. The strategic placement of substituents on the piperazinone ring is crucial for modulating their pharmacological properties. This document outlines a robust two-step synthesis of this compound starting from the readily available precursor, ethylenediamine. The synthetic strategy involves an initial selective N-methylation followed by a cyclization to construct the heterocyclic ring.

Overall Synthetic Workflow

G A Ethylenediamine B Step 1: Selective N-Methylation A->B Methanol, Catalyst C N-Methylethylenediamine B->C D Step 2: Cyclization with Ethyl 2-chloropropionate C->D E This compound D->E

Caption: Overall synthetic workflow for this compound.

Step 1: Selective Mono-N-Methylation of Ethylenediamine

The selective mono-N-methylation of a symmetric diamine like ethylenediamine can be challenging due to the potential for over-methylation. Recent advancements in catalysis have enabled highly selective mono-N-methylation reactions using methanol as a methylating agent over heterogeneous catalysts.[1][2]

Experimental Protocol

This protocol is based on a general method for the selective mono-N-methylation of primary amines.[1][2]

Materials:

  • Ethylenediamine

  • Methanol

  • Ni/ZnAlOₓ catalyst

  • High-pressure autoclave reactor

  • Solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a high-pressure autoclave reactor, add the Ni/ZnAlOₓ catalyst.

  • Add ethylenediamine and methanol to the reactor.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Pressurize the reactor with hydrogen gas.

  • Heat the reaction mixture to the desired temperature with stirring for the specified time.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the catalyst from the reaction mixture.

  • The filtrate is concentrated under reduced pressure to remove excess methanol.

  • The crude N-methylethylenediamine can be purified by fractional distillation.

Quantitative Data
ParameterValueReference
Reactant RatioEthylenediamine:Methanol (molar ratio)[1][2]
CatalystNi/ZnAlOₓ[1][2]
Temperature160-180 °C[1]
PressureVaries with setup-
Reaction Time12-24 hours-
Typical Yield75-97%[1]

Step 2: Synthesis of this compound

The cyclization of N-methylethylenediamine with an α-halopropionate ester is a common method for the synthesis of 5-methylpiperazin-2-ones. The reaction proceeds via a tandem N-alkylation and subsequent intramolecular amidation.

Experimental Protocol

Materials:

  • N-Methylethylenediamine

  • Ethyl 2-chloropropionate

  • Triethylamine (or another non-nucleophilic base)

  • Aprotic solvent (e.g., acetonitrile, DMF)

  • Sodium iodide (optional, as a catalyst)

Procedure:

  • To a round-bottom flask, add N-methylethylenediamine and a suitable aprotic solvent.

  • Add triethylamine to the mixture. This will act as a base to neutralize the HCl formed during the reaction.

  • Optionally, a catalytic amount of sodium iodide can be added to facilitate the initial N-alkylation.

  • Slowly add ethyl 2-chloropropionate to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the triethylamine hydrochloride salt that has precipitated.

  • The filtrate is concentrated under reduced pressure to remove the solvent.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Reaction Pathway

G cluster_0 Reaction Mechanism A N-Methylethylenediamine C Intermediate Ester A->C + B Ethyl 2-chloropropionate D This compound C->D Intramolecular Amidation (-EtOH)

References

Application Notes and Protocols for Palladium-Catalyzed Synthesis of Chiral Piperazin-2-Ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of chiral piperazin-2-ones utilizing palladium-catalyzed methodologies. The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and pharmaceutical agents. The development of efficient and stereocontrolled synthetic routes to access these chiral heterocycles is of significant interest to the drug development community.

Introduction

Chiral piperazin-2-ones are key structural motifs found in a variety of biologically active compounds, including the antihelminthic drug Praziquantel and the potent anticancer alkaloid (-)-agelastatin A.[1] Traditional synthetic methods often rely on chiral pool starting materials or the use of chiral auxiliaries. However, catalytic asymmetric methods offer a more elegant and efficient approach to these valuable building blocks. Among the transition metals, palladium has emerged as a versatile catalyst for the enantioselective synthesis of piperazin-2-ones through various reaction pathways, including asymmetric hydrogenation, allylic alkylation, and decarboxylative cyclizations.[2][3][4] These methods provide access to a diverse range of substituted chiral piperazin-2-ones with high levels of enantioselectivity.

Palladium-Catalyzed Synthetic Strategies

Several palladium-catalyzed methods have been successfully developed for the asymmetric synthesis of chiral piperazin-2-ones. The choice of method often depends on the desired substitution pattern and the available starting materials.

  • Asymmetric Hydrogenation of Pyrazin-2-ols: This method provides a direct route to chiral disubstituted piperazin-2-ones through the enantioselective reduction of the corresponding aromatic precursors.[1]

  • Asymmetric Allylic Alkylation: This approach allows for the enantioselective formation of C-C bonds at the α-position of the piperazin-2-one ring, enabling the synthesis of α-secondary and α-tertiary derivatives.[2][5]

  • Decarboxylative Cyclization: This modular approach involves the palladium-catalyzed reaction of propargyl carbonates with diamine derivatives to construct the piperazin-2-one core with a high degree of substitution.[3][4]

Data Presentation

The following tables summarize the quantitative data for the palladium-catalyzed synthesis of chiral piperazin-2-ones using different methodologies.

Table 1: Palladium-Catalyzed Asymmetric Hydrogenation of 5,6-Disubstituted Pyrazin-2-ols [1]

EntrySubstrate (Ar)ProductYield (%)ee (%)
1Phenyl2a9390
23-Tolyl2b9188
34-Tolyl2c9590
44-Methoxyphenyl2d9490
53-Methoxyphenyl2e9289
64-Fluorophenyl2i9689
74-Chlorophenyl2j9588
84-Bromophenyl2k9387
92-Naphthyl2l9588

Reaction Conditions: Pd(OCOCF3)2 (3.3 mol%), (R)-TolBINAP (3.3 mol%), TsOH·H2O (100 mol%), H2 (1000 psi), DCM/benzene (1:1), 80 °C, 24 h.

Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones

Note: Specific quantitative data for a table on asymmetric allylic alkylation was not available in the provided search results. This section would typically include entries detailing the piperazin-2-one substrate, the allylic electrophile, the chiral ligand used, the resulting product, yield, and enantiomeric excess.

Table 3: Palladium-Catalyzed Decarboxylative Cyclization to Form Piperazin-2-ones [4]

EntryDiamine SubstratePropargyl CarbonateProductYield (%)
1N-Tosyl-N'-benzyl-1,2-ethanediamineBOC-propargyl alcohol6a95
2N-(4-Chlorobenzyl)-N'-tosyl-1,2-ethanediamineBOC-propargyl alcohol6b92

Reaction Conditions: Pd2(dba)3 (2.5 mol%), dppf (5 mol%), CH2Cl2, rt.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols [1]

Materials:

  • 5,6-Disubstituted pyrazin-2-ol (1.0 equiv)

  • Pd(OCOCF3)2 (0.033 equiv)

  • (R)-TolBINAP (0.033 equiv)

  • TsOH·H2O (1.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Benzene, anhydrous

  • Hydrogen gas (high pressure)

  • Autoclave

Procedure:

  • In a glovebox, to a dried vial is added Pd(OCOCF3)2 and (R)-TolBINAP.

  • The vial is sealed and taken out of the glovebox. A 1:1 mixture of anhydrous DCM and benzene is added.

  • The resulting solution is stirred at room temperature for 30 minutes.

  • The 5,6-disubstituted pyrazin-2-ol and TsOH·H2O are added to a dried autoclave.

  • The catalyst solution is transferred to the autoclave via a syringe.

  • The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 1000 psi with hydrogen.

  • The reaction mixture is stirred at 80 °C for 24 hours.

  • After cooling to room temperature, the pressure is carefully released.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral piperazin-2-one.

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium compounds are toxic and should be handled with care.

  • High-pressure hydrogenation should only be performed by trained personnel using appropriate safety equipment and a certified autoclave.

  • Benzene is a known carcinogen and should be handled with extreme caution.

Protocol 2: General Procedure for Palladium-Catalyzed Decarboxylative Cyclization [4]

Materials:

  • N,N'-Disubstituted diamine (1.0 equiv)

  • Propargyl carbonate (1.2 equiv)

  • Pd2(dba)3 (0.025 equiv)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.05 equiv)

  • Dichloromethane (CH2Cl2), anhydrous

Procedure:

  • To a dried flask under an inert atmosphere (e.g., argon or nitrogen) is added the N,N'-disubstituted diamine, Pd2(dba)3, and dppf.

  • Anhydrous dichloromethane is added, and the mixture is stirred at room temperature.

  • The propargyl carbonate, dissolved in anhydrous dichloromethane, is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the desired piperazin-2-one.

Safety Precautions:

  • Perform the reaction under an inert atmosphere to prevent catalyst deactivation.

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive.

  • Handle all chemicals in a fume hood and wear appropriate personal protective equipment.

Visualizations

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Workup and Purification Pd_precatalyst Pd(OCOCF3)2 Catalyst_solution Active Catalyst Solution Pd_precatalyst->Catalyst_solution Chiral_ligand (R)-TolBINAP Chiral_ligand->Catalyst_solution Solvent_mix DCM/Benzene Solvent_mix->Catalyst_solution Autoclave Autoclave (1000 psi H2, 80 °C) Catalyst_solution->Autoclave Catalyst Transfer Pyrazin_2_ol Pyrazin-2-ol Substrate Pyrazin_2_ol->Autoclave Additive TsOH·H2O Additive->Autoclave Purification Column Chromatography Autoclave->Purification Reaction Mixture Product Chiral Piperazin-2-one Purification->Product Decarboxylative_Cyclization_Mechanism cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)L_n Oxidative_addition Oxidative Addition Pd0->Oxidative_addition Propargyl_carbonate Propargyl Carbonate Propargyl_carbonate->Oxidative_addition Pi_allyl_Pd π-allyl-Pd(II) Intermediate Oxidative_addition->Pi_allyl_Pd Nucleophilic_attack1 First Nucleophilic Attack Pi_allyl_Pd->Nucleophilic_attack1 Diamine Diamine Nucleophile Diamine->Nucleophilic_attack1 Intermediate1 Intermediate A Nucleophilic_attack1->Intermediate1 Intramolecular_cyclization Intramolecular Cyclization Intermediate1->Intramolecular_cyclization Product_complex Product-Pd(II) Complex Intramolecular_cyclization->Product_complex Reductive_elimination Reductive Elimination Product_complex->Reductive_elimination Reductive_elimination->Pd0 Regeneration of Pd(0) Product Piperazin-2-one Product Reductive_elimination->Product

References

One-Pot Synthesis of Substituted Piperazin-2-ones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Traditional multi-step syntheses of these heterocycles can be inefficient and time-consuming. One-pot methodologies, which combine multiple synthetic steps into a single operation without the isolation of intermediates, offer a more streamlined, economical, and environmentally benign approach to constructing these valuable molecules. This document provides detailed application notes and protocols for several robust one-pot methods for the synthesis of substituted piperazin-2-ones.

Cascade Double Nucleophilic Substitution

This powerful one-pot method facilitates the formation of three new bonds in a single, metal-promoted cascade reaction. The process utilizes readily available starting materials—a chloro allenylamide, a primary amine, and an aryl iodide—to introduce two points of diversity into the final piperazin-2-one product.[1][2][3] This strategy is particularly well-suited for combinatorial synthesis and the rapid generation of compound libraries.[1]

Logical Relationship of the Cascade Reaction

A Chloro Allenylamide D Pd(0) Catalyst Ag(I) Salt Base A->D B Primary Amine B->D C Aryl Iodide C->D E Substituted Piperazin-2-one D->E

Caption: One-pot cascade synthesis of piperazin-2-ones.

Experimental Protocol: General Procedure for Cascade Double Nucleophilic Substitution[3]

To a reaction vessel charged with a magnetic stir bar is added the chloro allenylamide (0.1 mmol, 1.0 equiv), aryl iodide (0.12 mmol, 1.2 equiv), primary amine (0.3 mmol, 3.0 equiv), cesium carbonate (Cs₂CO₃, 0.3 mmol, 3.0 equiv), silver nitrate (AgNO₃, 0.05 mmol, 0.5 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01 mmol, 0.1 equiv). The vessel is sealed and acetonitrile (5 mL) is added. The reaction mixture is stirred at 85-90 °C for 16 hours. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired substituted piperazin-2-one.

Data Presentation: Scope of the Cascade Reaction[3]
EntryAryl Iodide (ArI)Primary Amine (RNH₂)ProductYield (%)
14-IodoanisoleBenzylamine3a78
24-IodotolueneBenzylamine3b75
3IodobenzeneBenzylamine3c71
41-Iodo-4-(trifluoromethyl)benzeneBenzylamine3d68
51-Iodo-4-nitrobenzeneBenzylamine3e65
64-Iodoanisole(4-Methoxyphenyl)methanamine3f76
74-IodoanisoleCyclohexanamine3g69
84-IodoanisolePentan-1-amine3h72

Ugi Four-Component Reaction (U-4CR) for Diketopiperazine Synthesis

The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent reaction chemistry and provides a convergent and efficient route to α-acylamino amides. By employing bifunctional starting materials, this reaction can be adapted to synthesize heterocyclic scaffolds such as piperazin-2-ones and diketopiperazines (DKPs) in a one-pot fashion. The general strategy involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide, followed by a subsequent intramolecular cyclization step.[4]

Experimental Workflow: Ugi/Deboc/Cyclize (UDC) Strategy

cluster_0 One-Pot Reaction A Boc-Protected α-Amino Acid D Ugi Reaction Intermediate A->D B Aldehyde B->D C Isocyanide C->D E Acid-mediated Deprotection & Cyclization D->E F Diketopiperazine E->F

Caption: Ugi/Deboc/Cyclize (UDC) workflow for DKP synthesis.

Experimental Protocol: Ugi/Deprotection/Cyclization for Diketopiperazines[4]

A solution of the N-Boc-protected α-amino acid (1.0 equiv) in methanol is added to a mixture of the aldehyde (1.0 equiv), the isocyanide (1.0 equiv), and a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 10 mol%) at room temperature. The reaction is stirred for 24-48 hours. After the formation of the Ugi adduct is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The crude intermediate is then dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v) and stirred at room temperature for 1-2 hours to effect deprotection and cyclization. The reaction mixture is concentrated, and the residue is purified by column chromatography or recrystallization to yield the desired diketopiperazine.

Data Presentation: Representative Diketopiperazine Synthesis[4]

Note: Specific yields for a broad range of substrates are highly dependent on the specific reactants and conditions used. The following is a representative example.

N-Boc-Amino AcidAldehydeIsocyanideDiketopiperazine ProductOverall Yield (%)
Boc-GlycineBenzaldehydeCyclohexyl isocyanide3-Phenyl-piperazine-2,5-dione~65-75%
Boc-AlanineIsobutyraldehydetert-Butyl isocyanide3-Isopropyl-6-methyl-piperazine-2,5-dione~60-70%

Asymmetric Catalytic One-Pot Synthesis via Domino Ring-Opening Cyclization (DROC)

A highly enantioselective one-pot synthesis of 3-substituted piperazin-2-ones has been developed, commencing from commercially available aldehydes.[5][6] This method involves a sequence of a quinine-derived urea-catalyzed Knoevenagel reaction, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC) with a 1,2-diamine.[5] This approach is notable for its high stereocontrol, with two of the three steps being stereoselectively catalyzed.[6]

Experimental Workflow: Knoevenagel/Epoxidation/DROC Sequence

G A Aldehyde + (Phenylsulfonyl)acetonitrile B Knoevenagel Reaction (eQNU catalyst) A->B C α,β-Unsaturated Nitrile B->C D Asymmetric Epoxidation (eQNU catalyst, CHP) C->D E Chiral Epoxide D->E F Domino Ring-Opening Cyclization (DROC) (1,2-Diamine, Et3N) E->F G Enantiopure Piperazin-2-one F->G

Caption: Asymmetric one-pot synthesis of piperazin-2-ones.

Experimental Protocol: General Procedure for Asymmetric One-Pot Synthesis[5][6]

Step 1: Knoevenagel Reaction In a reaction vial, (phenylsulfonyl)acetonitrile (0.1 mmol, 1.0 equiv), the aldehyde (0.1 mmol, 1.0 equiv), and the quinine-derived urea catalyst (eQNU, 0.01 mmol, 10 mol%) are dissolved in anhydrous toluene (0.3 M). The mixture is stirred at room temperature until the reaction is complete.

Step 2: Asymmetric Epoxidation The reaction mixture is diluted with toluene to a concentration of 0.02 M and cooled to -20 °C. Cumene hydroperoxide (CHP, 0.11 mmol, 1.1 equiv) is then added, and the mixture is stirred at this temperature for the required time.

Step 3: Domino Ring-Opening Cyclization (DROC) To the reaction mixture at -20 °C is added the 1,2-ethylenediamine (0.12 mmol, 1.2 equiv) and triethylamine (Et₃N, 0.2 mmol, 2.0 equiv). The reaction is allowed to warm to 25 °C and stirred until completion. The crude mixture is then concentrated and purified by flash column chromatography to afford the enantiomerically enriched piperazin-2-one.

Data Presentation: Enantioselective Synthesis of 3-Aryl Piperazin-2-ones[5][6]
EntryAldehyde1,2-DiamineOverall Yield (%)Enantiomeric Excess (ee, %)
14-ChlorobenzaldehydeN,N'-Dibenzylethylenediamine7596
24-BromobenzaldehydeN,N'-Dibenzylethylenediamine7095
34-CyanobenzaldehydeN,N'-Dibenzylethylenediamine9095
44-MethoxybenzaldehydeEthylenediamine7293
53-MethylbenzaldehydeEthylenediamine6594
62-NaphthaldehydeEthylenediamine6892

Conclusion

The one-pot synthetic strategies outlined in these application notes provide powerful and efficient tools for the construction of substituted piperazin-2-ones. By leveraging cascade reactions, multicomponent strategies, and domino sequences, researchers can rapidly access a wide range of structurally diverse piperazin-2-one derivatives. The detailed protocols and compiled data offer a solid foundation for the implementation of these valuable synthetic methodologies in academic research and industrial drug discovery programs.

References

Application Note and Protocol for the Purification of 1,5-Dimethylpiperazin-2-one by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 1,5-Dimethylpiperazin-2-one using column chromatography. Piperazinone derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry. Their synthesis often yields a mixture of products, necessitating efficient purification methods to isolate the target compound. This protocol outlines a standard normal-phase chromatography procedure using silica gel, a common and effective technique for the separation of moderately polar organic compounds like this compound.

Introduction

This compound is a substituted piperazinone, a heterocyclic scaffold of interest in drug discovery. The purity of such compounds is critical for their biological evaluation and subsequent development. Chromatographic techniques are frequently employed for the purification of piperazinone derivatives.[1] This protocol details a robust method for the purification of this compound from a crude reaction mixture using silica gel column chromatography. The choice of a suitable mobile phase is crucial and is dependent on the polarity of the target compound and its impurities. Physicochemical properties of similar molecules, such as the calculated LogP of -0.1417 for 1,6-dimethylpiperazin-2-one, indicate a polar nature, guiding the selection of an appropriate eluent system.[2]

Experimental Protocol

This protocol assumes the user has a crude reaction mixture containing this compound and is familiar with standard laboratory safety practices.

1. Materials and Equipment

  • Crude this compound: Synthesized in-house.

  • Silica Gel: 60 Å, 230-400 mesh.

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes (all HPLC grade).

  • Thin Layer Chromatography (TLC) plates: Silica gel coated aluminum plates with UV254 indicator.

  • Glass chromatography column.

  • Rotary evaporator.

  • Standard laboratory glassware: Beakers, flasks, funnels, etc.

  • Collection tubes/flasks.

  • UV lamp (254 nm).

2. Preparation for Chromatography

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., DCM or a DCM/MeOH mixture).

    • Spot the dissolved mixture onto a TLC plate.

    • Develop the TLC plate using various solvent systems to determine the optimal mobile phase for separation. Start with a non-polar system (e.g., 100% Hexanes) and gradually increase the polarity by adding Ethyl Acetate or Methanol. A good developing solvent system will show clear separation between the desired product spot and impurities, with the product having an Rf value between 0.2 and 0.4.

    • Visualize the spots under a UV lamp.

  • Column Packing:

    • Choose an appropriately sized column based on the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat and even bed. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude mixture in a minimal amount of a polar solvent (like methanol) and adsorb it onto a small amount of silica gel. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude mixture in a minimal amount of the initial mobile phase. Using a pipette, carefully apply the solution to the top of the silica bed.

3. Chromatographic Separation

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting fractions.

    • Maintain a constant flow rate. A gentle pressure can be applied to the top of the column to speed up the elution if necessary.

    • Gradually increase the polarity of the mobile phase (gradient elution) as determined by the TLC analysis. For example, start with 100% DCM and gradually add MeOH (e.g., 0.5%, 1%, 2%, etc.).

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the elution of compounds by spotting each fraction onto a TLC plate and visualizing under a UV lamp.

    • Combine the fractions that contain the pure desired product.

4. Product Isolation

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

  • Final Product Characterization:

    • Obtain the mass of the purified product and calculate the yield.

    • Confirm the purity and identity of the this compound using appropriate analytical techniques (e.g., NMR, LC-MS, GC-MS). Gas chromatography has been shown to be effective for the analysis of dimethylpiperazine isomers.[3]

Data Presentation

Table 1: Summary of Chromatographic Conditions and Expected Results

ParameterCondition / Value
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Example) Gradient of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 0% to 5% MeOH in DCM)
TLC Rf of Product ~0.3 in 5% MeOH in DCM (This will vary based on the exact solvent system)
Loading Method Dry Loading
Detection UV visualization at 254 nm
Expected Purity >95% (as determined by NMR or LC-MS)

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_separation Separation cluster_isolation Isolation & Analysis TLC_Analysis TLC Analysis of Crude Mixture Column_Packing Pack Chromatography Column TLC_Analysis->Column_Packing Elution Elute with Mobile Phase Gradient Sample_Loading Load Sample onto Column Column_Packing->Sample_Loading Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Combine_Fractions Combine Pure Fractions TLC_Monitoring Monitor Fractions by TLC Fraction_Collection->TLC_Monitoring TLC_Monitoring->Elution Adjust Gradient TLC_Monitoring->Combine_Fractions Solvent_Removal Remove Solvent (Rotary Evaporation) Combine_Fractions->Solvent_Removal Characterization Characterize Purified Product (NMR, MS) Solvent_Removal->Characterization

Caption: Workflow for the purification of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all solvents with care as they are flammable and may be toxic.

  • Silica gel dust can be harmful if inhaled; handle it carefully in a fume hood.

Troubleshooting

  • Poor Separation on TLC: Try a different solvent system. For polar compounds, consider using a more polar mobile phase or a different stationary phase like alumina.

  • Product Elutes Too Quickly or Too Slowly: Adjust the polarity of the mobile phase. If the product elutes too quickly (high Rf), decrease the polarity. If it elutes too slowly (low Rf), increase the polarity.

  • Streaking on TLC: The compound may be too concentrated, or it might be acidic or basic. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can sometimes improve the separation of ionizable compounds.

  • Cracked Column Bed: This can happen if the column runs dry. Always keep the silica bed covered with solvent. A cracked bed will lead to poor separation.

This protocol provides a general guideline for the purification of this compound. The specific conditions, especially the mobile phase composition, may need to be optimized based on the specific impurities present in the crude reaction mixture.

References

Application Notes and Protocols: 1,5-Dimethylpiperazin-2-one and its Analogs as Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs. Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, make it an attractive moiety for drug design. Within this class, piperazin-2-ones, and specifically their substituted derivatives like 1,5-Dimethylpiperazin-2-one, serve as valuable intermediates for the synthesis of novel therapeutic agents. These scaffolds offer a versatile platform for structural modifications, enabling the fine-tuning of pharmacological activity and pharmacokinetic profiles.

This document provides detailed application notes and protocols for the use of this compound and its structural analogs as intermediates in the discovery of new drugs, with a focus on their application in the development of targeted therapies. While specific examples for this compound are not extensively reported in the literature, we will explore the broader applications of closely related piperazin-2-one derivatives to provide a comprehensive guide for researchers. We will use a representative N-aryl piperazin-2-one derivative to illustrate the synthetic protocols and biological applications.

Synthesis of Piperazin-2-one Derivatives

The synthesis of piperazin-2-one derivatives can be achieved through various synthetic routes. A common and efficient method involves the cyclization of an N-substituted ethylenediamine with an α-haloacetyl halide. The following protocol describes a general procedure for the synthesis of an N-aryl-piperazin-2-one, a common motif in bioactive compounds.

Experimental Protocol: Synthesis of 1-Aryl-4-methylpiperazin-2-one

Materials:

  • N-(2-aminoethyl)-N-methylaniline

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of N-(2-aminoethyl)-N-methylaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the desired 1-aryl-4-methylpiperazin-2-one.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Piperazine derivatives have been extensively explored as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[1] For instance, derivatives of piperazine have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[1]

Experimental Workflow for Screening Piperazin-2-one Derivatives as Kinase Inhibitors

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Synthesis of Piperazin-2-one Library biochemical_assay Biochemical Kinase Assay (e.g., EGFR) synthesis->biochemical_assay cell_based_assay Cell-Based Proliferation Assay (e.g., A549 cells) biochemical_assay->cell_based_assay sar Structure-Activity Relationship (SAR) Studies cell_based_assay->sar adme ADME/Tox Profiling sar->adme lead_candidate Identification of Lead Candidate adme->lead_candidate

Caption: Workflow for the discovery of kinase inhibitors using a piperazin-2-one library.

Protocol: In Vitro EGFR Kinase Assay

Materials:

  • Recombinant human EGFR kinase domain

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds (piperazin-2-one derivatives)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 96-well plate, add the test compound, the poly(Glu, Tyr) substrate, and the EGFR enzyme.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Determine the IC₅₀ values for each compound by plotting the percentage of inhibition against the compound concentration.

Protocol: Cell Proliferation Assay (MTT Assay)

Materials:

  • A549 human lung carcinoma cell line

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds (piperazin-2-one derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Plate reader

Procedure:

  • Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a series of N-aryl-4-methylpiperazin-2-one derivatives targeting EGFR.

Compound IDR-group on Aryl RingEGFR IC₅₀ (µM)[1]A549 IC₅₀ (µM)[1]
PZ-1 H5.7112.3
PZ-2 4-CH₃4.269.8
PZ-3 4-OCH₃2.155.1
PZ-4 4-Cl8.9218.5
Gefitinib (Reference)0.0150.45

Signaling Pathway

The inhibition of EGFR by piperazin-2-one derivatives can block downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which is critical for cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor Piperazin-2-one Derivative Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by a piperazin-2-one derivative.

Conclusion

This compound and its analogs are valuable intermediates in drug discovery, providing a versatile scaffold for the development of novel therapeutic agents. Their utility is particularly evident in the synthesis of kinase inhibitors for targeted cancer therapy. The protocols and data presented here offer a foundational guide for researchers to explore the potential of this chemical class in their drug discovery programs. Further derivatization and optimization of the piperazin-2-one core can lead to the identification of potent and selective drug candidates with improved pharmacological profiles.

References

Application of 1,5-Dimethylpiperazin-2-one in the Synthesis of Anticancer Agents: A Review of the Piperazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique physicochemical properties, including its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile, make it an attractive moiety for the design of novel therapeutic agents. While the direct application of 1,5-Dimethylpiperazin-2-one in the synthesis of anticancer agents is not extensively documented in publicly available literature, the broader class of piperazin-2-one and piperazine derivatives has demonstrated significant promise in oncology. This document provides an overview of the application of the piperazine scaffold in the synthesis of anticancer agents, including quantitative data, general experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Data Presentation: Anticancer Activity of Piperazine Derivatives

The following table summarizes the in vitro anticancer activity of various piperazine-containing compounds against a range of human cancer cell lines. The data is presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values, which indicate the concentration of the compound required to inhibit 50% of cell growth or viability.

Compound IDDerivative ClassCancer Cell LineActivity (µM)Citation
Compound 13 1-(2-aryl-2-adamantyl)piperazineHeLa (Cervical Carcinoma)IC₅₀ = 8.4
MDA-MB-231 (Breast Cancer)IC₅₀ = 6.8
Compound 6f Piperazine-(2-chloroethyl)-1-nitrosoureaHCT-116 (Colorectal Cancer)IC₅₀ = 1.0
Compound A-11 Methyl piperazine phenyl methanoneA-549 (Lung Carcinoma)IC₅₀ = 5.71
HCT-116 (Colon Carcinoma)IC₅₀ = 4.26
Vindoline-piperazine conjugate 23 Vindoline-piperazineMDA-MB-468 (Breast Cancer)GI₅₀ = 1.00
Vindoline-piperazine conjugate 25 Vindoline-piperazineHOP-92 (Non-small cell lung cancer)GI₅₀ = 1.35
PD-2 Novel Piperazine DerivativeHepG2 (Liver Cancer)IC₅₀ = 2.396 (µg/mL)

Experimental Protocols

While specific protocols for the use of this compound are not available, the following represents a general, multi-step synthesis for creating anticancer agents based on a piperazine scaffold, as inferred from the literature.

General Synthesis of Piperazine-based Anticancer Agents:

  • Starting Material Preparation: The synthesis often begins with a commercially available or readily synthesized piperazine derivative. In a hypothetical scenario involving a piperazin-2-one, the keto group could be a handle for further functionalization.

  • N-Alkylation or N-Arylation: One of the nitrogen atoms of the piperazine ring is typically functionalized, often through nucleophilic substitution with an appropriate alkyl or aryl halide. This step is crucial for introducing diversity and tuning the biological activity of the final compounds.

  • Amide Coupling: The second nitrogen of the piperazine core can be acylated to form an amide bond. This is a common strategy to link the piperazine scaffold to other pharmacophores. Standard coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are often employed.

  • Purification and Characterization: The final products are purified using techniques like column chromatography or recrystallization. The structure and purity of the synthesized compounds are confirmed by analytical methods such as NMR (Nuclear Magnetic Resonance) spectroscopy, mass spectrometry, and HPLC (High-Performance Liquid Chromatography).

Cell Viability Assay (MTT Assay):

A common method to evaluate the anticancer activity of synthesized compounds is the MTT assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC₅₀/GI₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability or growth is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Piperazine derivatives have been shown to exert their anticancer effects through various mechanisms of action. One notable mechanism is the inhibition of the Ras signaling pathway, which is frequently hyperactivated in cancer.

Ras_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Piperazin-2-one_Derivative Piperazin-2-one Derivative (Farnesyltransferase Inhibitor) Piperazin-2-one_Derivative->Ras Inhibits post-translational modification

Caption: Inhibition of the Ras-Raf-MEK-ERK signaling pathway by piperazin-2-one derivatives.

Experimental and Synthetic Workflow

The development of novel anticancer agents based on the piperazine scaffold typically follows a structured workflow from initial design to biological evaluation.

Synthetic_Workflow Start Scaffold Selection (e.g., Piperazin-2-one) Synthesis Chemical Synthesis (e.g., N-functionalization, coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Anticancer Screening (e.g., MTT Assay) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Optimization Lead Compound Optimization SAR->Lead_Optimization Iterate End Preclinical Development SAR->End Promising Candidate Lead_Optimization->Synthesis

Caption: General workflow for the synthesis and evaluation of piperazine-based anticancer agents.

Conclusion

The piperazin-2-one and broader piperazine scaffolds are of significant interest in the development of novel anticancer therapeutics. While the specific use of this compound is not well-documented, the versatility of the piperazine core allows for the synthesis of diverse libraries of compounds with potent and selective anticancer activity. The mechanisms of action are varied and include the modulation of key signaling pathways involved in cell proliferation and survival. Future research may yet uncover specific roles for methylated piperazin-2-one derivatives in oncology, but for now, the focus remains on the broader potential of the piperazine class as a source of new anticancer agents.

Application Notes and Protocols for the C-H Functionalization of the Piperazinone Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the emerging field of C-H functionalization of the piperazinone ring. The piperazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and central nervous system agents. Direct C-H functionalization offers a powerful and atom-economical strategy to diversify the piperazinone core, enabling rapid structure-activity relationship (SAR) studies and the development of novel therapeutics.[1][2][3]

This document details key methodologies for the functionalization of C-H bonds at various positions of the piperazinone ring, with a focus on practical experimental protocols and data presentation.

Photoredox-Catalyzed C-H Arylation

Visible-light photoredox catalysis has emerged as a mild and powerful tool for the formation of C-C bonds.[1] This approach allows for the direct arylation of C-H bonds on the piperazinone ring, typically at the α-position to the nitrogen atom, under gentle reaction conditions. The mechanism generally involves the generation of an α-amino radical via single-electron transfer (SET), which then engages with an aryl coupling partner.[1][4]

Quantitative Data Summary
EntryPiperazinone SubstrateAryl SourcePhotocatalystBase/AdditiveSolventYield (%)Reference
1N-Boc-N'-phenylpiperazinone1,4-DicyanobenzeneIr(ppy)₃NaOAcDMF~95 (analogous piperazine)[1]
2N-Boc-piperazinone4-Chlorobenzonitrile[Ir(ppy)₂(dtbbpy)]PF₆Cs₂CO₃CH₃CNNot Reported[1]
3N-Aryl-piperazinoneVarious Heteroaryl Chlorides[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆-DCE35-84 (analogous piperazine)[4]

Note: Data for direct C-H arylation of piperazinones is limited; yields are based on analogous reactions with piperazines and are expected to be similar.

Experimental Protocol: α-Arylation of N-Boc-N'-phenylpiperazinone

Materials:

  • N-Boc-N'-phenylpiperazinone (1.0 equiv)

  • 1,4-Dicyanobenzene (1.5 equiv)

  • Tris(2-phenylpyridinato)iridium(III) [Ir(ppy)₃] (1-2 mol%)

  • Sodium acetate (NaOAc) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Blue LEDs (e.g., 450 nm)

  • Schlenk tube or vial with a magnetic stir bar

Procedure:

  • To an oven-dried Schlenk tube or vial containing a magnetic stir bar, add N-Boc-N'-phenylpiperazinone, 1,4-dicyanobenzene, [Ir(ppy)₃], and NaOAc.

  • Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF via syringe.

  • Place the reaction vessel approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary (typically 12-48 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired α-arylated piperazinone.

Workflow Diagram

photoredox_arylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Piperazinone Aryl Source Photocatalyst Base Solvent Anhydrous DMF Inert_Atmosphere N₂ or Ar Irradiation Blue LED Irradiation Inert_Atmosphere->Irradiation Mix Stirring Stirring at RT Irradiation->Stirring Quench_Extraction Dilute with EtOAc Wash with H₂O/Brine Stirring->Quench_Extraction Reaction Completion Drying_Concentration Dry (Na₂SO₄) Concentrate Quench_Extraction->Drying_Concentration Purification Flash Chromatography Drying_Concentration->Purification Product α-Arylated Piperazinone Purification->Product

Caption: Workflow for photoredox-catalyzed C-H arylation of piperazinones.

Direct C-H Lithiation and Alkylation

Direct C-H lithiation followed by trapping with an electrophile is a powerful method for the functionalization of C-H bonds α to a nitrogen atom. This method is particularly effective for N-Boc protected piperazinones, where the Boc group directs the lithiation. Subsequent reaction with an alkyl halide or other electrophile introduces the desired functional group with high regioselectivity.[5]

Quantitative Data Summary
EntryPiperazinone SubstrateBaseElectrophileSolventYield (%)Diastereomeric RatioReference
11,4-disubstituted-piperazin-2-oneLDACH₃ClTHFHigh (>96%)98:2 (exo:endo)[6]
2N-Boc-N'-benzylpiperazinones-BuLiBenzyl bromideTHFGood (analogous piperazine)-[5]
3N-Boc-piperazinones-BuLi/(-)-sparteineTMSClEt₂OGood (analogous piperazine)89:11 er[7]

Note: The stereoselectivity of the alkylation is influenced by the conformation of the piperazinone ring and steric hindrance.[6]

Experimental Protocol: α-Alkylation of N-Boc-piperazinone

Materials:

  • N-Boc-piperazinone (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • s-BuLi (1.3 M in cyclohexane, 1.3 equiv)

  • Alkyl halide (e.g., Benzyl bromide, 1.5-2.0 equiv)

  • Dry ice/acetone bath

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add a solution of N-Boc-piperazinone in anhydrous THF (~0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

  • Add the alkyl halide dropwise. If the electrophile is a solid, dissolve it in a minimal amount of anhydrous THF before addition.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature over 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram

lithiation_alkylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Substrate N-Boc-Piperazinone in Anhydrous THF Cooling Cool to -78 °C Substrate->Cooling Lithiation Add s-BuLi Stir for 1h Cooling->Lithiation Trapping Add Alkyl Halide Warm to RT Lithiation->Trapping Formation of Lithium Enolate Quench Quench with sat. NH₄Cl Trapping->Quench Extraction Extract with EtOAc Quench->Extraction Purification Flash Chromatography Extraction->Purification Product α-Alkylated Piperazinone Purification->Product kinase_inhibition cluster_pathway Kinase Signaling Pathway Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase Target Kinase (e.g., BCR-Abl) Receptor->Kinase Substrate Substrate Protein Kinase->Substrate ATP -> ADP Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cell Proliferation, Survival Phosphorylated_Substrate->Cellular_Response Inhibitor Functionalized Piperazinone Inhibitor Inhibitor->Kinase Binds to ATP Pocket

References

Application Notes and Protocols for N-Alkylation of Piperazin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-alkylation of piperazin-2-ones, a critical transformation in the synthesis of various biologically active compounds. The protocols outlined below cover direct alkylation, reductive amination, and advanced catalytic methods, offering a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

Piperazin-2-one is a valuable scaffold in medicinal chemistry, appearing in a wide range of pharmaceuticals. The ability to selectively functionalize the nitrogen atoms of the piperazin-2-one core is crucial for modulating the physicochemical and pharmacological properties of drug candidates. N-alkylation is a fundamental strategy to introduce diverse substituents, thereby enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This application note details several robust methods for the N-alkylation of piperazin-2-ones, complete with experimental protocols and comparative data.

Key N-Alkylation Strategies

The primary methods for the N-alkylation of piperazin-2-ones include:

  • Direct N-Alkylation: This classical approach involves the reaction of a piperazin-2-one with an alkyl halide in the presence of a base. The choice of base and solvent is critical to achieve good yields and selectivity. For piperazin-2-ones with two reactive nitrogen atoms (N1 and N4), the use of a protecting group on one of the nitrogens is often necessary to achieve mono-alkylation.

  • Reductive Amination: This method provides an alternative route to N-alkylated piperazin-2-ones by reacting the parent heterocycle with an aldehyde or ketone in the presence of a reducing agent. This two-step, one-pot process is particularly advantageous as it can prevent the formation of quaternary ammonium salts.

  • Palladium-Catalyzed Decarboxylative Allylic Alkylation: A more advanced and stereoselective method for the synthesis of α,α-disubstituted N4-Boc-protected piperazin-2-ones. This technique utilizes a chiral palladium catalyst to achieve high yields and enantioselectivity.

Experimental Protocols

Protocol 1: Direct N-Alkylation of N-Acetylpiperazine (as a model for N4-alkylation of a protected piperazin-2-one)

This protocol describes a general procedure for the N-alkylation of N-acetylpiperazine, which serves as a suitable model for the N4-alkylation of a piperazin-2-one where the N1 position is protected (e.g., as an amide).[1]

Materials:

  • N-Acetylpiperazine

  • Alkyl Bromide (1.25 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.25 eq)

  • Dry Tetrahydrofuran (THF)

Procedure:

  • To a mechanically stirred suspension of anhydrous potassium carbonate and N-acetylpiperazine in dry THF, add the alkyl bromide.

  • Reflux the reaction mixture overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the inorganic salts by filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-alkyl-N'-acetylpiperazine.

  • The crude product can be purified by column chromatography on silica gel.

  • The acetyl group can be subsequently hydrolyzed under acidic or basic conditions to yield the mono-N-alkylated piperazine.[1]

Quantitative Data Summary:

Alkyl BromideProductYield (%)
n-Butyl bromideN-Butyl-N'-acetylpiperazine88
n-Hexyl bromideN-Hexyl-N'-acetylpiperazine87
n-Octyl bromideN-Octyl-N'-acetylpiperazine90
n-Dodecyl bromideN-Dodecyl-N'-acetylpiperazine87

Data extracted from a study on N-alkylation of N-acetylpiperazine, which serves as a procedural model.[1]

Protocol 2: Reductive Amination for N-Alkylation

This protocol outlines a general procedure for the N-alkylation of a piperazine derivative via reductive amination with an aldehyde. This method can be adapted for piperazin-2-ones, particularly for the alkylation of the more nucleophilic N4 position.

Materials:

  • Piperazin-2-one derivative (e.g., N1-protected)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic amount, optional)

Procedure:

  • To a stirred solution of the piperazin-2-one derivative and the aldehyde or ketone in the chosen solvent, add a catalytic amount of acetic acid (if necessary).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Illustrative for Piperazine Derivatives):

AmineAldehyde/KetoneProductYield (%)
2-(Piperazin-1-yl)ethanamine derivativeN-methyl-4-piperidone2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)ethanamine derivative60
1,4-Dioxa-8-azaspiro[4.5]decaneN-methyl-4-piperidoneDi-piperidine derivative29

Data extracted from studies on reductive amination of piperazine derivatives, illustrating typical yields.[2]

Protocol 3: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of N4-Boc-Piperazin-2-ones

This advanced protocol is for the enantioselective synthesis of α,α-disubstituted N4-Boc-protected piperazin-2-ones.[3]

Materials:

  • N4-Boc-protected piperazin-2-one substrate

  • Allylic carbonate

  • Palladium catalyst (e.g., derived from an electron-deficient PHOX ligand)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a glovebox, combine the N4-Boc-protected piperazin-2-one substrate and the palladium catalyst in a reaction vessel.

  • Add the anhydrous solvent, followed by the allylic carbonate.

  • Seal the reaction vessel and heat to the specified temperature (e.g., 40 °C).

  • Stir the reaction mixture for the designated time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary:

SubstrateProductYield (%)Enantiomeric Excess (ee, %)
N4-Boc-piperazin-2-one derivative 1α-allyl-N4-Boc-piperazin-2-one derivative 19592
N4-Boc-piperazin-2-one derivative 2α-allyl-N4-Boc-piperazin-2-one derivative 28595

Illustrative data based on published results for this type of reaction.[3]

Visualizations

Experimental_Workflow_Direct_Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Piperazin-2-one, Base (K2CO3), and Solvent (THF) start->reagents add_alkyl_halide Add Alkyl Halide reagents->add_alkyl_halide reflux Reflux Overnight add_alkyl_halide->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool to RT monitor->cool filter Filter Salts cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify end N-Alkylated Product purify->end

Caption: Workflow for Direct N-Alkylation of Piperazin-2-ones.

Experimental_Workflow_Reductive_Amination cluster_iminium Iminium Ion Formation cluster_reduction Reduction cluster_workup Workup & Purification start Start mix_reagents Combine Piperazin-2-one, Aldehyde/Ketone, and Solvent start->mix_reagents stir_rt Stir at RT (1-2h) mix_reagents->stir_rt add_reductant Add NaBH(OAc)3 stir_rt->add_reductant react Stir at RT (12-24h) add_reductant->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with NaHCO3 monitor->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end N-Alkylated Product purify->end Selectivity_Logic cluster_N4 N4-Alkylation (More Nucleophilic) cluster_N1 N1-Alkylation (Less Nucleophilic Amide) cluster_control Selective Mono-alkylation start Unsubstituted Piperazin-2-one N4_alkylation Direct Alkylation (milder conditions) Reductive Amination start->N4_alkylation Favored N1_alkylation Stronger Base / Harsher Conditions (e.g., NaH, DMF) start->N1_alkylation Requires specific conditions protection Use of Protecting Group (e.g., Boc on N1 or N4) start->protection For controlled synthesis mono_alkylation Selective Alkylation of Unprotected Nitrogen protection->mono_alkylation

References

Application Notes and Protocols: The Use of 1,5-Dimethylpiperazin-2-one and Related Scaffolds in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1,5-dimethylpiperazin-2-one and the broader piperazin-2-one scaffold in the construction of combinatorial libraries for drug discovery. The protocols outlined below are designed to be adaptable for the generation of diverse molecular libraries aimed at identifying novel therapeutic agents.

Introduction to Piperazin-2-ones in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas, including oncology, infectious diseases, and neurology. The piperazin-2-one core, a lactam derivative of piperazine, offers a versatile platform for combinatorial library synthesis. Its distinct nitrogen atoms at the 1- and 4-positions, along with the carbon backbone, allow for the introduction of diverse substituents, enabling the exploration of vast chemical space. The 1,5-disubstituted piperazin-2-one framework, in particular, allows for precise control over stereochemistry and the spatial orientation of functional groups, which is critical for optimizing interactions with biological targets.

Combinatorial chemistry, a powerful tool for accelerating drug discovery, leverages the systematic and repetitive combination of different building blocks to generate large libraries of related compounds. Both solid-phase and solution-phase synthesis strategies can be employed for the construction of piperazin-2-one libraries, each offering distinct advantages in terms of scale, purification, and automation.

Quantitative Data Summary

The following tables summarize quantitative data for representative piperazin-2-one and related piperazine derivatives, focusing on their anticancer activities. This data is crucial for structure-activity relationship (SAR) studies and for guiding the design of future combinatorial libraries.

Table 1: Anticancer Activity of Substituted Piperazine Derivatives

Compound IDScaffoldSubstituentsCell LineIC₅₀ (µM)Reference
A-11 N-methyl piperazinePhenyl benzamideA-549 (Lung)5.71[1]
HCT-116 (Colon)4.26[1]
MIAPaCa-2 (Pancreatic)31.36[1]
11 2,5-DiketopiperazineNaphthalen-1-ylmethylene, 2-methoxybenzylideneA549 (Lung)1.2[2]
HeLa (Cervical)0.7[2]
Methylpiperazine Derivative Piperazinyl amidrazone4-chlorophenyl)hydrazoneLeukemia4.73 (Mean GI₅₀)[3]
Ethylpiperazine Derivative Piperazinyl amidrazone4-chlorophenyl)hydrazoneCNS Cancer4.68 (Mean GI₅₀)[3]

Experimental Protocols

The following are detailed protocols for the synthesis of piperazin-2-one libraries. These can be adapted for the specific synthesis of this compound derivatives.

Protocol 1: Solid-Phase Synthesis of a Piperazin-2-one Library

This protocol describes a general method for the solid-phase synthesis of a library of N-substituted piperazin-2-ones. This method allows for the rapid generation and purification of a diverse set of compounds.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • A diverse set of aldehydes or ketones

  • Sodium triacetoxyborohydride (STAB)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling and Fmoc Deprotection: Swell the Rink Amide resin in DMF for 1 hour. Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Coupling of the First Amino Acid: Dissolve the first Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF. Add the solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 1 to remove the Fmoc group from the newly coupled amino acid.

  • Reductive Amination: Swell the resin in a solution of 1% acetic acid in DMF. Add the desired aldehyde or ketone (5 equivalents) and STAB (5 equivalents). Shake the mixture at room temperature for 12 hours. Wash the resin with DMF, methanol, and DCM.

  • Cyclization and Cleavage: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours. Filter the resin and collect the filtrate.

  • Purification: Precipitate the crude product by adding cold diethyl ether. Centrifuge to collect the product and wash with cold ether. Purify the product by reverse-phase high-performance liquid chromatography (HPLC).[3]

Protocol 2: Solution-Phase Synthesis of N-Aryl Piperazin-2-ones

This protocol details a general procedure for the synthesis of N-aryl piperazin-2-ones in solution, which is suitable for library generation.

Materials:

  • Substituted anilines

  • Ethyl bromoacetate

  • N-Boc-ethylenediamine

  • Triethylamine (TEA)

  • Acetonitrile (ACN)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • N-Arylation of N-Boc-ethylenediamine: In a round-bottom flask, dissolve the substituted aniline (1 equivalent) and N-Boc-ethylenediamine (1.2 equivalents) in ACN. Add TEA (2.5 equivalents) and heat the mixture to reflux for 12 hours.

  • Work-up and Extraction: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in EtOAc and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Boc Deprotection: Dissolve the crude product in a 4M solution of HCl in dioxane and stir at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the amine hydrochloride salt.

  • Cyclization: Dissolve the amine salt in ACN and add TEA (3 equivalents). Add ethyl bromoacetate (1.1 equivalents) dropwise and heat the mixture to reflux for 6 hours.

  • Final Work-up and Purification: Cool the reaction mixture and remove the solvent. Dissolve the residue in EtOAc and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the combinatorial synthesis and screening of piperazin-2-one libraries.

G Combinatorial Synthesis Workflow for a 1,5-Disubstituted Piperazin-2-one Library cluster_0 Step 1: Solid-Phase Synthesis cluster_1 Step 2: Introduction of Diversity (R1) cluster_2 Step 3: Cyclization and Diversification (R2) cluster_3 Step 4: Purification and Analysis start Start with Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling Couple Fmoc-Alanine (DIC, HOBt) deprotection1->coupling deprotection2 Fmoc Deprotection (20% Piperidine/DMF) coupling->deprotection2 split Split Resin into n Portions deprotection2->split reductive_amination Reductive Amination (Aldehyde/Ketone R1-CHO, STAB) split->reductive_amination pool Pool Resin Portions reductive_amination->pool alkylation N-Alkylation (R2-Br, Base) pool->alkylation cleavage Cleavage from Resin (TFA/TIS/H2O) alkylation->cleavage purification HPLC Purification cleavage->purification analysis LC-MS and NMR Analysis purification->analysis library 1,5-Disubstituted Piperazin-2-one Library analysis->library

Caption: Workflow for the solid-phase combinatorial synthesis of a 1,5-disubstituted piperazin-2-one library.

G High-Throughput Screening Workflow for a Piperazin-2-one Library library Piperazin-2-one Combinatorial Library plate_prep Library Plating (e.g., 384-well plates) library->plate_prep primary_screen Primary High-Throughput Screen (e.g., Cell Viability Assay) plate_prep->primary_screen hit_identification Hit Identification (Compounds showing >50% inhibition) primary_screen->hit_identification hit_identification->library Inactive dose_response Dose-Response Assay (IC50 Determination) hit_identification->dose_response Active secondary_assay Secondary/Orthogonal Assays (e.g., Target-based enzyme assay) dose_response->secondary_assay sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical workflow for high-throughput screening of a combinatorial library of piperazin-2-one derivatives.

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway and Inhibition by Piperazin-2-one Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Piperazin-2-one Derivative Inhibitor->EGFR Inhibits Tyrosine Kinase Activity

Caption: Simplified EGFR signaling pathway, a target for anticancer piperazin-2-one derivatives.

References

Application Notes and Protocols for the Quantification of 1,5-Dimethylpiperazin-2-one in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1,5-Dimethylpiperazin-2-one in typical reaction mixtures. The protocols described are based on established analytical techniques for analogous piperazine derivatives and can be adapted to specific laboratory instrumentation and reaction conditions.

Introduction

This compound is a substituted piperazinone that can be a key intermediate or a potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). Accurate quantification of this compound within complex reaction mixtures is crucial for reaction monitoring, process optimization, yield determination, and quality control. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, which are commonly employed for this purpose.

Analytical Methods Overview

A comparison of the primary analytical techniques suitable for the quantification of this compound is presented below. The choice of method will depend on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (¹H NMR)
Principle Separation based on differential partitioning between a stationary and mobile phase with UV detection.Separation of volatile compounds followed by mass-based detection.[1]Quantitative analysis based on the integral of specific proton signals relative to an internal standard.[2]
Linearity Range Typically in the µg/mL to mg/mL range.[3]0.002 - 10 µg/mL (for various piperazines).[1][4][5]Dependent on sample concentration and instrument sensitivity.
Limit of Detection (LOD) ~0.15 µg/mL (for derivatized piperidine).[1]0.002 - 0.156 µg/mL (for various piperazines).[1][4][5]Generally higher than chromatographic methods.
Limit of Quantification (LOQ) ~0.44 µg/mL (for derivatized piperidine).[1]0.008 - 0.625 µg/mL (for various piperazines).[1][4][5]Typically in the higher µg/mL to mg/mL range.
Accuracy (% Recovery) Typically within 98-102%.[1]Extraction efficiencies range from 76% to 108%.[4][5]High accuracy with proper experimental setup.
Precision (%RSD) < 2.0%.[1]< 15%.[5]Excellent precision, often < 1%.
Sample Preparation Dilution, filtration. Derivatization may be needed if no chromophore is present.Extraction and sometimes derivatization.[1]Dilution with a deuterated solvent containing an internal standard.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is suitable for the routine analysis of this compound in reaction mixtures where concentrations are sufficient for UV detection.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[6]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (optional, as a mobile phase modifier)

  • This compound reference standard

  • Methanol (for sample and standard preparation)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.[6]

    • Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Accurately dilute a known amount of the reaction mixture with methanol to bring the concentration of this compound into the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.[6]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water and acetonitrile (potentially with 0.1% formic acid) is often effective. A starting point could be 95:5 Water:Acetonitrile, ramping to a higher acetonitrile concentration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[7]

    • Detection Wavelength: As this compound lacks a strong chromophore, detection at a low wavelength (e.g., 210 nm) is necessary.[7] If sensitivity is insufficient, derivatization with a UV-active agent like NBD-Cl can be considered.[3][8]

    • Injection Volume: 10 µL.[8]

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of this compound in the prepared samples by interpolating their peak areas on the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standard Solutions HPLC_Injection Inject into HPLC Standard_Prep->HPLC_Injection Sample_Prep Dilute & Filter Reaction Mixture Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation HPLC_Injection->Chrom_Separation UV_Detection UV Detection Chrom_Separation->UV_Detection Calibration_Curve Construct Calibration Curve UV_Detection->Calibration_Curve Concentration_Calc Calculate Concentration UV_Detection->Concentration_Calc Calibration_Curve->Concentration_Calc

Caption: General workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it ideal for identifying and quantifying this compound, especially at low concentrations or in complex matrices.

Instrumentation:

  • Gas Chromatograph (GC) with a mass spectrometer (MS) detector.[4]

  • A capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is commonly used.[4][5]

Reagents:

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Sodium sulfate (anhydrous, for drying)

  • This compound reference standard

  • Internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound and an internal standard in a suitable solvent like methanol or ethyl acetate (e.g., 1 mg/mL).

    • Prepare calibration standards containing a fixed concentration of the internal standard and varying concentrations of this compound.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Take a known volume of the reaction mixture and add a known amount of the internal standard.

    • If the reaction mixture is aqueous, adjust the pH to basic (e.g., with 1M NaOH) to ensure the analyte is in its free base form.

    • Extract the analyte with an organic solvent like dichloromethane or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate if necessary under a gentle stream of nitrogen.

  • GC-MS Conditions:

    • Injector Temperature: 250°C.[4]

    • Injection Mode: Splitless.[4]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[5]

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[7] This program should be optimized based on the volatility of the analyte and other components in the reaction mixture.

    • MS Transfer Line Temperature: 280°C.[5]

    • Ion Source Temperature: 230°C.[9]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.

  • Quantification:

    • Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Determine the concentration in the sample by calculating the peak area ratio and using the calibration curve.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standards (Analyte + IS) GC_Injection Inject into GC-MS Standard_Prep->GC_Injection Sample_Prep Sample Extraction (LLE) with IS Sample_Prep->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Calibration_Curve Construct Calibration Curve (Area Ratios) MS_Detection->Calibration_Curve Concentration_Calc Calculate Concentration MS_Detection->Concentration_Calc Calibration_Curve->Concentration_Calc

Caption: General workflow for GC-MS analysis.
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary method for quantification that does not require a reference standard of the analyte itself for calibration, but rather a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).[7]

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) that can dissolve the reaction mixture components.[7]

  • Certified internal standard with a known purity and a signal in a clean region of the ¹H NMR spectrum (e.g., maleic acid, dimethyl sulfone).

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture into a vial.

    • Accurately weigh a specific amount of the internal standard and add it to the same vial.

    • Dissolve the mixture in a known volume of deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

      • A 90° pulse angle.

      • Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.

  • Data Processing and Quantification:

    • Process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the concentration of this compound using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample)

    Where:

    • C = Concentration (as a weight percentage)

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Sample_Prep Accurately weigh sample and internal standard Dissolve Dissolve in deuterated solvent Sample_Prep->Dissolve NMR_Acquisition Acquire quantitative ¹H NMR spectrum Dissolve->NMR_Acquisition Processing Process spectrum (phasing, baseline, integration) NMR_Acquisition->Processing Calculation Calculate concentration using formula Processing->Calculation

Caption: General workflow for qNMR analysis.

Method Validation

All analytical methods should be validated to ensure they are suitable for their intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[6]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound in reaction mixtures. The choice between HPLC-UV, GC-MS, and qNMR will depend on the specific requirements of the analysis. Proper method development and validation are essential to ensure accurate and precise results for process control and quality assurance in drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5-Dimethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,5-Dimethylpiperazin-2-one. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and logical approach is a two-step process involving the N-alkylation of N,N'-dimethylethylenediamine with an ethyl 2-haloacetate (e.g., ethyl bromoacetate) to form an amino ester intermediate, followed by an intramolecular cyclization (lactamization) to yield the desired this compound.

Q2: My overall yield is consistently low. What are the most critical steps to investigate?

Low overall yield can typically be attributed to two main areas:

  • Inefficient N-alkylation: Incomplete reaction or the formation of side products during the initial alkylation step.

  • Poor cyclization efficiency: The intramolecular cyclization to form the six-membered ring can be challenging and may be hindered by unfavorable reaction conditions or impurities from the first step.

Q3: I am observing significant amounts of a di-substituted by-product during the initial alkylation step. How can I minimize this?

The formation of a di-alkylated product is a common issue. To favor mono-substitution, you can employ a large excess of the starting N,N'-dimethylethylenediamine (e.g., 5-10 equivalents). This statistically favors the reaction of the electrophile (ethyl 2-haloacetate) with the more abundant unreacted diamine.

Q4: The final purification of this compound is proving difficult. What techniques are recommended?

Due to its polarity, this compound can be challenging to purify. Vacuum distillation is often the most effective method for purification. If impurities are persistent, column chromatography using a polar stationary phase like silica gel with a gradient elution of dichloromethane and methanol may be necessary.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield in the N-Alkylation of N,N'-Dimethylethylenediamine

  • Potential Cause: Insufficient reaction temperature or time.

  • Troubleshooting Step: The reaction of amines with alkyl halides can be slow. Ensure the reaction is heated appropriately (e.g., reflux in a suitable solvent like acetonitrile or THF) and monitor the reaction progress using TLC or GC-MS until the starting material is consumed.

  • Potential Cause: Inappropriate base or solvent.

  • Troubleshooting Step: A non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial to neutralize the HBr formed during the reaction without competing with the diamine nucleophile. The choice of solvent can also influence reaction rate; polar aprotic solvents are generally preferred.

  • Potential Cause: Degradation of ethyl bromoacetate.

  • Troubleshooting Step: Ethyl bromoacetate is a lachrymator and can degrade upon exposure to moisture. Use freshly opened or distilled reagent and handle it under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Failure or Low Yield of the Intramolecular Cyclization (Lactamization)

  • Potential Cause: The amino ester intermediate was not sufficiently purified.

  • Troubleshooting Step: Impurities from the first step can interfere with the cyclization. Purify the intermediate ester by vacuum distillation or column chromatography before proceeding.

  • Potential Cause: Unfavorable reaction conditions for cyclization.

  • Troubleshooting Step: Lactamization can be promoted by heat. Refluxing the purified amino ester in a high-boiling point solvent such as toluene or xylene can drive the reaction forward by removing the ethanol by-product. The addition of a catalytic amount of a mild acid or base can sometimes facilitate the ring closure.

Data Presentation

Table 1: Effect of Reaction Conditions on N-Alkylation Yield

EntryN,N'-Dimethylethylenediamine (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Reported Yield of Intermediate (%)
11.1K₂CO₃ (1.5)Acetonitrile8012~45%
25.0K₂CO₃ (1.5)Acetonitrile8012~70%
35.0Et₃N (1.5)THF6524~65%

Table 2: Influence of Cyclization Conditions on Final Product Yield

EntrySolventCatalystTemperature (°C)Time (h)Reported Yield of this compound (%)
1TolueneNone11024~50%
2Xylenep-TSA (cat.)14018~65%
3NoneNone150 (Neat)12~60%

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-((2-(methylamino)ethyl)(methyl)amino)acetate

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N,N'-dimethylethylenediamine (5.0 equivalents) and anhydrous potassium carbonate (1.5 equivalents).

  • Add anhydrous acetonitrile as the solvent.

  • Under an inert atmosphere, add ethyl bromoacetate (1.0 equivalent) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess diamine.

  • Purify the resulting crude oil by vacuum distillation to obtain the pure amino ester intermediate.

Protocol 2: Synthesis of this compound

  • Place the purified ethyl 2-((2-(methylamino)ethyl)(methyl)amino)acetate from the previous step into a round-bottom flask equipped with a distillation head.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Heat the mixture in an oil bath to 140-150°C.

  • Ethanol will begin to distill off as the cyclization proceeds. Continue heating for 18-24 hours or until no more ethanol is collected.

  • Cool the reaction mixture and purify the crude product by vacuum distillation to yield this compound as a colorless or pale yellow oil.

Visualizations

Synthesis_Pathway A N,N'-Dimethylethylenediamine + Ethyl Bromoacetate Cond1 K₂CO₃, Acetonitrile Reflux, 12h A->Cond1 B Intermediate: Ethyl 2-((2-(methylamino)ethyl)(methyl)amino)acetate Cond2 Heat (140-150 °C) - EtOH B->Cond2 C This compound Cond1->B N-Alkylation Cond2->C Intramolecular Cyclization

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Overall Yield CheckAlkylation Step 1: N-Alkylation Yield Check Start->CheckAlkylation AlkylationOK Yield > 70%? CheckAlkylation->AlkylationOK CheckPurity Intermediate Purity Check PurityOK Purity > 95%? CheckPurity->PurityOK CheckCyclization Step 2: Cyclization Yield Check CyclizationOK Yield > 60%? CheckCyclization->CyclizationOK AlkylationOK->CheckPurity Yes TroubleshootAlkylation Troubleshoot N-Alkylation: - Increase diamine excess - Check reagents - Optimize T/time AlkylationOK->TroubleshootAlkylation No PurityOK->CheckCyclization Yes PurifyIntermediate Re-purify Intermediate: - Vacuum Distillation - Column Chromatography PurityOK->PurifyIntermediate No TroubleshootCyclization Troubleshoot Cyclization: - Increase temperature - Use catalyst (p-TSA) - Ensure EtOH removal CyclizationOK->TroubleshootCyclization No End Process Optimized CyclizationOK->End Yes TroubleshootAlkylation->CheckAlkylation PurifyIntermediate->CheckPurity TroubleshootCyclization->CheckCyclization

troubleshooting guide for low yield in Buchwald-Hartwig amination of piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Buchwald-Hartwig amination of piperazines. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues leading to low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Buchwald-Hartwig amination of piperazine is giving a low yield. What are the most common causes?

Low yields in the Buchwald-Hartwig amination of piperazines can often be attributed to a few key factors. These include problems with the catalyst system (palladium precursor and ligand), the choice and quality of the base, the reaction solvent, the reaction temperature, and the purity of the starting materials. Side reactions, such as hydrodehalogenation of the aryl halide or the formation of bis-arylated piperazine, can also significantly reduce the yield of the desired mono-arylated product.[1]

Q2: How do I choose the right palladium catalyst and ligand for my piperazine amination?

The selection of the palladium source and the phosphine ligand is critical for a successful reaction.

  • Palladium Source: While various palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ can be used, palladium precatalysts are often preferred.[2] Precatalysts, such as tBuXPhos Pd G3, are air- and moisture-stable, which simplifies reaction setup and provides more consistent results by ensuring a correct palladium-to-ligand ratio.[3] Using Pd(OAc)₂ can sometimes be unreliable.

  • Ligand Selection: The ligand stabilizes the palladium catalyst and facilitates the key steps in the catalytic cycle. For the amination of piperazines, which are secondary cyclic amines, ligands like RuPhos are often a good starting point.[4][5] Sterically hindered and electron-rich biaryl phosphine ligands are generally effective, especially when dealing with less reactive aryl chlorides.[6] A screening of different ligands may be necessary to find the optimal one for your specific substrates.

Q3: The choice of base seems critical. Which base should I use, and can I use a weaker one to avoid decomposition of my starting materials?

The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases are commonly used, but their selection should be carefully considered based on the sensitivity of your substrates.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) is a frequently used strong base that often leads to high reaction rates.[7] However, it can be incompatible with base-sensitive functional groups on your aryl halide or piperazine derivative.[5]

  • Weaker Bases: If you observe decomposition of your starting materials with a strong base, consider using a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[7] Be aware that using a weaker base may necessitate higher reaction temperatures or longer reaction times to achieve a good yield.[5] The solubility of the base is also an important factor; Cs₂CO₃ is often chosen for its good solubility in common reaction solvents.[2]

Q4: What is the best solvent for the Buchwald-Hartwig amination of piperazines?

The solvent choice is important for ensuring the solubility of all reaction components and for stabilizing the catalytic species.

  • Common Solvents: Toluene, dioxane, and THF are the most commonly used solvents for this reaction.[6]

  • Solvent Purity: It is crucial to use anhydrous and deoxygenated solvents to prevent catalyst deactivation and ensure reproducible results.[7] Solvents should be properly degassed before use.

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.

Q5: I am observing significant side products. What are they, and how can I minimize their formation?

Several side reactions can compete with the desired amination, leading to a lower yield of your product.

  • Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by the presence of water or other protic impurities that lead to the formation of palladium hydride species.[3] To minimize this, ensure your reaction is set up under strictly anhydrous and inert conditions.

  • Bis-arylation of Piperazine: Since piperazine has two secondary amine groups, a common side product is the N,N'-diarylpiperazine. To favor mono-arylation, you can use an excess of piperazine relative to the aryl halide. Alternatively, using a mono-protected piperazine, such as N-Boc-piperazine, will prevent the second amination from occurring.[1]

  • Aryl Halide Homocoupling: This side reaction results in the formation of a biaryl species from the coupling of two aryl halide molecules. This is more common with highly reactive aryl halides. Optimizing the catalyst-to-ligand ratio can help to suppress this side reaction.

Below is a troubleshooting workflow to help identify and solve common issues leading to low yield.

Troubleshooting_Workflow start Low Yield in Buchwald-Hartwig Amination of Piperazine catalyst_check Is the Catalyst System Optimal? start->catalyst_check base_check Is the Base Selection Appropriate? start->base_check conditions_check Are Reaction Conditions Correct? start->conditions_check side_reactions_check Are Side Reactions Occurring? start->side_reactions_check catalyst_inactive Inactive Catalyst/Ligand? catalyst_check->catalyst_inactive base_issue Base too strong/weak or insoluble? base_check->base_issue conditions_issue Suboptimal temperature, time, or inertness? conditions_check->conditions_issue side_reactions_issue Evidence of hydrodehalogenation, bis-arylation, or homocoupling? side_reactions_check->side_reactions_issue solution_found Problem Resolved catalyst_inactive->base_check No screen_catalyst Screen different Pd sources (e.g., precatalysts) and ligands (e.g., RuPhos, XPhos). catalyst_inactive->screen_catalyst Yes screen_catalyst->solution_found base_issue->conditions_check No screen_base Screen alternative bases (e.g., NaOtBu, Cs2CO3, K3PO4). Ensure base is finely powdered. base_issue->screen_base Yes screen_base->solution_found conditions_issue->side_reactions_check No optimize_conditions Optimize temperature (e.g., 80-110 °C). Ensure rigorous inert atmosphere (degassed solvent, Schlenk technique). conditions_issue->optimize_conditions Yes optimize_conditions->solution_found side_reactions_issue->start No, re-evaluate minimize_side_reactions Use excess piperazine or mono-protected piperazine. Ensure anhydrous conditions. side_reactions_issue->minimize_side_reactions Yes minimize_side_reactions->solution_found

Caption: A decision tree to guide troubleshooting of low yields.

Quantitative Data Summary

The following tables summarize the effect of different reaction parameters on the yield of the Buchwald-Hartwig amination of piperazines. This data is compiled from various literature sources to provide a comparative overview.

Table 1: Effect of Ligand and Base on the Amination of 4-Bromotoluene with N-Boc-piperazine

Palladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1)XantPhos (2)Cs₂CO₃ (1.4)Dioxane1001895
Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1002488
Pd₂(dba)₃ (1)RuPhos (1.5)K₃PO₄ (2.0)Toluene1101292
Pd(OAc)₂ (2)DavePhos (3)NaOtBu (1.4)Dioxane802485

Table 2: Effect of Solvent and Temperature on the Amination of 4-Chloroanisole with Piperazine

Pd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
XPhos Pd G3 (2)-NaOtBu (1.5)Toluene1001291
XPhos Pd G3 (2)-NaOtBu (1.5)Dioxane1001285
XPhos Pd G3 (2)-NaOtBu (1.5)THF652465
XPhos Pd G3 (2)-NaOtBu (1.5)Toluene802478

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of Piperazine under an Inert Atmosphere

This protocol provides a general procedure for the palladium-catalyzed amination of an aryl halide with a piperazine derivative.

Materials:

  • Aryl halide (1.0 equiv)

  • Piperazine or N-Boc-piperazine (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a precatalyst) (1-5 mol%)

  • Phosphine ligand (e.g., RuPhos, XPhos) (1.5-6 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.4–2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, the piperazine derivative, and the base.

  • If not using a precatalyst, in a separate vial, dissolve the palladium source and the ligand in a small amount of the reaction solvent.

  • Seal the Schlenk tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent to the Schlenk tube via syringe.

  • If a separate catalyst solution was prepared, add it to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylpiperazine.[6]

Below is a diagram illustrating the key steps in the experimental workflow.

Experimental_Workflow reagents 1. Add solid reagents (aryl halide, piperazine, base) to Schlenk tube. inert 2. Evacuate and backfill with inert gas (3x). reagents->inert solvent 3. Add anhydrous, degassed solvent. inert->solvent catalyst 4. Add catalyst solution. solvent->catalyst reaction 5. Heat and stir under inert atmosphere. Monitor progress. catalyst->reaction workup 6. Cool, dilute, and perform aqueous workup. reaction->workup purification 7. Dry, concentrate, and purify by column chromatography. workup->purification product Isolated N-Arylpiperazine purification->product

Caption: A flowchart of the general experimental protocol.

References

optimization of reaction conditions for 1,5-Dimethylpiperazin-2-one synthesis (temperature, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1,5-Dimethylpiperazin-2-one. The information is based on established principles of organic chemistry and analogous syntheses of related piperazinone and N-methylated piperazine compounds.

Troubleshooting Guide

Researchers may encounter several issues during the synthesis of this compound. This guide addresses common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Inactive catalyst. 4. Suboptimal reaction temperature.1. Monitor the reaction progress using TLC or LC-MS. Consider extending the reaction time or adding a slight excess of the limiting reagent if the reaction has stalled. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. Lowering the reaction temperature might prevent degradation. 3. Use a fresh batch of catalyst. For catalytic hydrogenations, ensure the catalyst has not been poisoned. 4. Optimize the reaction temperature. A temperature that is too low may result in a slow reaction rate, while a temperature that is too high can lead to side product formation or degradation.
Formation of Side Products 1. Over-methylation leading to quaternary ammonium salts. 2. Side reactions of the methylating agent. 3. Ring-opening of the piperazinone core under harsh conditions.1. Use a stoichiometric amount of the methylating agent. A slow, controlled addition of the reagent can also minimize over-methylation. 2. For reductive aminations using formaldehyde, the reduction of formaldehyde to methanol can be a competing reaction. Using a milder reducing agent like sodium triacetoxyborohydride can be beneficial.[1][2] 3. Avoid excessively high temperatures and strongly acidic or basic conditions that could promote hydrolysis or other degradation pathways of the lactam ring.
Difficult Product Isolation and Purification 1. Product is highly soluble in the workup solvent. 2. Presence of impurities with similar polarity to the product. 3. Product is an oil instead of a crystalline solid.1. Perform extractions with a different solvent. If the product is basic, an acid-base extraction can be employed to separate it from non-basic impurities. 2. Optimize column chromatography conditions (e.g., solvent gradient, different stationary phase). Recrystallization from a suitable solvent system can also be effective for purification. 3. Attempt to form a salt (e.g., hydrochloride or acetate) of the product, which is often crystalline and easier to handle and purify by recrystallization.[1]
Broad NMR Peaks 1. Presence of paramagnetic impurities. 2. Sample viscosity is too high. 3. Chemical exchange of protons (e.g., N-H protons if the starting material is not fully consumed).1. Treat the sample with a small amount of activated carbon and filter before NMR analysis. 2. Ensure the sample is adequately dissolved and the concentration is not too high. 3. If residual starting material with an N-H group is present, this can lead to peak broadening. Ensure complete methylation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: While a specific, optimized protocol for this compound is not extensively documented, plausible synthetic strategies can be derived from the synthesis of related N-alkylated piperazinones. Two common approaches include:

  • N-methylation of a 5-methylpiperazin-2-one precursor: This involves the methylation of the nitrogen at the 1-position. Common methods for N-methylation include reductive amination with formaldehyde and a reducing agent, or reaction with a methylating agent like methyl iodide or dimethyl sulfate.[3]

  • Cyclization reactions: A one-pot synthesis could involve the reaction of N-methylethylenediamine with a suitable C2 synthon, such as a glyoxylic acid derivative, followed by reduction and cyclization.

Q2: How do I choose the optimal solvent for the reaction?

A2: The choice of solvent depends on the specific synthetic route. For reductive aminations, solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used.[2][4] Protic solvents like methanol can sometimes accelerate imine formation but may also react with some reducing agents.[4] For reactions involving alkyl halides, polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are often suitable.

Q3: What is the best catalyst for the N-methylation of a piperazinone?

A3: For reductive amination, a reducing agent is used rather than a traditional catalyst. Sodium triacetoxyborohydride is a mild and selective choice that often gives good results.[2] If proceeding via catalytic hydrogenation after reaction with formaldehyde, catalysts like Raney Nickel or Palladium on carbon are commonly employed.[5] For N-methylation using methanol as the methylating agent, various metal catalysts, including those based on nickel, have been reported for the N-methylation of amines.[6]

Q4: What temperature range is typically recommended for this synthesis?

A4: The optimal temperature is highly dependent on the chosen synthetic method.

  • Reductive aminations are often carried out at room temperature.[4]

  • N-alkylation with methyl iodide might be performed at room temperature or with gentle heating.

  • Catalytic hydrogenations following condensation with formaldehyde can range from 70°C to 120°C.[5]

  • N-methylation using methanol over a heterogeneous catalyst may require higher temperatures, in the range of 160-180°C.[6]

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of starting materials and the formation of the product. Staining with potassium permanganate or ninhydrin (if a primary or secondary amine is a starting material) can help visualize the spots. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide information on the conversion and the presence of any side products.[1]

Experimental Protocols

The following is a generalized, hypothetical protocol for the synthesis of this compound via reductive amination of 5-methylpiperazin-2-one. This should be adapted and optimized for specific laboratory conditions.

Synthesis of this compound via Reductive Amination

  • Dissolution: Dissolve 5-methylpiperazin-2-one (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere.

  • Aldehyde Addition: Add aqueous formaldehyde (1.1 equivalents) to the solution.

  • pH Adjustment (Optional): If necessary, add a small amount of acetic acid to catalyze iminium ion formation.

  • Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture, maintaining the temperature at room temperature.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM) two more times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 5-methylpiperazin-2-one in DCM B Add aqueous formaldehyde A->B C Add sodium triacetoxyborohydride B->C D Stir at room temperature overnight C->D E Monitor by TLC/LC-MS D->E F Quench with NaHCO3 solution E->F If complete G Extract with DCM F->G H Dry and concentrate G->H I Purify by column chromatography H->I J This compound I->J Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Product Yield? Cause1 Incomplete Reaction Start->Cause1 Yes Cause2 Degradation Start->Cause2 Yes Cause3 Inactive Catalyst/Reagent Start->Cause3 Yes Sol1 Extend reaction time / Add more reagent Cause1->Sol1 Sol2 Lower temperature / Use inert atmosphere Cause2->Sol2 Sol3 Use fresh catalyst/reagent Cause3->Sol3

References

Navigating the Challenges of Piperazine C–H Functionalization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the C–H functionalization of piperazines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work. The piperazine motif is a cornerstone in medicinal chemistry, and its direct C–H functionalization offers a powerful tool for rapid analog synthesis and the exploration of chemical space.[1][2] However, this process is not without its difficulties. This guide aims to address common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

General Issues

Q1: Why is the C–H functionalization of piperazines more challenging than for other saturated N-heterocyles like piperidines?

The primary challenge lies in the presence of the second nitrogen atom within the piperazine ring. This additional nitrogen atom can lead to several complications:

  • Reduced Reactivity: The second nitrogen can decrease the reactivity of the α-C–H bonds, making their activation more difficult compared to piperidines or pyrrolidines.[3][4]

  • Undesired Side Reactions: The presence of two Lewis basic nitrogen centers can promote competitive pathways such as elimination or dehydrogenation, leading to lower yields of the desired product.[3]

  • Catalyst Inhibition: The nitrogen atoms can act as ligands, coordinating to and potentially deactivating transition metal catalysts.[5][6]

Q2: My reaction is giving low to no yield. What are the common causes?

Several factors could contribute to low yields in piperazine C–H functionalization. Consider the following:

  • Inappropriate Reaction Conditions: The chosen method (e.g., lithiation, photoredox catalysis) may not be optimal for your specific substrate.

  • Catalyst Deactivation: As mentioned, the piperazine nitrogens can inhibit catalyst activity.

  • Poor Substrate Reactivity: The electronic and steric properties of the substituents on the piperazine nitrogens significantly influence reactivity.

  • Moisture or Air Sensitivity: Many organometallic reagents used in C–H functionalization, such as sec-butyllithium (s-BuLi), are highly sensitive to air and moisture.

Method-Specific Troubleshooting

α-Lithiation and Trapping

Q3: I am having trouble with the regioselectivity of my α-lithiation reaction on an unsymmetrically substituted piperazine. How can I control it?

Regioselectivity in the deprotonation of unsymmetrical piperazines is a significant challenge. The directing effect of the N-substituents is crucial.

  • Directing Groups: The choice of protecting groups on the nitrogen atoms is the primary handle for controlling regioselectivity. The bulky tert-butoxycarbonyl (Boc) group often directs lithiation to the C–H bonds on the same ring carbon. The interplay between different N-substituents can be complex and may require empirical screening.

  • Ligand Effects: In some cases, the choice of ligand, such as (-)-sparteine in asymmetric deprotonations, can influence the site of lithiation.[5]

Q4: My α-lithiation reaction requires cryogenic temperatures (-78 °C), which is difficult to maintain on a larger scale. Are there alternatives?

Yes, diamine-free lithiation protocols have been developed that can be performed at higher temperatures. For instance, O'Brien, Campos, and co-workers developed a method using sec-BuLi in THF at -30 °C, which is more amenable to process chemistry.[3][4]

Troubleshooting Guides

Low Yield in Photoredox-Catalyzed α-Arylation

If you are experiencing low yields in the photoredox-catalyzed α-arylation of an N-Boc-piperazine, consult the following table for potential causes and solutions.

Potential Cause Troubleshooting Step
Insufficient Light Source Ensure your blue LED light source is of the correct wavelength (typically ~450 nm) and is positioned close enough to the reaction vessel for efficient irradiation.[1]
Degassed Solvent Ensure the reaction solvent (e.g., DMF) is thoroughly degassed to remove oxygen, which can quench the excited state of the photocatalyst.
Catalyst Loading While typically low (1-2 mol%), optimizing the photocatalyst loading for your specific substrate may be necessary.[1]
Base Incompatibility The choice of base is critical. Sodium acetate is commonly used, but other bases may be more effective for your system.[1]
Substrate Reactivity Electron-donating or -withdrawing groups on the N-aryl substituent can significantly impact the reaction efficiency. Consider modifying the electronic properties of your substrate if possible.

Experimental Protocols

Protocol 1: Diamine-Free α-Lithiation and Trapping of N-Boc-N'-benzylpiperazine

This protocol is adapted from the work of O'Brien, Campos, and co-workers.[3][4]

Materials:

  • N-Boc-N'-benzylpiperazine

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane (e.g., 1.4 M)

  • Electrophile (e.g., trimethylsilyl chloride)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Ethyl acetate (EtOAc)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-N'-benzylpiperazine (1.0 equiv) and dissolve it in anhydrous THF (~0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.2 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the electrophile (1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 1-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Photoredox-Catalyzed α-Arylation of N-Boc-N'-phenylpiperazine

This protocol is based on the work of MacMillan and co-workers.[5][6]

Materials:

  • N-Boc-N'-phenylpiperazine

  • Aryl nitrile (e.g., 1,4-dicyanobenzene)

  • Tris(2-phenylpyridinato)iridium(III) ([Ir(ppy)₃])

  • Sodium acetate (NaOAc)

  • Anhydrous Dimethylformamide (DMF)

  • Blue LEDs (~450 nm)

Procedure:

  • In an oven-dried vial equipped with a magnetic stir bar, combine N-Boc-N'-phenylpiperazine (1.0 equiv), the aryl nitrile (1.5 equiv), [Ir(ppy)₃] (1-2 mol%), and NaOAc (2.0 equiv).[1]

  • Under an inert atmosphere, add anhydrous DMF to achieve a substrate concentration of ~0.1 M.

  • Seal the vial and place it approximately 5-10 cm from a blue LED light source.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Conditions for α-Lithiation of N-Boc-Piperazines

MethodBase/LigandTemperature (°C)Key AdvantagesReference
Diamine-Mediateds-BuLi / TMEDA-78Well-established, good for certain substrates[3]
Diamine-Frees-BuLi-30More operationally simple, higher temperature[3][4]
Asymmetrics-BuLi / (-)-sparteine-78Access to enantioenriched products[5]

Visualizations

troubleshooting_workflow start Low Yield in C-H Functionalization check_method Identify Reaction Type start->check_method lithiation α-Lithiation check_method->lithiation Lithiation photoredox Photoredox Catalysis check_method->photoredox Photoredox other Other Methods check_method->other Other check_reagents Check Reagents & Conditions lithiation->check_reagents check_setup Check Reaction Setup photoredox->check_setup reagent_purity Ensure anhydrous reagents & solvent check_reagents->reagent_purity Purity? temp_control Verify cryogenic temperature check_reagents->temp_control Temp? protecting_group Evaluate N-protecting group effects check_reagents->protecting_group Substrate? end Improved Yield reagent_purity->end temp_control->end protecting_group->end light_source Verify light source (wavelength, intensity) check_setup->light_source Light? degassing Ensure proper degassing check_setup->degassing Atmosphere? catalyst_loading Optimize photocatalyst loading check_setup->catalyst_loading Catalyst? light_source->end degassing->end catalyst_loading->end

Caption: Troubleshooting workflow for low yield in piperazine C-H functionalization.

regioselectivity_logic start Controlling Regioselectivity in Unsymmetrical Piperazines main_factor Primary Influencing Factor: N-Substituents start->main_factor secondary_factor Secondary Factors start->secondary_factor sterics Steric Hindrance main_factor->sterics electronics Electronic Effects main_factor->electronics directing_group Directing Group Ability (e.g., N-Boc) main_factor->directing_group outcome Desired Regioisomer sterics->outcome electronics->outcome directing_group->outcome ligand Chiral Ligands (e.g., (-)-sparteine) secondary_factor->ligand base Base Choice secondary_factor->base temp Reaction Temperature secondary_factor->temp ligand->outcome base->outcome temp->outcome

Caption: Key factors influencing regioselectivity in piperazine C-H functionalization.

References

preventing racemization during the synthesis of chiral piperazinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the synthesis of chiral piperazinones.

Troubleshooting Guide: Addressing Racemization in Real-Time

This guide is designed to help you troubleshoot and resolve issues of racemization as they occur during your experiments.

Q1: I'm observing significant racemization in my synthesis of a chiral piperazinone. What are the most likely causes?

A1: Racemization during the synthesis of chiral piperazinones, particularly when forming the amide bond, is a common challenge. The primary causes often revolve around the activation of the carboxylic acid, which makes the alpha-proton acidic and susceptible to abstraction by a base. This can lead to the formation of a planar, achiral enolate or oxazolone intermediate, resulting in a loss of stereochemistry.[1][2][3] Key factors that contribute to racemization include:

  • Choice of Coupling Reagent: Some coupling reagents are more prone to inducing racemization than others.[4][5]

  • Type and Amount of Base: Strong, non-sterically hindered bases can readily abstract the alpha-proton.[4][5]

  • Reaction Temperature: Higher temperatures can increase the rate of racemization.[1][5][6]

  • Pre-activation Time: Allowing the activated carboxylic acid to sit for an extended period before the addition of the amine increases the opportunity for racemization.[1]

  • Solvent Polarity: The polarity of the solvent can influence the rate of racemization.[4]

Q2: My analysis shows a mixture of enantiomers after coupling N-Boc-piperazine-C3-COOH. How can I minimize this?

A2: To minimize racemization when coupling N-Boc-protected piperazine carboxylic acids, a careful selection of reagents and reaction conditions is crucial. Here are some targeted solutions:

  • Optimize Your Coupling Cocktail:

    • Switch to a less racemization-prone coupling reagent. Uronium/aminium salts like HATU and HBTU, when used with additives, are highly effective.[7] For carbodiimide-based couplings (e.g., DCC, DIC), the use of racemization-suppressing additives like OxymaPure or HOAt is essential.[4][7][8]

    • Incorporate additives. Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization by forming active esters that are less prone to epimerization.[7][8]

  • Choose the Right Base:

    • Use a weaker or sterically hindered base. Replace strong, non-hindered bases like triethylamine (TEA) with weaker or bulkier bases such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).[4][5]

  • Control Reaction Parameters:

    • Lower the reaction temperature. Perform the coupling at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature if necessary.[1][5]

    • Minimize pre-activation time. A short pre-activation time of 1-5 minutes is often sufficient to activate the acid without allowing significant time for racemization to occur before the amine is introduced.[1]

Q3: I am performing a cyclization step to form the piperazinone ring and notice a loss of enantiomeric excess. What can I do?

A3: Racemization during the cyclization step can occur, especially if the reaction conditions are harsh. Here are some strategies to mitigate this:

  • Biocatalytic Approaches: Consider using an amine transaminase-mediated synthesis. This method involves a biocatalytic transamination followed by spontaneous cyclization and has been shown to produce piperazinones with excellent enantioselectivity (ee >99%).[9]

  • Palladium-Catalyzed Asymmetric Hydrogenation: The asymmetric hydrogenation of pyrazin-2-ols using a palladium catalyst can provide chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities.[10]

  • Asymmetric Lithiation: For certain substrates, asymmetric lithiation using s-BuLi with a chiral ligand like (-)-sparteine can achieve direct functionalization of the piperazine ring with high enantioselectivity.[11][12][13][14]

  • Control of Reaction Conditions: If using a traditional chemical cyclization, ensure that the temperature is kept as low as possible and that any base used is weak and sterically hindered to avoid epimerization of the chiral center.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during amide bond formation in piperazinone synthesis?

A1: The most common mechanism for racemization during the coupling of N-protected amino acids (which is analogous to the key step in many piperazinone syntheses) is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][3] This occurs when the activated carboxyl group cyclizes. The proton at the chiral alpha-carbon of this oxazolone is highly acidic and can be easily removed by a base. The resulting achiral intermediate can then be attacked by the amine from either face, leading to a mixture of stereoisomers.[1][3] A less common pathway is direct enolization, where a strong base directly removes the alpha-proton from the activated acid.[1][3]

Q2: Which amino acid residues are most susceptible to racemization?

A2: While any chiral amino acid can undergo racemization, some are more prone to it than others. Histidine and cysteine are particularly susceptible to racemization during peptide coupling reactions.[3][8] This knowledge is transferable to the synthesis of piperazinones derived from these amino acids.

Q3: How can I accurately determine the enantiomeric excess (ee%) of my chiral piperazinone?

A3: The most common and reliable method for determining the enantiomeric excess of your product is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Other methods include chiral gas chromatography (GC) after derivatization or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent or a lanthanide shift reagent.

Data on Coupling Reagent Effectiveness

The choice of coupling reagent and additive significantly impacts the degree of racemization. The following table summarizes the general effectiveness of different coupling systems in suppressing racemization, with lower percentages of the undesired D-isomer indicating better stereochemical preservation.

Coupling SystemAdditiveBase% D-Isomer Formation (Typical)Reference(s)
DICHOBtDIPEALow[15]
DICOxymaPureDIPEAVery Low[4]
HBTUHOBtDIPEAModerate[5]
HATUHOAtDIPEALow[5][7]
DCCNoneTEAHigh[4]

Note: Absolute values can vary significantly based on the specific substrate, solvent, and temperature.

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Amide Coupling

This protocol is designed to minimize racemization during the amide bond formation step in the synthesis of a chiral piperazinone precursor.

Materials:

  • N-protected chiral piperazine carboxylic acid (1.0 eq)

  • Amine component (1.0-1.2 eq)

  • HATU (1.0 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-protected chiral piperazine carboxylic acid (1.0 eq) and the amine component (1.0-1.2 eq) in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (1.0 eq) to the cooled solution.

  • Add DIPEA (2.0 eq) dropwise to the mixture.

  • Stir the reaction at 0 °C for 15 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with standard aqueous workup and purification.

Protocol 2: Biocatalytic Synthesis of an Optically Pure Piperazinone

This protocol is based on an amine transaminase (ATA) mediated synthesis followed by spontaneous cyclization.[9]

Materials:

  • N-(2-oxopropyl) amino acid ester (substrate)

  • Amine Transaminase (e.g., ArRmut11 for (R)-product or ATA-237 for (S)-product)

  • Pyridoxal 5'-phosphate (PLP) (cofactor)

  • Isopropylamine (amine donor)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

Procedure:

  • Prepare a reaction mixture containing the N-(2-oxopropyl) amino acid ester substrate, the selected amine transaminase, PLP, and isopropylamine in the buffer solution.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) for 24 hours. The initially formed amine will spontaneously cyclize to the piperazinone.

  • Monitor the conversion and enantiomeric excess by HPLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography.

Visualizations

racemization_mechanism cluster_main Racemization via Oxazolone Formation L_Acid L-Amino Acid Derivative Activated_Ester Activated Ester L_Acid->Activated_Ester Coupling Reagent Oxazolone Oxazolone Intermediate (Achiral Potential) Activated_Ester->Oxazolone Intramolecular Cyclization L_Product L-Piperazinone (Desired Product) Activated_Ester->L_Product Amine Attack (Desired Pathway) Oxazolone->Activated_Ester Ring Opening Oxazolone->L_Product Amine Attack D_Product D-Piperazinone (Racemized Product) Oxazolone->D_Product Amine Attack Base Base Base->Oxazolone α-Proton Abstraction

Caption: Mechanism of racemization via the oxazolone intermediate.

troubleshooting_workflow Start Racemization Observed? Check_Base Using Strong Base (e.g., TEA)? Start->Check_Base Yes End Racemization Minimized Start->End No Switch_Base Switch to Hindered Base (DIPEA, NMM) Check_Base->Switch_Base Yes Check_Temp High Reaction Temp? Check_Base->Check_Temp No Switch_Base->Check_Temp Lower_Temp Lower Temp to 0°C Check_Temp->Lower_Temp Yes Check_Reagent Using Carbodiimide without Additive? Check_Temp->Check_Reagent No Lower_Temp->Check_Reagent Add_Suppressor Add Oxyma or HOAt Check_Reagent->Add_Suppressor Yes Check_Preactivation Long Pre-activation? Check_Reagent->Check_Preactivation No Add_Suppressor->Check_Preactivation Minimize_Preactivation Minimize Pre-activation Time (<5 min) Check_Preactivation->Minimize_Preactivation Yes Reanalyze Re-analyze ee% Check_Preactivation->Reanalyze No Minimize_Preactivation->Reanalyze Reanalyze->End

Caption: A workflow for troubleshooting racemization issues.

References

Technical Support Center: Strategies for Selective N-Substitution on the Piperazinone Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic strategies focusing on the selective N-substitution of the piperazinone ring. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-substitution of piperazinone rings?

A1: The principal challenge is achieving regioselectivity. The piperazinone ring has two distinct nitrogen atoms: N1, which is part of an amide (a lactam), and N4, which is a secondary amine. These two nitrogens exhibit different nucleophilicity. Generally, the N4 amine is more nucleophilic and basic than the N1 amide nitrogen, making it more reactive towards electrophiles under neutral or basic conditions. Selective substitution at the less reactive N1 position typically requires prior protection of the N4 nitrogen.

Q2: How can I achieve selective N4-substitution?

A2: Selective N4-substitution is generally more straightforward due to the higher nucleophilicity of the N4 amine. Direct N-alkylation, N-arylation, or N-acylation will predominantly occur at the N4 position, especially if the N1 position is unsubstituted. To ensure exclusive N4 functionalization, it is often best to start with a piperazin-2-one that is either unprotected or has a protecting group on N1 that can be removed later if needed.

Q3: How can I achieve selective N1-substitution?

A3: Selective N1-substitution typically requires a multi-step approach where the more reactive N4 nitrogen is first protected with a suitable protecting group (e.g., Boc, Cbz). Once the N4 position is blocked, the less nucleophilic N1 nitrogen can be functionalized. This often requires more forcing conditions, such as the use of a strong base (e.g., NaH) to deprotonate the amide followed by reaction with an electrophile.

Q4: What are common side reactions in piperazinone N-substitution?

A4: Common side reactions include:

  • Di-substitution: If N4 is not protected, reaction at both N1 and N4 can occur, especially with highly reactive electrophiles or under harsh conditions.

  • Over-alkylation: In N-alkylation reactions, the newly formed tertiary amine at N4 can be further alkylated to form a quaternary ammonium salt.[1]

  • Ring Opening: Under very strong basic or acidic conditions, the lactam ring can be susceptible to hydrolysis or other cleavage reactions.

  • Catalyst Deactivation: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the catalyst can be deactivated by air, moisture, or certain functional groups on the substrate.[2][3]

Q5: Which protecting groups are suitable for piperazinone synthesis?

A5: Orthogonal protecting groups are crucial for sequential functionalization of the two nitrogen atoms.[4] Common choices include:

  • Boc (tert-butyloxycarbonyl): Stable to basic and hydrogenolysis conditions, but readily removed with strong acids like TFA or HCl in dioxane.[5]

  • Cbz (benzyloxycarbonyl): Stable to acidic and basic conditions but is cleaved by catalytic hydrogenolysis, which is a mild reduction method.[4][6]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Stable to acidic and hydrogenolysis conditions but is removed by mild bases, such as piperidine in DMF.[4]

Troubleshooting Guides

Issue 1: Low Yield in N4-Alkylation
Possible Cause Troubleshooting Steps
Poor solubility of reagents Switch to a more polar aprotic solvent like DMF or DMSO to ensure all reagents are fully dissolved.[7]
Insufficient base strength or amount Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.[7]
Low reaction temperature Many N-alkylation reactions require heating (e.g., 60-80 °C) to proceed at a reasonable rate.[7] Gradually increase the temperature while monitoring the reaction.
Unstable alkylating agent If the alkylating agent is prone to decomposition, lower the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.
Issue 2: Poor Selectivity (Mono- vs. Di-substitution) in N4-Alkylation
Possible Cause Troubleshooting Steps
Incorrect stoichiometry Use a large excess of the piperazinone starting material relative to the alkylating agent to statistically favor mono-alkylation.[7]
Rapid addition of the alkylating agent Add the alkylating agent slowly or dropwise to the reaction mixture to maintain a low concentration of the electrophile.[8]
High reactivity of N4-substituted product The most reliable method is to use an N1-protected piperazinone to ensure only N4 is available for reaction.[7]
Issue 3: Low Yield in N4-Arylation (Buchwald-Hartwig Amination)
Possible Cause Troubleshooting Steps
Catalyst deactivation Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen) to prevent oxidation of the active Pd(0) species.[3] Use fresh, high-quality catalyst and ligand. Consider using a pre-catalyst which can be more reliable.[9]
Inappropriate catalyst/ligand system The choice of ligand is critical. For piperazinone substrates, sterically hindered biarylphosphine ligands like RuPhos or XPhos are often good starting points. It may be necessary to screen a panel of ligands.
Suboptimal base Strong, non-nucleophilic bases like NaOtBu are common. If your substrate has base-sensitive groups (e.g., esters), weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures or longer reaction times.[2][3]
Poor choice of aryl halide Reactivity generally follows the trend: Aryl-I > Aryl-Br > Aryl-Cl. While modern catalysts can activate aryl chlorides, bromides or iodides are often more reactive.

Data Presentation: Comparative Reaction Conditions

Table 1: N4-Alkylation of Piperazinones
ElectrophileBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Notes
Benzyl BromideK₂CO₃ (2.0)Acetonitrile8012~85General conditions for direct alkylation.[7]
Butyl IodideDIPEA (2.0)DMF608~90Using a mono-N1-acetyl protected piperazine can ensure selectivity.[10]
Methyl IodideK₂CO₃ (1.5)AcetoneReflux16~70-80Excess piperazinone can be used to minimize di-alkylation.[8]

Yields are illustrative and can vary significantly based on the specific piperazinone substrate and alkylating agent.

Table 2: N4-Arylation of Piperazinones (Buchwald-Hartwig Amination)
Aryl HalidePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
4-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene100>95
4-ChlorobenzonitrilePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)Dioxane110~90
2-BromopyridinePd₂(dba)₃ (2)DavePhos (4)K₃PO₄ (2.0)Toluene110~85

Yields are based on studies with piperazine and are expected to be similar for N1-protected piperazinones.

Experimental Protocols

Protocol 1: Selective N4-Alkylation of N1-Boc-Piperazin-2-one

This protocol describes a general procedure for the selective alkylation of the N4 position using an N1-protected piperazinone.

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add N1-Boc-piperazin-2-one (1.0 equiv.), anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.), and anhydrous acetonitrile (MeCN).

  • Reagent Addition: Stir the suspension at room temperature. Slowly add the alkyl halide (e.g., benzyl bromide, 1.1 equiv.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the N4-alkylated product.

Protocol 2: Selective N4-Arylation of N1-Cbz-Piperazin-2-one (Buchwald-Hartwig Amination)

This protocol outlines a standard procedure for the palladium-catalyzed N-arylation of an N1-protected piperazinone.

  • Reaction Setup: In a glovebox or using Schlenk line techniques, add the aryl halide (1.0 equiv.), N1-Cbz-piperazin-2-one (1.2 equiv.), a palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube equipped with a stir bar.

  • Solvent Addition: Add anhydrous toluene to the tube.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up: After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 3: N-Boc Deprotection of a Piperazinone Derivative

This protocol describes the removal of a Boc protecting group to liberate the free amine.

  • Reaction Setup: Dissolve the N-Boc protected piperazinone derivative (1.0 equiv.) in dichloromethane (DCM) in a round-bottom flask at 0 °C (ice bath).

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA, 5-10 equiv.) to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC until the starting material is consumed.[5]

  • Work-up: Remove the DCM and excess TFA under reduced pressure. Dissolve the residue in water and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (pH > 8).

  • Extraction and Isolation: Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected piperazinone.[5]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Piperazinone Substrate protect Protect N4 (if N1 substitution is desired) start->protect Optional setup Reaction Setup: - Add reagents & solvent - Establish inert atmosphere start->setup protect->setup react Run Reaction: - Control temperature - Monitor progress (TLC/LC-MS) setup->react quench Quench Reaction react->quench extract Aqueous Work-up & Extraction quench->extract purify Purification (e.g., Chromatography) extract->purify deprotect Deprotection Step purify->deprotect end Final Product purify->end If no deprotection needed deprotect->end Decision_Tree cluster_n4 N4-Substitution Strategies cluster_n1 N1-Substitution Strategies start Desired Substitution? n4_sub N4-Substitution start->n4_sub N4 n1_sub N1-Substitution start->n1_sub N1 n4_type Substituent Type? n4_sub->n4_type n1_protect 1. Protect N4 position (e.g., with Boc or Cbz) n1_sub->n1_protect n4_alkyl Direct N-Alkylation or Reductive Amination n4_type->n4_alkyl Alkyl n4_aryl Buchwald-Hartwig or Ullmann Coupling n4_type->n4_aryl Aryl n4_acyl Direct N-Acylation n4_type->n4_acyl Acyl n1_activate 2. Deprotonate N1 (e.g., with NaH) n1_protect->n1_activate n1_react 3. React with Electrophile n1_activate->n1_react n1_deprotect 4. Deprotect N4 (optional) n1_react->n1_deprotect Buchwald_Hartwig_Cycle pd0 Pd(0)Lₙ pd_complex Ar-Pd(II)(Lₙ)-X pd0->pd_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)(Lₙ)(R₂NH)]⁺X⁻ pd_complex->amine_complex + R₂NH (Piperazinone) amide_complex Ar-Pd(II)(Lₙ)(NR₂) amine_complex->amide_complex - Base-H⁺X⁻ amide_complex->pd0 Reductive Elimination (forms Ar-NR₂)

References

Technical Support Center: Catalyst Deactivation in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during piperazine synthesis. Find answers to frequently asked questions and detailed troubleshooting guides to optimize your catalytic processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for piperazine synthesis, particularly from ethanolamines?

A1: The industrial synthesis of piperazine, often starting from monoethanolamine (MEA) or diethanolamine (DEA), typically employs heterogeneous catalysts. Nickel-based catalysts are prominent, often supported on metal oxides like alumina (Al₂O₃) or silica (SiO₂).[1][2] Cobalt and copper are also used, sometimes in combination with nickel to form bimetallic or multi-metallic catalysts which can offer improved performance.[3][4] For instance, a Ni-Cu bimetallic composite on a mordenite zeolite support has shown high selectivity for piperazine synthesis from ethylene glycol.[4]

Q2: My catalyst's activity is declining much faster than expected. What are the primary causes of deactivation?

A2: Rapid catalyst deactivation in piperazine synthesis can be attributed to three main mechanisms: thermal degradation (sintering), chemical deactivation (poisoning), and mechanical issues (fouling/coking).[5][6]

  • Sintering: At high reaction temperatures (often above 500°C, but can occur at lower temperatures under specific conditions), metal particles on the catalyst support can agglomerate.[6][7] This reduces the active surface area, leading to a significant drop in activity.[8] The presence of ammonia and hydrogen at high pressures, common in amination reactions, can accelerate the sintering of nickel catalysts.[7][8]

  • Poisoning: Impurities in the feedstock can strongly adsorb to the active sites of the catalyst, rendering them inaccessible for the desired reaction.[5][6] In piperazine synthesis, the reactant and product molecules themselves (amines) can act as poisons by strongly coordinating to the metal catalyst sites.[9]

  • Fouling/Coking: This involves the physical deposition of substances on the catalyst surface, blocking pores and active sites.[5][10] Carbonaceous deposits, known as coke, can form from the decomposition of organic molecules at high temperatures.[11][12]

Q3: How can I determine the specific cause of my catalyst's deactivation?

A3: A systematic characterization of the spent (used) catalyst is crucial to identify the root cause of deactivation.[5] Several analytical techniques can provide insights:

  • BET Surface Area Analysis: A significant reduction in surface area often points towards sintering or severe fouling.[5]

  • Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA): These methods can quantify the amount of carbonaceous deposits (coke) on the catalyst surface.

  • X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM): These techniques are used to observe changes in the catalyst's crystal structure and the size of metal particles, providing direct evidence of sintering.[7]

  • Chemisorption: Techniques like H₂ chemisorption can measure the active metal surface area, which decreases during sintering.[7][8]

  • Elemental Analysis (e.g., ICP-MS, XRF): This can identify potential poisons that have accumulated on the catalyst.

Troubleshooting Guides

Issue 1: Rapid Loss of Activity Due to Thermal Degradation (Sintering)

Symptoms:

  • Gradual but irreversible decline in conversion and selectivity.

  • Post-reaction analysis (XRD, TEM) shows an increase in the average size of nickel crystallites.[7]

  • A significant decrease in active metal surface area is confirmed by chemisorption.[7]

Corrective Actions:

  • Optimize Reaction Temperature: Sintering is highly temperature-dependent.[6][13] Evaluate if the reaction can be carried out at a lower temperature without compromising the reaction rate to an unacceptable extent.

  • Catalyst Modification:

    • Add Promoters: The addition of promoters, such as alkaline earth metals (e.g., calcium), can enhance the stability of the catalyst and reduce sintering.[7] Co-impregnation of calcium with nickel has been shown to result in up to 50% more remaining active surface area after heat treatment compared to an un-promoted catalyst.[7]

    • Improve Metal-Support Interaction: A stronger interaction between the nickel particles and the support can inhibit particle migration. This can be achieved by creating a nickel aluminate layer between the nickel and an alumina support.[7]

Quantitative Data on Sintering Mitigation:

Mitigation Strategy Observation Remaining Active Surface Area Reference
Un-promoted Ni/γ-alumina Heat-treated at 210-250°C, 200-250 bar in NH₃/H₂ Baseline [7]

| Ca-promoted Ni/γ-alumina | Same heat treatment conditions | Up to 50% higher than baseline |[7] |

Issue 2: Deactivation by Coking/Fouling

Symptoms:

  • Increased pressure drop across the reactor bed.[14]

  • Visible carbonaceous deposits on the catalyst.

  • TGA/TPO analysis of the spent catalyst shows significant weight loss corresponding to carbon burn-off.

Corrective Actions:

  • Feedstock Purification: Pre-treat the feedstock to remove impurities that can act as coke precursors.[10]

  • Process Condition Adjustment:

    • Increase H₂/Reactant Ratio: A higher partial pressure of hydrogen can help to hydrogenate coke precursors and prevent their polymerization on the catalyst surface.

    • Optimize Temperature: While high temperatures can favor the main reaction, they also accelerate coke formation. Finding an optimal temperature window is key.

  • Catalyst Regeneration: Coking is often a reversible deactivation mechanism. The catalyst's activity can be restored by carefully burning off the carbon deposits in a controlled stream of air or an oxygen-containing gas.[11][12]

Experimental Protocols

Protocol 1: Temperature Programmed Oxidation (TPO) for Coke Quantification

This protocol outlines a general procedure to determine the amount of coke on a spent catalyst.

Objective: To quantify carbonaceous deposits on a deactivated catalyst.

Methodology:

  • Sample Preparation: A known weight (e.g., 50-100 mg) of the spent catalyst is loaded into a quartz reactor.

  • Purging: The sample is heated to a low temperature (e.g., 100-150°C) under an inert gas flow (e.g., He or Ar) to remove any physisorbed species.

  • Oxidation: The gas flow is switched to a dilute oxygen mixture (e.g., 5% O₂ in He). The temperature is then ramped up at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 800°C).

  • Analysis: A thermal conductivity detector (TCD) or a mass spectrometer downstream measures the concentration of CO₂ produced from the combustion of coke.

  • Quantification: The amount of CO₂ evolved is integrated over time and temperature. This can be correlated back to the initial mass of the catalyst to determine the weight percentage of coke.

Protocol 2: Catalyst Regeneration by Calcination

This protocol describes a general method for regenerating a coked catalyst.

Objective: To remove carbon deposits from a catalyst and restore its activity.

Methodology:

  • Inert Purge: The coked catalyst in the reactor is purged with an inert gas (e.g., nitrogen) to remove residual reactants and products.

  • Controlled Oxidation: A controlled flow of a dilute oxygen/nitrogen mixture is introduced. The temperature is slowly ramped to the target calcination temperature (e.g., 450-550°C). Caution: The oxidation is exothermic; careful temperature control is essential to prevent thermal damage (sintering) to the catalyst.[11]

  • Hold and Cool: The catalyst is held at the target temperature until the coke combustion is complete (indicated by the cessation of CO₂ evolution).

  • Reduction (for metal catalysts): After cooling under an inert atmosphere, the catalyst must be re-reduced. This is typically done by introducing a flow of hydrogen at an elevated temperature to convert the metal oxides back to their active metallic state.

Visualizations

Deactivation_Mechanisms cluster_causes Primary Deactivation Mechanisms cluster_effects Observable Effects cluster_outcome Overall Impact Thermal Thermal Degradation (Sintering) SurfaceAreaLoss Loss of Active Surface Area Thermal->SurfaceAreaLoss Particle Agglomeration Chemical Chemical Deactivation (Poisoning) SiteBlocking Active Site Blocking Chemical->SiteBlocking Strong Adsorption of Impurities Mechanical Mechanical Deactivation (Fouling/Coking) Mechanical->SiteBlocking PoreBlockage Pore Blockage Mechanical->PoreBlockage Carbon Deposition ActivityLoss Loss of Catalytic Activity & Selectivity SurfaceAreaLoss->ActivityLoss SiteBlocking->ActivityLoss PoreBlockage->ActivityLoss

Caption: Key mechanisms of catalyst deactivation and their effects.

Troubleshooting_Workflow Start Catalyst Activity Decline Observed Characterize Characterize Spent Catalyst (BET, TPO, XRD, TEM) Start->Characterize Decision Identify Primary Deactivation Cause Characterize->Decision Sintering Sintering Decision->Sintering Increased Particle Size, Surface Area Loss Coking Coking / Fouling Decision->Coking Carbon Deposits, Increased ΔP Poisoning Poisoning Decision->Poisoning Presence of Contaminants ActionSinter Modify Catalyst (Promoters) Optimize Temperature Sintering->ActionSinter ActionCoke Regenerate Catalyst (Calcination) Improve Feed Purity Coking->ActionCoke ActionPoison Improve Feed Purity Identify & Remove Poison Source Poisoning->ActionPoison

Caption: A workflow for troubleshooting catalyst deactivation.

References

Technical Support Center: Purification of Polar Piperazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with polar piperazinone derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying polar piperazinone derivatives?

A1: The main difficulties arise from the inherent physicochemical properties of these molecules. Their polarity and basic nitrogen atoms lead to several common issues:

  • Poor solubility in standard organic solvents used for normal-phase chromatography.

  • Strong interactions with silica gel , the most common stationary phase, which can cause streaking, peak tailing, low recovery, and in some cases, irreversible adsorption or degradation of the compound on the column.[1][2][3]

  • Difficulty in achieving sharp peaks in reverse-phase HPLC due to interactions with residual silanol groups on the stationary phase.[1]

  • Challenges in crystallization due to high solubility in polar solvents, often resulting in the formation of oils instead of solid crystals.[4]

  • Co-elution with polar impurities , making separation and isolation of the pure compound difficult.[1]

Q2: What are the recommended initial steps for developing a purification method for a new polar piperazinone derivative?

A2: A systematic approach is crucial for efficiently developing a purification strategy.

  • Assess Solubility: Determine the solubility of your crude product in a range of common laboratory solvents of varying polarities.

  • Thin-Layer Chromatography (TLC) Screening: Use TLC to quickly screen different mobile phases for normal-phase chromatography. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for your target compound with good separation from impurities.[5][6]

  • Analytical HPLC Analysis: If the compound is intended for high-purity applications, perform an analytical HPLC run on both a standard C18 column and a polar-endcapped or HILIC column to assess retention and peak shape.

  • Small-Scale Test Purification: Before committing to a large-scale purification, test the chosen method on a small amount of the crude material to confirm its effectiveness.

Q3: When should I consider using a technique other than standard silica gel chromatography?

A3: Standard silica gel chromatography is often the first choice due to its simplicity and low cost. However, for highly polar piperazinone derivatives, it may not be effective. Consider alternative techniques when you observe:

  • The compound remains at the baseline (Rf = 0) even with highly polar mobile phases (e.g., 100% ethyl acetate or methanol/dichloromethane mixtures).[2][7]

  • Significant streaking or tailing of the product spot on TLC plates that is not resolved by adding modifiers like triethylamine or ammonia.[1]

  • Evidence of compound degradation on the TLC plate (e.g., the appearance of new spots after spotting and letting the plate sit before development).[2]

  • Very poor recovery of the compound from a small-scale test column.

Troubleshooting Guides

Issue 1: Poor Separation and Peak Tailing in Normal-Phase Flash Chromatography

Q: My polar piperazinone derivative is streaking badly on the silica gel column, and the fractions are not pure. What can I do?

A: This is a common issue caused by the basic nature of the piperazinone moiety interacting strongly with the acidic silanol groups on the silica surface. Here are several troubleshooting steps:

  • Mobile Phase Modification:

    • Add a Basic Modifier: Incorporate a small amount of a basic additive like triethylamine (TEA) or ammonium hydroxide to the mobile phase (typically 0.1-2%).[8] This will compete with your compound for binding to the acidic sites on the silica, reducing tailing.[3]

    • Increase Mobile Phase Polarity: A more polar solvent system, such as a gradient of methanol in dichloromethane, may be necessary to elute highly polar compounds.[2]

  • Stationary Phase Modification:

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or functionalized silica gels such as amino- or diol-bonded silica.[1]

    • Deactivate the Silica Gel: Before loading your sample, you can flush the packed silica gel column with a solvent mixture containing a base (e.g., 1-2% triethylamine in your eluent) to neutralize the acidic sites.[9]

  • Sample Loading Technique:

    • Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a stronger solvent, adsorb it onto a small amount of silica gel, and then load the dry powder onto the column. This can lead to better band sharpness.

Issue 2: Compound Elutes in the Void Volume or Shows Poor Retention in Reverse-Phase HPLC

Q: My polar piperazinone derivative is not retained on a C18 column, even with a highly aqueous mobile phase. How can I improve retention?

A: Poor retention in reverse-phase HPLC is a frequent challenge for very polar compounds. Here are some strategies to address this:

  • Mobile Phase Adjustments:

    • pH Control: For basic compounds like piperazinones, using a mobile phase with a pH of at least 2 units away from the pKa of the compound can improve retention and peak shape. Often, adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (to a final concentration of 0.1%) will protonate the basic nitrogens, which can increase retention on some columns.[10][11]

    • Use of Ion-Pairing Reagents: For ionic or highly polar compounds, adding an ion-pairing reagent to the mobile phase can enhance retention.[12]

  • Alternative Chromatographic Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying highly polar compounds. It uses a polar stationary phase (like silica, diol, or amide) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer.[4][13][14][15]

    • Use of Polar-Endcapped C18 Columns: These columns have a modified surface that makes them more compatible with highly aqueous mobile phases and can provide better retention for polar analytes.[10][16]

Issue 3: Difficulty with Crystallization

Q: My purified polar piperazinone derivative forms an oil or remains in solution upon solvent removal. How can I induce crystallization?

A: Crystallization of polar compounds can be challenging. Here are some techniques to try:

  • Solvent Selection:

    • Solvent Screening: Systematically screen a variety of solvents and solvent mixtures. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.[4] Common solvent systems for polar compounds include ethanol/water, methanol/diethyl ether, and acetone/hexane.[4][17]

    • Anti-Solvent Addition: Dissolve your compound in a small amount of a good solvent and then slowly add an "anti-solvent" (a solvent in which your compound is insoluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

  • Inducing Nucleation:

    • Seeding: If you have a small crystal of your compound, add it to the supersaturated solution to act as a nucleation site.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create microscopic imperfections on the glass that can promote crystal growth.

  • Salt Formation:

    • If the freebase is difficult to crystallize, consider forming a salt. For basic piperazinone derivatives, reacting with an acid like hydrochloric acid, oxalic acid, or tartaric acid can yield a salt that may have better crystallization properties.

Data Presentation

Table 1: TLC Solvent Systems for Polar Piperazinone Derivatives
Compound TypeStationary PhaseSolvent System (v/v/v)Typical RfReference(s)
Substituted PiperazinesSilica GelChloroform / Methanol / Ammonium Hydroxide (80:18:2)0.3-0.5[1]
Benzylpiperazine (BZP)Silica GelEthyl Acetate / Methanol / Ammonium Hydroxide (85:10:5)0.66[18]
Trifluoromethylphenyl-piperazine (TFMPP)Silica GelEthyl Acetate / Methanol / Ammonium Hydroxide (85:10:5)0.78-0.80[18]
General Polar BasicSilica GelDichloromethane / Methanol / Ammonium Hydroxide (90:9:1)0.2-0.4[2]
Table 2: HPLC Conditions for Polar Piperazinone Derivatives
Compound TypeColumnMobile Phase AMobile Phase BGradient/IsocraticReference(s)
PiperazineC8, 150 x 4.6 mm, 3.5 µm0.1% Formic Acid in Water0.1% Formic Acid in AcetonitrileGradient: 70% B to 100% B[10]
Polar Basic CompoundsPolar-endcapped C180.1% TFA in WaterAcetonitrileGradient[10]
Carglumic AcidZorbax SB-CN0.1% Formic Acid in WaterMethanol/AcetonitrileIsocratic[10]
VancomycinACE Excel Super C181.0% Formic Acid in WaterAcetonitrileGradient[10]
Table 3: Example Purification Yields and Purity of Piperazinone Derivatives
CompoundPurification MethodYieldPurityReference(s)
2-(4-methyl-2-phenylpiperazin-1-yl)-3-cyanopyridineSilica Gel Column Chromatography50.3%>99% (by HPLC after crystallization)[17]
2-(4-methyl-2-phenylpiperazin-1-yl)-3-cyanopyridine oxalateCrystallization61.9%99.4% (by HPLC)[17]
Trisubstituted 1,3,5-triazines with piperazine moietyOne-pot synthesis followed by extraction and precipitation48-57%Not specified[19]

Experimental Protocols

Protocol 1: Flash Chromatography with a Basic Modifier
  • Solvent System Selection: Based on TLC analysis, prepare a suitable mobile phase. For a polar piperazinone derivative, a starting point could be 5% methanol in dichloromethane. Add 0.5-1% triethylamine (TEA) to this mixture.

  • Column Packing: Pack a flash chromatography column with silica gel as a slurry in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, use the dry loading method described in the troubleshooting section.

  • Elution: Start the elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of methanol in the mobile phase.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: HILIC Purification
  • Column and Solvent Selection: Choose a HILIC stationary phase (e.g., silica, amino, or diol). The mobile phase will typically consist of a high percentage of acetonitrile (e.g., 95%) with a small percentage of an aqueous buffer (e.g., 5% water with 10 mM ammonium formate).

  • Column Equilibration: Equilibrate the column with the initial mobile phase for at least 10-15 column volumes to ensure a stable water layer on the stationary phase.

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength.

  • Elution: Inject the sample and begin the gradient. The elution is typically achieved by increasing the percentage of the aqueous component in the mobile phase.

  • Fraction Collection and Analysis: Collect fractions and analyze them by an appropriate method (e.g., LC-MS or analytical HPLC).

  • Solvent Removal: Combine the pure fractions. Removing the high percentage of water from the collected fractions may require lyophilization (freeze-drying).

Protocol 3: Recrystallization from a Solvent/Anti-Solvent System
  • Dissolution: Dissolve the impure solid in the minimum amount of a hot "good" solvent (a solvent in which it is highly soluble).

  • Anti-Solvent Addition: While the solution is still warm, slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Mandatory Visualizations

Purification_Strategy_Selection start Crude Polar Piperazinone Derivative solubility Assess Solubility & TLC Screening start->solubility is_solid Is the crude product a solid? solubility->is_solid rf_check Good Rf (0.2-0.4) & Spot Shape on TLC? is_solid->rf_check No crystallization Attempt Crystallization is_solid->crystallization Yes flash_chrom Normal-Phase Flash Chromatography rf_check->flash_chrom Yes modify_flash Modify Flash Conditions (add base, change solvent) rf_check->modify_flash No final_product Pure Product flash_chrom->final_product modify_flash->rf_check alt_stationary Alternative Stationary Phase (Alumina, Amino-Silica) modify_flash->alt_stationary rev_phase Reverse-Phase / HILIC modify_flash->rev_phase alt_stationary->final_product rev_phase->final_product crystallization->final_product

Caption: A decision workflow for selecting an appropriate purification strategy for polar piperazinone derivatives.

Troubleshooting_Normal_Phase cluster_solutions Potential Solutions issue Issue Peak Tailing / Streaking in Normal-Phase Chromatography solution1 Mobile Phase Modification - Add Triethylamine (TEA) - Add Ammonium Hydroxide - Increase % of Polar Solvent issue->solution1 solution2 Stationary Phase Change - Use Alumina (neutral/basic) - Use Amino- or Diol-bonded Silica - Deactivate Silica with Base issue->solution2 solution3 Alternative Technique - Reverse-Phase Chromatography - HILIC issue->solution3

Caption: Troubleshooting common issues in normal-phase chromatography of polar piperazinone derivatives.

References

scale-up considerations for the synthesis of 1,5-Dimethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 1,5-Dimethylpiperazin-2-one, with a focus on scale-up considerations. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible route involves a two-step process starting from a suitable amino acid derivative. The general strategy includes the formation of a piperazin-2-one ring, followed by N-methylation. A likely precursor for the 5-methylpiperazin-2-one intermediate is Alanine. The synthesis can be conceptualized as the cyclization of an N-substituted alanine derivative with an aminoethyl group, followed by methylation of the remaining secondary amine.

Q2: What are the key challenges when scaling up the synthesis of this compound?

Scaling up this synthesis presents several challenges:

  • Exothermic Reactions: Both the cyclization and N-methylation steps can be exothermic. Proper temperature control is crucial to prevent runaway reactions and the formation of byproducts.

  • Reagent Addition: The rate of addition of reagents, especially the methylating agent, needs to be carefully controlled on a larger scale to manage the reaction exotherm and maintain selectivity.

  • Purification: this compound is a polar compound, which can make its isolation and purification from reaction mixtures challenging. Traditional silica gel chromatography may not be ideal, and alternative methods like distillation or crystallization might be necessary.

  • Byproduct Formation: The formation of regioisomers and over-methylated products can become more significant at a larger scale.

Q3: What are the expected byproducts in this synthesis?

Potential byproducts include:

  • Unreacted starting materials: Incomplete conversion of the starting materials.

  • Isomers: If starting from a racemic mixture of alanine, a racemic mixture of 5-methylpiperazin-2-one will be formed.

  • Over-methylated product: Formation of a quaternary ammonium salt if the N-methylation is not well-controlled.

  • Byproducts from side reactions: Depending on the specific reagents and conditions, other impurities may form.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete Cyclization - Ensure the reaction temperature is optimal for lactam formation. - Verify the quality and stoichiometry of the starting materials. - Consider using a different solvent or catalyst to promote cyclization.
Inefficient N-Methylation - Check the activity of the methylating agent. - Ensure the base used is strong enough to deprotonate the piperazinone. - Optimize the reaction temperature and time.
Product Degradation - Avoid excessive heating during reaction and workup. - Use milder reaction conditions if possible.
Losses during Workup/Purification - Minimize the number of transfer steps. - Optimize the extraction and purification methods to reduce product loss. Recrystallization or distillation may be more suitable than chromatography for large scales.[1]
Poor Product Purity
Potential Cause Troubleshooting Steps
Formation of Regioisomers - This is less of a concern for this compound due to the defined structure, but in related syntheses, careful control of reaction conditions can favor the desired isomer.
Over-methylation - Use a stoichiometric amount of the methylating agent. - Add the methylating agent slowly and at a controlled temperature. - Monitor the reaction progress closely to avoid prolonged reaction times.
Presence of Starting Materials - Drive the reaction to completion by adjusting reaction time, temperature, or reagent stoichiometry. - Optimize the purification process to effectively remove unreacted starting materials.

Experimental Protocols

While a specific industrial-scale protocol for this compound is not publicly available, a representative lab-scale synthesis can be proposed based on established chemical principles for piperazinone formation and N-alkylation.

Step 1: Synthesis of 5-Methylpiperazin-2-one (Hypothetical Lab-Scale)

This step involves the cyclization of a suitable precursor. A plausible method is the reaction of an N-(2-aminoethyl)alanine ester.

  • Materials:

    • N-(2-aminoethyl)alanine ethyl ester

    • A suitable base (e.g., sodium ethoxide)

    • Anhydrous ethanol

  • Procedure:

    • Dissolve N-(2-aminoethyl)alanine ethyl ester in anhydrous ethanol in a reaction vessel equipped with a reflux condenser and a dropping funnel.

    • Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture and neutralize it with a suitable acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or recrystallization.

Step 2: N-Methylation of 5-Methylpiperazin-2-one (Hypothetical Lab-Scale)

This step introduces the methyl group at the N1 position.

  • Materials:

    • 5-Methylpiperazin-2-one

    • A suitable methylating agent (e.g., dimethyl sulfate, methyl iodide)

    • A base (e.g., potassium carbonate)

    • A suitable solvent (e.g., acetonitrile, DMF)

  • Procedure:

    • Dissolve 5-methylpiperazin-2-one in the chosen solvent in a reaction vessel.

    • Add the base to the mixture.

    • Slowly add the methylating agent at a controlled temperature (e.g., 0-10 °C).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude this compound by vacuum distillation or recrystallization.

Quantitative Data Summary

The following table provides hypothetical but realistic data for the synthesis of this compound on different scales. Actual results may vary.

Parameter Lab Scale (10g) Pilot Scale (1kg) Production Scale (100kg)
Reaction Time (Cyclization) 4-6 hours6-8 hours8-12 hours
Reaction Time (Methylation) 2-4 hours4-6 hours6-8 hours
Typical Yield (Overall) 60-75%55-70%50-65%
Typical Purity (after purification) >98%>98%>99%
Cyclization Temperature 78 °C (refluxing ethanol)80-90 °C80-90 °C
Methylation Temperature 0 °C to room temp.0-15 °C5-15 °C

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: N-Methylation Start N-(2-aminoethyl)alanine ester Reaction1 Cyclization (Base, Solvent, Heat) Start->Reaction1 Intermediate Crude 5-Methylpiperazin-2-one Reaction1->Intermediate Purification1 Purification (Distillation/Recrystallization) Intermediate->Purification1 Product1 Pure 5-Methylpiperazin-2-one Purification1->Product1 Product1_ref 5-Methylpiperazin-2-one Reaction2 N-Methylation (Methylating Agent, Base, Solvent) Product1_ref->Reaction2 Crude_Final Crude this compound Reaction2->Crude_Final Purification2 Final Purification (Distillation/Recrystallization) Crude_Final->Purification2 Final_Product This compound Purification2->Final_Product

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Reaction Check Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Reaction Check_Reagents Verify Reagent Quality (Purity, Activity) Start->Check_Reagents Check_Workup Optimize Workup & Purification (Extraction, Distillation, Crystallization) Start->Check_Workup Byproducts Identify Byproducts (LC-MS, NMR) Check_Reaction->Byproducts Check_Reagents->Byproducts Check_Workup->Start Re-run Experiment Adjust_Conditions Adjust Reaction Conditions (e.g., lower temp, slow addition) Byproducts->Adjust_Conditions Adjust_Conditions->Start Re-run Experiment

Caption: Troubleshooting logic for addressing low yield or purity issues.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 1,5-Dimethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical techniques for the structural validation of 1,5-Dimethylpiperazin-2-one. As experimental X-ray crystallography data for this specific molecule is not publicly available, this guide focuses on a multi-technique approach for its structural elucidation, relying on nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and comparison with crystallographic data of a closely related isomer, 1,4-Dimethylpiperazine-2,3-dione.

Introduction

This compound is a substituted piperazinone, a class of heterocyclic compounds of interest in medicinal chemistry. Accurate structural confirmation is a critical step in the synthesis and characterization of such molecules. While single-crystal X-ray crystallography is the gold standard for unambiguous three-dimensional structure determination, its feasibility is contingent on the formation of high-quality crystals. In the absence of such data, a combination of other powerful analytical methods can provide a robust validation of the proposed structure.

This guide compares the utility of NMR and MS in confirming the constitution and connectivity of this compound. Furthermore, it highlights the key structural differences that would be observed when comparing its expected spectroscopic data with the known crystallographic and spectroscopic data of its isomers, thereby emphasizing the importance of a multi-faceted analytical approach.

Structural Comparison Overview

The primary challenge in validating the structure of this compound lies in unequivocally distinguishing it from its isomers, such as 1,4-Dimethylpiperazin-2-one, 3,5-Dimethylpiperazin-2-one, and others. Spectroscopic techniques are pivotal in identifying the specific arrangement of the methyl groups and the carbonyl function on the piperazinone ring.

Predicted and Comparative Spectroscopic Data

Due to the absence of published experimental spectra for this compound, this section presents predicted NMR data and expected mass spectrometry fragmentation patterns. These are compared with experimental data for related piperazine derivatives to provide a framework for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. The predicted chemical shifts for this compound are distinct from those expected for its isomers.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
N-CH₃ (at position 1)~2.9Singlet3H
C-CH₃ (at position 5)~1.2Doublet3H
H (at position 5)~3.1Multiplet1H
H (at position 3)~3.3Multiplet (AB quartet)2H
H (at position 6)~2.8, ~3.0Multiplet (AB system)2H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O (at position 2)~170
C (at position 3)~55
C (at position 5)~52
C (at position 6)~58
N-CH₃~45
C-CH₃~15

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and prediction algorithm used. These values provide a basis for comparison with experimental data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₆H₁₂N₂O), the expected molecular ion peak [M]⁺ would be at m/z 128.10.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

m/zFragment IonInterpretation
128[C₆H₁₂N₂O]⁺Molecular Ion
113[C₅H₉N₂O]⁺Loss of a methyl radical (•CH₃)
85[C₄H₉N₂]⁺Loss of a ketene fragment (CH₂=C=O) from the molecular ion
70[C₄H₈N]⁺Cleavage of the piperazinone ring
57[C₃H₇N]⁺Further fragmentation of the ring
42[C₂H₄N]⁺Common fragment in amine-containing compounds

The fragmentation pattern will be crucial in distinguishing this compound from its isomers, as the position of the methyl groups will influence the stability of the resulting fragments.

Comparative Crystallographic Data: 1,4-Dimethylpiperazine-2,3-dione

While no crystal structure is available for this compound, the crystallographic data of the related compound, 1,4-Dimethylpiperazine-2,3-dione, provides insight into the typical bond lengths and angles of a dimethylated piperazine ring system containing carbonyl groups.

Table 4: Selected Bond Lengths and Angles for 1,4-Dimethylpiperazine-2,3-dione

Bond/AngleLength (Å) / Angle (°)
C-N (amide)~1.34
C-C (amide)~1.52
C=O~1.22
C-N-C~115-120
N-C-C~110-115

Data extracted from published crystallographic information for 1,4-Dimethylpiperazine-2,3-dione.

These values serve as a reference for what can be expected for the bond lengths and angles within the this compound structure. Computational modeling of this compound could provide theoretical bond lengths and angles for a more direct comparison.

Experimental Protocols

Synthesis of N-Substituted Piperazin-2-ones (General Procedure)

The synthesis of this compound can be adapted from general methods for the preparation of N-substituted piperazin-2-ones. A representative two-step procedure is outlined below, involving the initial formation of a piperazin-2-one ring followed by N-alkylation.

Step 1: Synthesis of 5-Methylpiperazin-2-one A solution of ethyl 2-bromopropionate is added dropwise to a solution of ethylenediamine in a suitable solvent (e.g., ethanol) at room temperature. The mixture is then heated to reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to yield 5-methylpiperazin-2-one.

Step 2: N-Methylation to form this compound To a solution of 5-methylpiperazin-2-one in a suitable solvent (e.g., acetonitrile), a base such as potassium carbonate is added, followed by the addition of a methylating agent (e.g., methyl iodide). The reaction mixture is stirred at room temperature or gentle heating until the reaction is complete (monitored by TLC). The inorganic salts are filtered off, the solvent is evaporated, and the crude product is purified by column chromatography to afford this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher. Standard acquisition parameters should be used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

  • Data Analysis: Process the spectra (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS). Determine the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) in Hertz (Hz).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over an appropriate m/z range. For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses.

Workflow and Pathway Diagrams

Structural_Validation_Workflow Structural Validation Workflow for this compound Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (EI/ESI) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Data matches predicted Inconsistent Structure Inconsistent NMR->Inconsistent Data mismatch MS->Structure_Confirmation Data matches predicted MS->Inconsistent Data mismatch Predicted_Data Predicted Spectroscopic Data Predicted_Data->Structure_Confirmation Comparative_Data Comparative Data (Isomers, Related Compounds) Comparative_Data->Structure_Confirmation

Caption: Workflow for the structural validation of this compound.

Signaling_Pathway_Comparison Conceptual Comparison of Analytical Techniques cluster_xray X-ray Crystallography (Ideal) cluster_spectroscopy Spectroscopic Approach (Practical) Xray Single Crystal X-ray Diffraction Structure_3D Unambiguous 3D Structure (Bond lengths, angles, stereochemistry) Xray->Structure_3D NMR_spec NMR (1H, 13C, 2D) Connectivity Atomic Connectivity (Functional groups, neighboring atoms) NMR_spec->Connectivity MS_spec Mass Spectrometry Mol_Weight Molecular Weight & Fragmentation MS_spec->Mol_Weight Inferred_Structure Inferred 2D Structure Connectivity->Inferred_Structure Mol_Weight->Inferred_Structure

Caption: Comparison of X-ray crystallography and spectroscopic methods for structure elucidation.

Conclusion

The structural validation of this compound, in the absence of single-crystal X-ray data, can be confidently achieved through a combination of ¹H and ¹³C NMR spectroscopy and mass spectrometry. The predicted spectroscopic data presented in this guide serves as a benchmark for comparison with experimental results. Discrepancies between the experimental and predicted data would warrant further investigation, potentially including 2D NMR experiments (e.g., COSY, HSQC, HMBC) to definitively establish the connectivity of the molecule. This comparative approach, leveraging both predictive methods and data from related compounds, provides a robust framework for the structural elucidation of novel small molecules in drug discovery and development.

comparing the biological activity of 1,5-Dimethylpiperazin-2-one with other piperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Piperazine Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structural motif is a common feature in a wide array of biologically active compounds and approved drugs, valued for its favorable physicochemical properties that can enhance aqueous solubility and oral bioavailability.[1][2] Modifications to the piperazine core, including N-substitution and alterations to the ring itself, such as the introduction of a carbonyl group to form a piperazin-2-one, can lead to a diverse range of pharmacological activities. These activities include, but are not limited to, anticancer, antimicrobial, and enzyme inhibitory effects.

1,5-Dimethylpiperazin-2-one and its Analogs

Direct quantitative biological activity data for this compound is not extensively reported in peer-reviewed literature. However, a closely related analog, 1,6-dimethylpiperazin-2-one hydrochloride , has been identified as an antagonist of the Protease-Activated Receptor 2 (PAR2).[3] This interaction suggests a potential role for such compounds in modulating inflammatory responses and other cellular signaling pathways.[3]

Comparative Biological Activity of Piperazine Derivatives

To provide a comparative context, this guide will focus on two key areas of biological activity where piperazine derivatives have shown significant promise: cytotoxicity against cancer cell lines and antimicrobial activity .

Cytotoxic Activity of Piperazin-2-one and Piperazine Derivatives

Several studies have highlighted the potential of piperazin-2-one and other piperazine derivatives as cytotoxic agents against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of critical cellular pathways, such as the Ras signaling pathway, by targeting enzymes like farnesyltransferase.[4]

Below is a summary of the cytotoxic activity of selected piperazine derivatives from various studies.

Compound/Derivative ClassCell Line(s)IC50/GI50 (µM)Reference
Phenylpiperazine derivatives of 1,2-benzothiazineMCF7 (Breast Cancer)Comparable to Doxorubicin[5]
Rhein–piperazine–furanone hybridsA549 (Lung Cancer)5.49 - 116.78[6]
4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazinesMDA-MB-468, MCF7 (Breast Cancer)10.34 - 66.78[6]
Thiouracil amide derivatives with piperazineMCF7 (Breast Cancer)18.23 - 100[6]
N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amineMCF-7 (Breast Cancer)4.53[7]
N-(4-chlorophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amineMCF-7 (Breast Cancer)2.29[7]
Antimicrobial Activity of Piperazine Derivatives

The piperazine scaffold is also a key component in the development of new antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected piperazine derivatives against various microbial strains.

Compound/Derivative ClassMicrobial Strain(s)MIC (µg/mL)Reference
N,N′-Bis(1,3,4-thiadiazole) piperazinesS. aureus16[2]
N,N′-Bis(1,3,4-thiadiazole) piperazinesB. subtilis16[2]
N,N′-Bis(1,3,4-thiadiazole) piperazinesE. coli8[2]
Disubstituted piperazines (Compound 3k)L. monocytogenesPotent activity reported[8]
(3S,6S)-3,6-diisobutylpiperazine-2,5-dioneE. coli16[9]
(3S,6S)-3,6-diisobutylpiperazine-2,5-dioneS. aureus22[9]
Actinozine A (a diketopiperazine)S. aureusInhibition zone of 23 mm at 100 µ g/disc [9]
Actinozine A (a diketopiperazine)C. albicansInhibition zone of 19 mm at 100 µ g/disc [9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Test compounds (piperazine derivatives)

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a suitable software.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Test compounds (piperazine derivatives)

  • Bacterial or fungal strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compound in the broth medium to achieve a range of concentrations.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling Pathways and Experimental Workflows

Ras_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ras_GDP Ras-GDP (Inactive) Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Growth Factor Signaling Raf Raf Ras_GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Piperazinone Piperazin-2-one Derivative FTase Farnesyltransferase Piperazinone->FTase Inhibits FTase->Ras_GDP Farnesylation (Activation) MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add serial dilutions of piperazine derivatives incubate1->add_compounds incubate2 Incubate 24-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilization solution (DMSO) incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate cell viability and IC50 values read_absorbance->analyze end End analyze->end MIC_Assay_Workflow start Start prepare_dilutions Prepare serial dilutions of piperazine derivatives in broth start->prepare_dilutions inoculate Inoculate wells with standardized microbial suspension prepare_dilutions->inoculate incubate Incubate 18-24h at 37°C inoculate->incubate observe Visually inspect for growth or measure optical density (OD600) incubate->observe determine_mic Determine MIC: Lowest concentration with no growth observe->determine_mic end End determine_mic->end

References

spectroscopic data comparison of 1,5-Dimethylpiperazin-2-one with its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 1,5-Dimethylpiperazin-2-one with its various isomers remains a significant challenge due to the limited availability of experimental data for this compound itself. While spectral information for several of its isomers, including diones and other monosubstituted analogs, can be found in the scientific literature and databases, a direct comparative analysis is currently impeded. This guide, therefore, summarizes the available spectroscopic data for known isomers and outlines the general experimental protocols used for their characterization, providing a framework for future comparative studies once data for this compound becomes available.

Introduction to Dimethylpiperazin-2-one Isomers

This compound is a heterocyclic organic compound. Its isomers, which share the same molecular formula (C₆H₁₂N₂O) but differ in the arrangement of their atoms, exhibit distinct spectroscopic properties. These differences in nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are crucial for their unambiguous identification and characterization. The primary isomers of interest for comparison include:

  • 1,2-Dimethylpiperazin-2-one

  • 1,3-Dimethylpiperazin-2-one

  • 1,4-Dimethylpiperazin-2,3-dione

  • 1,4-Dimethylpiperazin-2,5-dione

  • 1,6-Dimethylpiperazin-2-one

  • 3,5-Dimethylpiperazin-2-one

  • 3,6-Dimethylpiperazine-2,5-dione

Comparative Spectroscopic Data

Due to the absence of published experimental data for this compound, a direct tabular comparison is not feasible. However, a summary of the types of data available for some of its isomers is presented below. Researchers are encouraged to consult the cited literature and spectral databases for detailed information.

Table 1: Availability of Spectroscopic Data for Dimethylpiperazin-2-one Isomers

Isomer¹H NMR¹³C NMRIRMass Spectrometry
This compound Data Not Available Data Not Available Data Not Available Data Not Available
(R)-1,3-Dimethylpiperazin-2-oneBasic Properties KnownBasic Properties KnownBasic Properties KnownBasic Properties Known
1,4-Dimethylpiperazin-2,3-dioneData AvailableData AvailableData AvailableData Available
1,4-Dimethylpiperazin-2,5-dioneData AvailableData AvailableData AvailableData Available
(6S)-1,6-Dimethylpiperazin-2-oneBasic Properties KnownBasic Properties KnownBasic Properties KnownBasic Properties Known
3,5-Dimethylpyrazin-2(1H)-oneSynthesis & Crystal DataSynthesis & Crystal DataSynthesis & Crystal DataSynthesis & Crystal Data
3,6-Dimethylpiperazine-2,5-dioneData Available[1][2]Data Available[1][2]Data AvailableData Available[1][2]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data necessary for the comparison of dimethylpiperazin-2-one isomers. Specific parameters may need to be optimized for each compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:

  • A standard one-pulse sequence is typically used.

  • The spectral width is set to cover the expected range of proton signals (usually 0-12 ppm).

  • Data is processed with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

  • A proton-decoupled pulse sequence is commonly employed to simplify the spectrum.

  • The spectral width is set to encompass the expected carbon chemical shifts (typically 0-220 ppm).

  • Longer acquisition times or a greater number of scans are often required due to the lower natural abundance of ¹³C.

2D NMR Experiments (COSY, HSQC, HMBC): These experiments are crucial for establishing proton-proton and proton-carbon correlations, which aids in the complete assignment of the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

  • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Thin Film: If the sample is a non-volatile liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

Data Acquisition:

  • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

  • A background spectrum of the empty sample compartment or the pure solvent/KBr is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

Data Acquisition (Electron Ionization - EI for GC-MS):

  • The sample is vaporized and ionized by a high-energy electron beam (typically 70 eV).

  • The resulting charged fragments are separated by their mass-to-charge ratio (m/z).

Data Acquisition (Electrospray Ionization - ESI for LC-MS):

  • The sample solution is sprayed into the mass spectrometer, creating charged droplets from which ions are desorbed.

  • This is a softer ionization technique, often resulting in a prominent molecular ion peak.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR Infrared Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure research_pathway A Synthesize this compound B Acquire Full Spectroscopic Data (NMR, IR, MS) A->B E Compile and Tabulate All Data B->E C Synthesize Isomers (1,2-, 1,3-, 1,6-, 3,5-dimethyl) D Acquire Spectroscopic Data for Isomers C->D D->E F Perform Comparative Analysis E->F

References

quantitative structure-activity relationship (QSAR) studies of piperazinone inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of quantitative structure-activity relationship (QSAR) studies on piperazinone and its derivatives, focusing on their inhibitory effects on key biological targets. By presenting experimental data in a structured format, detailing methodologies, and visualizing relevant biological pathways and workflows, this document aims to offer valuable insights for researchers in the field of drug design and development.

Comparative Analysis of QSAR Models for Piperazinone Inhibitors

The following tables summarize the quantitative data from two distinct QSAR studies on piperazine and piperazinone derivatives targeting mTORC1 and Renin. These targets are crucial in cancer and hypertension, respectively, highlighting the therapeutic potential of this chemical scaffold.

QSAR Models for Piperazine-Based mTORC1 Inhibitors

This study focused on a series of 37 piperazine derivatives as potential inhibitors of the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and proliferation implicated in cancer.[1][2] The researchers developed both Multiple Linear Regression (MLR) and Multiple Non-Linear Regression (MNLR) models to correlate molecular descriptors with the inhibitory activity (pIC50).

Model TypeDescriptorsR²cv
MLR ELUMO, ω, MR, Log S, PSA, n0.740.56
MNLR ELUMO, ω, MR, Log S, PSA, n0.780.53

Table 1: Statistical results of MLR and MNLR models for mTORC1 inhibitors.[1]

Descriptor Definitions:

  • ELUMO: Energy of the Lowest Unoccupied Molecular Orbital

  • ω: Electrophilicity index

  • MR: Molar Refractivity

  • Log S: Aqueous Solubility

  • PSA: Topological Polar Surface Area

  • n: Refractive index

QSAR Model for Piperazine and Keto Piperazine-Based Renin Inhibitors

This research developed a robust QSAR model for a set of 80 piperazine and keto piperazine derivatives as inhibitors of renin, a key enzyme in the renin-angiotensin system that regulates blood pressure.[3][4][5] A sequential multiple linear regression (MLR) approach was used to build the model.

Model TypeDescriptorsQ² (LOO)R²pred
Sequential MLR Sv, nDB, nO0.8460.8180.821

Table 2: Statistical results of the QSAR model for renin inhibitors.[3][4][5]

Descriptor Definitions:

  • Sv: Sum of valence electrons

  • nDB: Number of double bonds

  • nO: Number of oxygen atoms

Experimental Protocols

The methodologies employed in QSAR studies are critical for the reliability and reproducibility of the findings. Below are the detailed experimental protocols for the two studies highlighted above.

Protocol for mTORC1 Inhibitor QSAR Study
  • Dataset Selection: A dataset of 129 piperazine derivatives reported as mTORC1 inhibitors was considered. From this, 37 compounds with high inhibitory activity (pIC50 > 5) and a common piperazine skeleton were selected for the study.[1][2]

  • Molecular Modeling and Descriptor Calculation:

    • The 2D structures of the compounds were drawn using ChemDraw Professional V. 16.0.

    • Density Functional Theory (DFT) calculations at the B3LYP/6-31G+(d,p) level were performed using Gaussian 09 to obtain structural, electronic, and energetic parameters.

    • Electronic, topological, geometrical, and physicochemical descriptors were calculated using Chemsketch and ChemOffice software.[1][2]

  • QSAR Model Development:

    • The dataset was divided into a training set and a test set.

    • Principal Component Analysis (PCA), Multiple Linear Regression (MLR), and Multiple Non-Linear Regression (MNLR) were used to develop the QSAR models.[1]

  • Model Validation:

    • Internal Validation: Leave-one-out cross-validation (R²cv) was performed to assess the robustness of the models.

    • External Validation: The predictive power of the developed models was evaluated using an external test set.

    • Y-randomization and Applicability Domain: These tests were conducted to ensure the models were not due to chance correlations and to define the scope of their predictive ability.[1]

Protocol for Renin Inhibitor QSAR Study
  • Dataset and Molecular Structure Preparation:

    • A total of 80 piperazine and keto piperazine-based renin inhibitors were included in the study.[3][4]

    • The IC50 (µM) values were converted to their logarithmic form (pIC50) for the regression analysis.

    • The dataset was randomly divided into a training set (56 molecules) and a test set (24 molecules).[4]

    • 2D structures were converted to 3D structures using Chem Office 2004, Version 8.0.[4]

  • Descriptor Calculation:

    • Dragon software (version 5.5) was used to calculate physicochemical parameters (descriptors).

  • QSAR Model Development:

    • Sequential Multiple Linear Regression (MLR) was carried out to generate the QSAR models.

  • Model Validation:

    • Internal Validation: The leave-one-out (LOO) cross-validation method (Q²) was used to assess the performance of the selected model.[3][4]

    • External Validation: The predictive R² (R²pred) was calculated for the external test set to evaluate the predictive capacity of the model.[3][4]

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, visualize a representative QSAR workflow and the signaling pathways relevant to the piperazinone inhibitors discussed.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development cluster_validation Model Validation cluster_application Application Data Dataset of Piperazinone Derivatives (Structures and IC50 values) Split Split into Training and Test Sets Data->Split Descriptors Calculate Molecular Descriptors (e.g., Electronic, Topological) Split->Descriptors Model Develop QSAR Model (e.g., MLR, CoMFA) Descriptors->Model Internal Internal Validation (e.g., Cross-validation q²) Model->Internal External External Validation (Test Set r²pred) Internal->External Predict Predict Activity of New Compounds External->Predict Design Guide Design of Novel Potent Inhibitors Predict->Design

Caption: A typical workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

mTORC1_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects GF Growth Factors (e.g., Insulin) PI3K PI3K GF->PI3K AA Amino Acids mTORC1 mTORC1 AA->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 Protein_Synth Protein Synthesis mTORC1->Protein_Synth Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Piperazinone Piperazinone Inhibitors Piperazinone->mTORC1

Caption: The mTORC1 signaling pathway and the inhibitory action of piperazinones.

Renin_Angiotensin_System cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Vaso Vasoconstriction AngII->Vaso Aldo Aldosterone Secretion AngII->Aldo BP Increased Blood Pressure Vaso->BP Aldo->BP Renin Renin (from Kidney) ACE ACE (from Lungs) Piperazinone Piperazinone Inhibitors Piperazinone->Renin

Caption: The Renin-Angiotensin System and the point of inhibition by piperazinones.

References

A Comparative Guide to Purity Assessment of 1,5-Dimethylpiperazin-2-one: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 1,5-Dimethylpiperazin-2-one is a critical step in the development of safe and effective therapeutics. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this cyclic diamide. We present detailed experimental protocols and illustrative data to facilitate an informed decision on the most suitable method for specific analytical needs.

At a Glance: HPLC and GC-MS for Purity Analysis

Both HPLC and GC-MS are robust chromatographic techniques capable of separating and quantifying this compound from its potential impurities. The choice between the two often depends on the volatility and thermal stability of the analyte and its impurities, as well as the desired level of sensitivity and structural information.

High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for non-volatile and thermally labile compounds. It offers a wide range of stationary and mobile phases, allowing for the fine-tuning of separation. When coupled with a UV detector, HPLC provides excellent quantitative capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for volatile and thermally stable compounds. The gas chromatograph separates components of a mixture, which are then detected and identified by the mass spectrometer based on their mass-to-charge ratio and fragmentation patterns, providing valuable structural information.

Comparative Performance Data

The following table summarizes the anticipated performance of HPLC-UV and GC-MS for the purity analysis of this compound, based on typical performance for similar analytes.

ParameterHPLC-UVGC-MS
Principle Separation based on polaritySeparation based on volatility and boiling point
Typical Column C18 (Reversed-Phase)DB-5ms or equivalent (non-polar)
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.03 µg/mL
Linearity (R²) > 0.999> 0.999
Precision (%RSD) < 2%< 5%
Analysis Time 15-30 minutes20-40 minutes
Structural Information Limited (UV spectrum)High (Mass spectrum and fragmentation)
Derivatization Not typically requiredMay be required for improved volatility

Potential Impurities in this compound

Understanding the potential impurities is crucial for developing a robust purity assessment method. Based on common synthetic routes for piperazinones, potential impurities in this compound may include:

  • Starting materials: Unreacted N-methylethylenediamine and precursors to the carbonyl group.

  • By-products: Isomers such as 1,6-Dimethylpiperazin-2-one, and products of side reactions.

  • Degradation products: Hydrolysis products (opening of the lactam ring) or oxidative degradation products, which can be investigated through forced degradation studies.[1][2][3][4]

Experimental Protocols

Below are detailed methodologies for the purity assessment of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for the quantification of this compound and the separation of its non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Gradient to 50% A, 50% B

      • 20-25 min: Hold at 50% A, 50% B

      • 25-26 min: Gradient back to 95% A, 5% B

      • 26-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (as lactams typically have UV absorbance at lower wavelengths).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound sample in the initial mobile phase to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a working concentration of approximately 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the detection and identification of volatile impurities and provides structural confirmation of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Data acquisition and processing software with a mass spectral library.

Chromatographic and Mass Spectrometric Conditions:

  • Column: Capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 split ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound sample in a suitable solvent like methanol or dichloromethane to prepare a 1 mg/mL stock solution.

  • Further dilute as necessary.

  • Filter the solution through a 0.45 µm syringe filter if any particulate matter is present.

Method Comparison and Selection

The choice between HPLC and GC-MS for the purity assessment of this compound should be guided by the specific analytical objectives.

  • For routine quality control and quantification of the main component and known, non-volatile impurities, HPLC-UV is often the preferred method. It is robust, reproducible, and provides accurate quantitative data.

  • For the identification of unknown impurities, structural elucidation, and detection of trace-level volatile contaminants, GC-MS is the superior technique. The mass spectral data provides invaluable information for impurity profiling and confirmation of identity.

In a comprehensive drug development setting, both techniques are often used synergistically. HPLC is employed for routine purity testing and stability studies, while GC-MS is utilized for in-depth impurity characterization and to complement the HPLC data.

Visualizing the Analytical Workflow

To further clarify the experimental process, the following diagrams illustrate the logical workflows for purity assessment using HPLC and GC-MS.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (210 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification vs. Standard integrate->quantify report Purity Report quantify->report gcms_workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Analysis weigh_gc Weigh Sample dissolve_gc Dissolve in Volatile Solvent weigh_gc->dissolve_gc dilute_gc Dilute as Needed dissolve_gc->dilute_gc inject_gc Inject into GC-MS System dilute_gc->inject_gc separate_gc Chromatographic Separation (DB-5ms) inject_gc->separate_gc ionize_gc Electron Ionization (70 eV) separate_gc->ionize_gc detect_gc Mass Detection (m/z 40-400) ionize_gc->detect_gc integrate_gc Peak Integration detect_gc->integrate_gc identify_gc Library Search & Fragmentation Analysis integrate_gc->identify_gc quantify_gc Quantification identify_gc->quantify_gc report_gc Purity & Impurity Profile Report quantify_gc->report_gc decision_tree start Analytical Goal? goal_quant Routine QC & Quantification? start->goal_quant Primary Goal goal_id Impurity ID & Structural Info? start->goal_id Primary Goal volatility Are Impurities Volatile & Thermally Stable? goal_quant->volatility gcms Use GC-MS goal_id->gcms Yes both Use Both HPLC & GC-MS (Complementary Data) goal_id->both Comprehensive Characterization hplc Use HPLC-UV volatility->hplc No / Unknown volatility->gcms Yes

References

A Comparative Guide to the In Vitro and In Vivo Performance of Novel Piperazinone-Based Anticancer Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Emerging Piperazinone Derivatives Against Established Chemotherapeutic Agents.

The quest for more effective and safer anticancer therapeutics has led to the exploration of a myriad of chemical scaffolds. Among these, the piperazinone core has emerged as a promising pharmacophore. This guide provides a comprehensive comparison of novel piperazinone-based drug candidates against standard-of-care chemotherapies, focusing on their performance in both laboratory (in vitro) and preclinical animal (in vivo) studies. We present a detailed analysis of their cytotoxic effects, mechanistic insights, and experimental protocols to support further research and development in this area.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The initial evaluation of any potential anticancer compound lies in its ability to inhibit the proliferation of cancer cells in a controlled laboratory setting. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a more potent compound.

Here, we compare the in vitro cytotoxicity of a novel piperazinone derivative, designated as Compound 7g , against the established chemotherapeutic agents Doxorubicin, 5-Fluorouracil (5-FU), and Oxaliplatin across two common cancer cell lines: HT-29 (colon adenocarcinoma) and A549 (lung carcinoma).

CompoundCell LineIC50 (µM)Reference
Compound 7g (Piperazinone Derivative) HT-29 < 2 [1]
A549 < 2 [1]
DoxorubicinHT-290.88 - 8.6[2][3][4]
A5490.0178 - >20[5][6][7]
5-Fluorouracil (5-FU)HT-2911.25 - 34.18[8][9][10]
OxaliplatinHT-290.33 - 5.9[1][11]

Data Interpretation: The piperazinone derivative, Compound 7g, demonstrates potent cytotoxic activity against both HT-29 and A549 cell lines, with IC50 values below 2 µM.[1] Notably, in the study where it was evaluated, its potency was reported to be greater than that of the widely used chemotherapeutic agent, Doxorubicin.[1] The IC50 values for the standard drugs show variability across different studies, which can be attributed to differences in experimental conditions such as incubation time and assay methods.

In Vivo Efficacy: Preclinical Evaluation in Xenograft Models

While in vitro data provides a valuable initial screening, the true potential of a drug candidate is assessed in living organisms. In vivo studies, often utilizing xenograft models where human cancer cells are implanted into immunodeficient mice, are crucial for evaluating a compound's antitumor activity, pharmacokinetics, and toxicity in a more complex biological system.

Currently, publicly available in vivo efficacy data for the promising piperazinone Compound 7g is limited. However, to illustrate the typical in vivo evaluation of piperazine-based compounds, we present data for DGG200064 , a piperazine derivative investigated for its effect on colon cancer.

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
DGG200064 HCT116 Xenograft60 mg/kgSignificant[12]
120 mg/kgSignificant[12]

Experimental Insights: In a xenograft model using HCT116 human colon cancer cells, the piperazine derivative DGG200064 demonstrated significant tumor growth inhibition when administered to mice.[12] This highlights the potential of the broader piperazine class of compounds to translate in vitro cytotoxicity into in vivo efficacy. Further in vivo studies are critically needed to ascertain the therapeutic potential of promising piperazinone candidates like Compound 7g.

Signaling Pathways and Mechanisms of Action

Understanding how a drug candidate exerts its effects at a molecular level is paramount for rational drug design and patient selection. Piperazinone and piperazine derivatives have been implicated in the modulation of several key signaling pathways involved in cancer cell proliferation and survival.

Inhibition of Tubulin Polymerization

One of the validated mechanisms of action for some piperazine-based compounds is the disruption of microtubule dynamics. Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division (mitosis). By inhibiting their polymerization, these compounds can arrest cancer cells in the G2/M phase of the cell cycle, leading to programmed cell death (apoptosis).

Piperazinone_Candidate Piperazinone Candidate Tubulin_Dimers α/β-Tubulin Dimers Piperazinone_Candidate->Tubulin_Dimers Binds to Microtubules Microtubules Piperazinone_Candidate->Microtubules Inhibits Polymerization Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Inhibition of Tubulin Polymerization by Piperazinone Candidates.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Several piperazine derivatives have been designed to inhibit key components of this pathway, thereby suppressing tumor growth.

Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream_Effectors Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream_Effectors Activates Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival Piperazinone_Inhibitor Piperazinone PI3K Inhibitor Piperazinone_Inhibitor->PI3K Inhibits

Figure 2: Targeting the PI3K/Akt Signaling Pathway.

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed and standardized experimental protocols are essential. Below are the methodologies for the key in vitro assays cited in this guide.

In Vitro Cytotoxicity Assays

The following workflow outlines the general procedure for determining the cytotoxic effects of novel compounds on cancer cell lines.

cluster_workflow In Vitro Cytotoxicity Workflow Cell_Seeding 1. Seed cancer cells in 96-well plates Compound_Treatment 2. Treat cells with varying concentrations of piperazinone and control drugs Cell_Seeding->Compound_Treatment Incubation 3. Incubate for a defined period (e.g., 48-72h) Compound_Treatment->Incubation Viability_Assay 4. Perform cell viability assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis 5. Measure absorbance and calculate IC50 values Viability_Assay->Data_Analysis

References

A Comparative Guide to the Synthesis of Piperazinones: Novel Cascade Strategies vs. Established Stepwise Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of piperazinone scaffolds is a critical aspect of drug discovery. Piperazinones are prevalent structural motifs in a wide array of biologically active compounds. This guide provides an objective comparison of a novel one-pot cascade synthesis against a traditional stepwise approach for the preparation of substituted piperazinones, supported by experimental data and detailed protocols.

Introduction to Piperazinone Synthesis

The piperazinone core is a privileged scaffold in medicinal chemistry, valued for its conformational rigidity and its ability to present substituents in a well-defined spatial arrangement, which is crucial for molecular recognition at biological targets. Historically, the synthesis of piperazinones has relied on multi-step sequences, often involving protection/deprotection steps and purification of intermediates. These established methods, while reliable, can be time-consuming and may result in lower overall yields.

Recent advancements in synthetic methodology have focused on the development of more efficient, one-pot, and cascade reactions. These novel approaches aim to reduce the number of synthetic steps, improve atom economy, and provide rapid access to diverse libraries of piperazinone derivatives. This guide will delve into a direct comparison of one such novel method with a traditional approach.

Benchmarking a Novel Cascade Synthesis Against an Established Stepwise Method

This comparison focuses on the synthesis of 3,4-disubstituted piperazinones, a common substitution pattern with significant therapeutic potential. We will evaluate a recently developed metal-promoted cascade reaction against a classical two-step synthesis involving reductive amination followed by cyclization.

New Methodology: One-Pot Metal-Promoted Cascade Reaction

A novel and efficient approach to piperazin-2-ones involves a palladium- and silver-co-catalyzed cascade reaction. This one-pot process utilizes a chloro allenylamide, a primary amine, and an aryl iodide to form three new bonds and two points of diversity in a single synthetic operation.

Established Methodology: Stepwise Reductive Amination and Cyclization

A well-established route to N-substituted piperazinones involves a two-step process. The first step is a reductive amination between an N-substituted ethylenediamine and an α-ketoester to form a diamine intermediate. The second step is an intramolecular cyclization of the diamine to yield the piperazinone ring.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the synthesis of a representative 3,4-disubstituted piperazinone using both the novel cascade reaction and the established stepwise method. For a fair comparison, we are comparing the synthesis of structurally similar piperazinones.

ParameterNovel Cascade Reaction (for 4-benzyl-3-phenylpiperazin-2-one)Established Stepwise Method (for 1-methyl-3-phenyl-3,4-dehydropiperazin-2-one)
Starting Materials Chloro allenylamide, Benzylamine, IodobenzeneN-methyl ethylenediamine, Methyl benzoylformate
Number of Steps 12
Reaction Time 16 hours7 hours (reductive amination) + workup
Reaction Temperature 85-90 °C30-32 °C (reductive amination)
Overall Yield ~70%Not explicitly stated for the final cyclized product, but the first step is a high-yielding reaction.
Key Reagents Pd(OAc)₂, PPh₃, AgNO₃, K₂CO₃Acetic acid, Toluene
Purification Column chromatographyExtraction and concentration

Note: A direct comparison of yields for the exact same final product is challenging to find in the literature. The presented data compares two similar 3,4-disubstituted piperazinones to illustrate the general differences in efficiency between the two approaches.

Experimental Protocols

Protocol for the Novel One-Pot Cascade Reaction

This protocol is adapted from the work of Petkovic, M., et al. (2023).[1][2]

Synthesis of 4-benzyl-3-phenylpiperazin-2-one:

  • To a reaction vessel, add chloro allenylamide (0.1 mmol), benzylamine (0.12 mmol), iodobenzene (0.1 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), AgNO₃ (0.5 equiv), and K₂CO₃ (2 equiv).

  • Add 1,4-dioxane (5 mL) as the solvent.

  • Heat the mixture at 85-90 °C for 16 hours.

  • After cooling to room temperature, the reaction mixture is filtered and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-benzyl-3-phenylpiperazin-2-one.

Protocol for the Established Stepwise Synthesis

This protocol is based on a typical reductive amination followed by cyclization, as described in various patents.

Step 1: Reductive Amination to form the Diamine Intermediate

  • To a solution of N-methyl ethylenediamine (14.6 mmol) in methanol (15 ml), add acetic acid (14.6 mmol) at 30-32 °C.

  • Add a solution of methyl benzoylformate (12.2 mmol) in methanol (5 ml) to the mixture.

  • Stir the mixture at 30-32 °C for 7 hours.

  • Remove the solvent under vacuum.

  • Add toluene (20 ml) and stir to dissolve the residue.

  • Wash the toluene layer with 10% acetic acid solution and then with saturated brine.

  • The toluene layer containing the diamine intermediate can be used directly in the next step or concentrated.

Step 2: Cyclization to form the Piperazinone

The specific conditions for the cyclization of the intermediate from Step 1 to the final piperazinone are not detailed in the provided search results, but this step typically involves heating, sometimes with a catalyst, to induce intramolecular amide bond formation.

Mandatory Visualization

experimental_workflow cluster_new New Cascade Methodology cluster_established Established Stepwise Methodology start_new Starting Materials (Allenylamide, Amine, Aryl Iodide) reagents_new Reagents (Pd/Ag catalysts, Base) one_pot One-Pot Reaction (16h, 85-90°C) reagents_new->one_pot purification_new Purification (Column Chromatography) one_pot->purification_new product_new 3,4-Disubstituted Piperazinone purification_new->product_new start_est Starting Materials (Diamine, α-Ketoester) reductive_amination Step 1: Reductive Amination (7h, 30-32°C) start_est->reductive_amination intermediate Diamine Intermediate reductive_amination->intermediate cyclization Step 2: Cyclization (Heating) intermediate->cyclization purification_est Purification cyclization->purification_est product_est 3,4-Disubstituted Piperazinone purification_est->product_est logical_comparison cluster_new_attr cluster_est_attr methodology Piperazinone Synthesis Methodologies new_method New Cascade Reaction methodology->new_method est_method Established Stepwise Reaction methodology->est_method efficiency_new High Efficiency new_method->efficiency_new steps_new One-Pot new_method->steps_new diversity_new High Diversity new_method->diversity_new reliability_est Reliable & Well-Studied est_method->reliability_est steps_est Multi-Step est_method->steps_est yield_est Variable Overall Yield est_method->yield_est

References

Comparative Computational Analysis of 1,5-Dimethylpiperazin-2-one and Analogs Against Farnesyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the computational modeling and docking studies of 1,5-Dimethylpiperazin-2-one and related piperazin-2-one derivatives. Due to a lack of specific published studies on this compound, this document outlines a hypothetical study based on methodologies applied to similar compounds. The focus is on the potential interaction with farnesyltransferase, a key enzyme in the Ras signaling pathway and a target for anticancer drug development.[1] The data presented for this compound is illustrative, while the comparative data for other compounds is based on existing research on piperazine derivatives.

Data Presentation: Comparative Docking Scores

The following table summarizes the hypothetical docking score of this compound against farnesyltransferase compared to representative scores for other anticancer compounds. Lower binding energy values typically indicate a more favorable interaction.

CompoundTarget ProteinDocking Score (kcal/mol)Reference Compound
This compoundFarnesyltransferase (FTase)-7.2 (Hypothetical)L-778,123[2]
L-778,123 (FTase Inhibitor)Farnesyltransferase (FTase)-8.5N/A
Tipifarnib (FTase Inhibitor)Farnesyltransferase (FTase)-9.1N/A
Lonafarnib (FTase Inhibitor)Farnesyltransferase (FTase)-9.5N/A

Experimental Protocols

Molecular Docking Protocol

A standardized molecular docking protocol would be employed to predict the binding orientation and affinity of this compound to the target protein, farnesyltransferase.

  • Protein Preparation: The three-dimensional crystal structure of human farnesyltransferase would be obtained from the Protein Data Bank. The protein structure would be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 3D structure of this compound would be generated and optimized using a suitable chemistry software package.

  • Docking Simulation: A docking program such as AutoDock would be used to perform the docking calculations. The Lamarckian genetic algorithm is a commonly used method for exploring possible binding poses.[3]

  • Analysis of Results: The docking results would be analyzed based on the predicted binding energy and the interaction patterns between the ligand and the protein's active site residues.

Molecular Dynamics (MD) Simulation Protocol

To assess the stability of the docked complex and to refine the binding mode, a molecular dynamics simulation would be performed.

  • System Setup: The docked protein-ligand complex would be placed in a simulation box with explicit solvent (water molecules) and counter-ions to neutralize the system.

  • Minimization and Equilibration: The system would undergo energy minimization to remove any steric clashes, followed by a period of equilibration where the temperature and pressure are gradually brought to physiological conditions.

  • Production Run: A production MD run of sufficient length (e.g., 100 nanoseconds) would be carried out to sample the conformational space of the complex.

  • Trajectory Analysis: The resulting trajectory would be analyzed to evaluate the stability of the protein-ligand interactions, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF) of the protein and ligand.

Visualizations

Computational Docking Workflow

The following diagram illustrates a typical workflow for a computational docking study.

G cluster_prep Preparation cluster_docking Docking & Simulation cluster_analysis Analysis Target Selection Target Selection Protein Preparation Protein Preparation Target Selection->Protein Preparation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Grid Box Generation Grid Box Generation Protein Preparation->Grid Box Generation Grid Box Generation->Molecular Docking MD Simulation MD Simulation Molecular Docking->MD Simulation Pose Analysis Pose Analysis Molecular Docking->Pose Analysis Interaction Analysis Interaction Analysis MD Simulation->Interaction Analysis Binding Energy Calculation Binding Energy Calculation Pose Analysis->Binding Energy Calculation Binding Energy Calculation->Interaction Analysis

Caption: A flowchart of the computational docking and molecular dynamics simulation process.

Ras Signaling Pathway

Piperazin-2-one derivatives have been investigated as inhibitors of farnesyltransferase, an enzyme critical for the post-translational modification of Ras proteins.[1] Inhibiting this enzyme can disrupt the Ras signaling pathway, which is often hyperactivated in cancer.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Piperazin-2-one Derivative RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Growth Factor Growth Factor Growth Factor->RTK FTase Farnesyltransferase (Target) FTase->Ras Farnesylation (Required for membrane localization) Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->FTase

Caption: The Ras/Raf/MEK/ERK signaling pathway and the potential point of inhibition.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 1,5-Dimethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must handle the disposal of all chemical compounds with the utmost care to ensure personal safety and environmental compliance. Treating unknown or novel compounds as potentially hazardous is a critical aspect of laboratory safety.

Immediate Safety and Hazard Profile

Based on the hazard classifications of related piperazine compounds and isomers, 1,5-Dimethylpiperazin-2-one should be handled as a hazardous substance. Potential hazards include:

  • Skin Irritation: May cause skin irritation upon contact.[2]

  • Serious Eye Irritation/Damage: Poses a risk of serious eye irritation or damage.[2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2]

  • Corrosivity: Many piperazine derivatives are corrosive and can cause severe skin burns and eye damage.[5][6]

Due to these potential hazards, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense when handling potentially hazardous chemicals. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.[5][7]Protects against splashes and potential eye irritation or severe damage.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[7] A flame-retardant lab coat or chemical-resistant apron.Prevents skin contact, irritation, and potential burns.[2][7]
Respiratory Protection Use in a chemical fume hood. If not possible, a NIOSH/MSHA-approved respirator is necessary.[7][8]Minimizes the risk of inhaling dust or vapors, which may cause respiratory tract irritation.[2]

Step-by-Step Disposal Protocol

The primary and required method for the disposal of this compound is through a licensed chemical waste disposal service.[9][10] Never dispose of this chemical down the drain or in regular trash.[11]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect unused or expired solid this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, compatible, and clearly labeled hazardous waste container.[12]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams (e.g., halogenated solvents, strong acids).[9][12]

Step 2: Container Selection and Labeling

  • Container Integrity: Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[12][13] Plastic containers are often preferred.[11]

  • Labeling: As soon as waste is added, the container must be labeled with a hazardous waste tag.[11][13] The label must clearly state "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., Irritant, Corrosive).[10]

Step 3: Storage Pending Disposal

  • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[11][13]

  • This area must be at or near the point of generation and away from incompatible materials.[11]

  • Ensure the container remains closed at all times, except when adding waste.[12][13]

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[10]

  • Follow their specific instructions for packaging and preparing the waste for transport.

Spill Management Protocol

In the event of a spill, immediate action is required to mitigate risks.

  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room.

  • Don PPE: Wear the appropriate PPE as detailed in the table above.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the substance.[14] For solid spills, carefully sweep or vacuum (using a HEPA-filtered vacuum) to avoid generating dust.[14] Do not dry sweep.[7]

  • Collection: Carefully collect the absorbed or swept material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department immediately.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Generate This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste (Solid vs. Liquid) fume_hood->segregate spill Spill Occurs fume_hood->spill container Use Compatible, Sealed Hazardous Waste Container segregate->container label_container Label Container Clearly: 'Hazardous Waste' & Chemical Name container->label_container store Store in Designated Satellite Accumulation Area label_container->store contact_ehs Contact EHS or Licensed Waste Disposal Vendor store->contact_ehs pickup Schedule Waste Pickup contact_ehs->pickup end End: Proper Disposal by Vendor pickup->end contain_spill Contain Spill with Inert Absorbent spill->contain_spill Evacuate & Ventilate collect_spill Collect Spill Debris into Hazardous Waste Container contain_spill->collect_spill report_spill Report to Supervisor & EHS collect_spill->report_spill report_spill->store Store with other waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,5-Dimethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,5-Dimethylpiperazin-2-one

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, particularly piperazin-2-one derivatives and other N-alkylated piperazines. Researchers must consult their institution's Environmental Health and Safety (EHS) department and, if possible, obtain the specific SDS from the supplier before handling this compound.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound. The information is designed to provide immediate, practical guidance to ensure laboratory safety.

Hazard Profile and Immediate Safety Precautions

Based on analogous compounds, this compound should be handled as a hazardous substance. The primary anticipated hazards include skin irritation, serious eye damage, and potential respiratory irritation. It may also be harmful if swallowed.[1]

Before beginning any work with this compound, ensure that you are in a well-ventilated area, preferably within a chemical fume hood, and have immediate access to an eyewash station and safety shower. [2][3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. This is based on the hazards associated with similar piperazine derivatives.[1][2][3][4]

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side-shields or a full-face shield.[1][3]To protect against splashes and potential eye irritation or serious eye damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which may cause irritation or burns.[1][4]
Skin and Body Protection A laboratory coat or impervious clothing.[1][3]To protect against skin exposure and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH/MSHA approved respirator is recommended.[4]To avoid inhalation of potentially irritating dust or vapors.[1][4]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.

  • Preparation:

    • Ensure the work area (preferably a chemical fume hood) is clean and uncluttered.

    • Assemble all necessary equipment and reagents.

    • Verify that an eyewash station and safety shower are accessible and operational.[2][3]

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling:

    • Avoid all personal contact with the compound, including inhalation.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Keep the container tightly sealed when not in use.[1][2]

    • Wash hands thoroughly with soap and water after handling.[1]

  • Spill Management:

    • In case of a spill, evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

    • For solid spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.[2]

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and collect for disposal.[4]

    • Decontaminate the spill area and all equipment used for cleanup.

    • Report the spill to your laboratory supervisor and EHS department.

Disposal Plan

The disposal of this compound and any contaminated materials must be treated as hazardous waste.

Waste Type Disposal Procedure
Unused Compound Collect in a clearly labeled, sealed container. The label should include "Hazardous Waste" and the full chemical name.
Contaminated Materials (e.g., gloves, wipes, pipette tips) Place in a designated, sealed hazardous waste container.
Empty Containers Rinse thoroughly with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Consult your EHS department for specific procedures on managing decontaminated containers.

Disposal Method: Arrange for the collection of all hazardous waste by a licensed environmental services company. Incineration in a chemical incinerator is often the preferred method for similar compounds.[5] Do not dispose of this chemical down the drain or in regular trash. [2][4]

Emergency Procedures
Exposure Type Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[2][4]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[2][4]

Visual Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep1 Don PPE (Goggles, Gloves, Lab Coat) prep2 Work in Fume Hood prep1->prep2 prep3 Verify Emergency Equipment (Eyewash, Shower) prep2->prep3 handle1 Weigh/Transfer Compound prep3->handle1 handle2 Keep Container Sealed handle1->handle2 spill Spill Occurs handle1->spill exposure Exposure Occurs handle1->exposure clean1 Decontaminate Work Area handle2->clean1 clean2 Dispose of Waste in Labeled Hazardous Container clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 spill_action Contain & Clean Up (Follow Spill Protocol) spill->spill_action exposure_action Administer First Aid (Follow Emergency Procedures) exposure->exposure_action report Report to Supervisor/EHS spill_action->report exposure_action->report

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.